molecular formula C7H13NO3 B172991 (R)-Methyl 2-(morpholin-3-yl)acetate CAS No. 1217976-31-2

(R)-Methyl 2-(morpholin-3-yl)acetate

Cat. No.: B172991
CAS No.: 1217976-31-2
M. Wt: 159.18 g/mol
InChI Key: SUCYHGXECUURID-ZCFIWIBFSA-N
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Description

(R)-Methyl 2-(morpholin-3-yl)acetate is a chiral morpholine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The morpholine ring is a privileged scaffold in pharmaceuticals, known for its ability to enhance key properties of drug candidates . Research indicates that incorporating morpholine motifs can improve water solubility and membrane permeability, and facilitate critical interactions with biological targets . This makes morpholine-containing building blocks particularly relevant for the design and synthesis of potential kinase inhibitors, such as those targeting the mTOR pathway—a key protein regulator of cell growth and survival that is of significant interest in oncology research . The specific stereochemistry of this compound provides researchers with a defined chiral center for constructing sophisticated molecules where three-dimensional structure is critical for biological activity. As such, this compound is an essential reagent for chemists developing novel therapeutic candidates, especially in targeted cancer therapy. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(3R)-morpholin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCYHGXECUURID-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649687
Record name Methyl [(3R)-morpholin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217976-31-2
Record name Methyl [(3R)-morpholin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of Chiral Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-Methyl 2-(morpholin-3-yl)acetate

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a chiral morpholine derivative of significant interest in medicinal chemistry and drug development. The document details the compound's structural features, physicochemical characteristics, and reactivity. It further outlines a representative synthetic protocol and discusses its emerging applications as a valuable building block in the synthesis of complex bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Morpholine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1] The morpholine ring is prized for its ability to enhance critical pharmacokinetic properties of drug candidates, including aqueous solubility and metabolic stability.[1] The introduction of a chiral center, as seen in this compound, imparts stereoselectivity, a crucial factor in modern drug design, as different enantiomers can exhibit markedly distinct pharmacological and toxicological profiles.[1][2] This guide focuses on the (R)-enantiomer, a versatile building block for creating complex, enantiomerically pure molecules for therapeutic applications.[2]

Chemical Identity and Physicochemical Properties

This compound is a chiral heterocyclic compound featuring a morpholine ring substituted at the 3-position with a methyl acetate group. The stereochemistry at the chiral center is designated as (R).

Structural and Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource(s)
IUPAC Name methyl 2-[(3R)-morpholin-3-yl]acetate[3]
CAS Number 1217976-31-2[3]
Molecular Formula C₇H₁₃NO₃[3][4]
Molecular Weight 159.18 g/mol [4][5]
Canonical SMILES COC(=O)C[C@@H]1COCCN1[3]
InChI Key SUCYHGXECUURID-ZCFIWIBFSA-N[3]
Physical Properties

While extensive experimental data on the physical properties of this specific compound is not widely published, data for related structures such as methyl acetate provides some context. For instance, methyl acetate has a boiling point of 57 °C and a flash point of -13 °C.[6] It is important to note that the morpholine moiety in the title compound will significantly alter these values, likely leading to a higher boiling point and different solubility characteristics. The hydrochloride salt form is often used to enhance aqueous solubility.[5]

Synthesis and Stereochemical Control

A plausible synthetic strategy involves the esterification of the corresponding carboxylic acid, (R)-2-(morpholin-3-yl)acetic acid, with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The stereochemical integrity of the chiral center at the 3-position of the morpholine ring is maintained throughout this transformation.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthetic Pathway Start (R)-2-(morpholin-3-yl)acetic acid Process Esterification Start->Process Reactant Reagent Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) Reagent->Process Conditions Product This compound Process->Product Yields

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by its three primary functional groups: the secondary amine within the morpholine ring, the ether linkage, and the methyl ester.

  • N-Functionalization: The secondary amine is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, and arylation. This allows for the straightforward introduction of diverse substituents, making it a key site for molecular elaboration in drug design. For example, N-acylation with various acyl chlorides or coupling with carboxylic acids can be achieved under standard conditions.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This provides a handle for further modification, such as amide bond formation with various amines.

  • Chiral Integrity: The chiral center at the 3-position is generally stable under many reaction conditions. However, harsh conditions, particularly those involving strong bases, could potentially lead to epimerization. Therefore, reaction conditions should be chosen carefully to preserve the desired stereochemistry.

Key Experimental Protocols

While a specific protocol for this exact molecule is not detailed in the search results, a general procedure for a related transformation, such as N-acetylation, can be provided as a representative example of its reactivity.

Protocol: N-Acetylation of this compound

Objective: To introduce an acetyl group onto the nitrogen atom of the morpholine ring.

Materials:

  • This compound

  • Acetyl chloride

  • A suitable aprotic solvent (e.g., Dichloromethane, DCM)

  • A non-nucleophilic base (e.g., Triethylamine, TEA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-acetylated product.

Justification of Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the acetyl chloride.

  • Triethylamine: Acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • 0 °C Addition: The reaction is exothermic; slow addition at a reduced temperature helps to control the reaction rate and prevent side reactions.

Applications in Drug Discovery and Medicinal Chemistry

Chiral morpholine derivatives are integral components of numerous therapeutic agents. The (R)-configuration is often crucial for achieving the desired biological activity. While specific applications of this compound are not extensively documented, its structural motifs are found in various drug candidates.

For instance, substituted morpholines are key components in the development of kinase inhibitors, which are a major class of anti-cancer drugs.[7] The morpholine moiety often serves to improve the solubility and pharmacokinetic profile of these inhibitors. Additionally, morpholine-containing compounds have been investigated for a wide range of other therapeutic areas, including as antibiotics and central nervous system agents.[2][8]

The logical progression from this building block to a potential drug candidate can be illustrated as follows:

G cluster_1 Drug Discovery Application Flow BuildingBlock This compound Modification Chemical Modification (e.g., N-Arylation, Amide Coupling) BuildingBlock->Modification Library Library of Diverse Analogues Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Conceptual pathway from a chiral building block to a drug candidate.

Safety and Handling

Although a specific Safety Data Sheet (SDS) for this compound is not available in the search results, general safety precautions for related chemicals should be followed. For compounds containing the morpholine moiety, skin and eye contact should be avoided, and appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn.[9] Handling should be performed in a well-ventilated area or a fume hood.[10][11] For compounds containing the methyl acetate group, it is important to note that they may be flammable and can cause eye irritation.[6][12] Therefore, sources of ignition should be avoided, and proper storage in a cool, dry, and well-ventilated place is essential.[6][10]

Conclusion

This compound is a valuable chiral building block with significant potential in the field of medicinal chemistry. Its well-defined stereochemistry, coupled with the favorable pharmacokinetic properties imparted by the morpholine ring, makes it an attractive starting material for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its chemical properties, a plausible synthetic approach, and its potential applications, offering a solid foundation for researchers and scientists working in drug discovery and development.

References

  • Methyl 2-(morpholin-2-yl)acetate. PubChem. [Link]

  • Safety Data Sheet. Acme-Hardesty. [Link]

  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed. [Link]

  • A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to (R)-Methyl 2-(morpholin-3-yl)acetate (CAS: 1217976-31-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of (R)-Methyl 2-(morpholin-3-yl)acetate, a chiral molecule of significant interest in modern medicinal chemistry. We will delve into its chemical identity, stereospecific synthesis, analytical characterization, and critical applications in the synthesis of active pharmaceutical ingredients (APIs). This document is intended to be a practical resource, offering not just procedural details but also the scientific rationale behind the methodologies discussed.

Introduction: The Significance of the Chiral Morpholine Scaffold

The morpholine ring is a privileged scaffold in drug discovery, prized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. When chirality is introduced, as in the case of this compound, it allows for precise three-dimensional arrangements of functional groups, which can lead to enhanced target affinity and selectivity, ultimately resulting in safer and more effective medicines. This particular (R)-enantiomer serves as a crucial building block for complex molecules where specific stereochemistry is paramount for biological activity.

Physicochemical and Structural Properties

This compound is a chiral heterocyclic compound. A comprehensive summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 1217976-31-2[1]
Molecular Formula C₇H₁₃NO₃[1]
Molecular Weight 159.18 g/mol [1]
IUPAC Name methyl 2-[(3R)-morpholin-3-yl]acetate[1]
Canonical SMILES COC(=O)C[C@@H]1COCCN1[1]
InChI Key SUCYHGXECUURID-ZCFIWIBFSA-N[1]
Purity Typically >95% for research applications[1]

Stereospecific Synthesis of this compound

The synthesis of enantiomerically pure 3-substituted morpholines is a key challenge in organic chemistry. A robust and reliable method for preparing this compound leverages the chirality of natural amino acids, specifically L-serine, to establish the desired (R)-stereocenter at the C3 position of the morpholine ring.[2]

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step sequence starting from the readily available and optically pure L-serine methyl ester. This strategy ensures the retention of the desired stereochemistry throughout the synthesis.

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: (Optional) N-Protection A L-Serine methyl ester B N-(2-bromoethyl)-L-serine methyl ester A->B 1,2-dibromoethane, Base C This compound B->C Base (e.g., NaH, K2CO3) D N-protected (R)-Methyl 2-(morpholin-3-yl)acetate C->D Protecting Group (e.g., Boc, Cbz)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed pathway based on established methodologies for the synthesis of chiral 3-substituted morpholines.[2]

Step 1: N-Alkylation of L-Serine Methyl Ester

  • To a solution of L-serine methyl ester hydrochloride (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 equivalents) at 0 °C.

  • To this mixture, add 1,2-dibromoethane (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-bromoethyl)-L-serine methyl ester.

Causality: The use of a non-nucleophilic base is crucial to deprotonate the amine of the serine ester without competing in the alkylation reaction. 1,2-dibromoethane serves as the two-carbon electrophile that will ultimately form the C5 and C6 positions of the morpholine ring.

Step 2: Intramolecular Cyclization

  • Dissolve the crude N-(2-bromoethyl)-L-serine methyl ester in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.2 equivalents) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-8 hours. The progress of the intramolecular Williamson ether synthesis should be monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality: The strong base deprotonates the hydroxyl group of the serine derivative, forming an alkoxide which then acts as a nucleophile, displacing the bromide in an intramolecular fashion to form the morpholine ring. The stereocenter, originating from L-serine, dictates the (R)-configuration at the C3 position of the resulting morpholine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

Spectroscopic Analysis

While a publicly available, comprehensive set of spectral data for this specific compound is limited, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the methylene protons of the acetate side chain, and a singlet for the methyl ester protons. The chiral center at C3 will lead to diastereotopic protons on the adjacent methylene groups, resulting in complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will appear at the downfield end of the spectrum.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent [M+H]⁺ ion corresponding to the molecular weight of the compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity of this compound.

Proposed Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column, is recommended.[3]

  • Mobile Phase: A normal-phase eluent system, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) for basic compounds, is a good starting point for method development.[4]

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

The method would be validated by injecting a racemic mixture of methyl 2-(morpholin-3-yl)acetate to ensure baseline separation of the (R) and (S) enantiomers. The enantiomeric excess (% ee) of the synthesized (R)-enantiomer can then be accurately determined.

Application in Pharmaceutical Synthesis: A Key Intermediate for Linezolid

This compound and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical agents. A notable example is its role in the synthesis of Linezolid , an oxazolidinone antibiotic used to treat serious infections caused by multi-resistant Gram-positive bacteria.[5][6][7]

While the exact this compound is not directly incorporated, a closely related derivative, (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl)methyl)amine, is a key precursor. The synthesis of this precursor often involves intermediates with the chiral 3-substituted morpholine core, highlighting the importance of building blocks like this compound.

Linezolid_Synthesis A This compound (or a derivative) B Chiral Morpholine Intermediate A->B Functional Group Interconversion C N-Aryl-Substituted Morpholine B->C Coupling Reaction D (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl)methyl)amine C->D Multi-step Transformation E Linezolid D->E Acetylation

Caption: Role of chiral morpholine intermediates in the synthesis of Linezolid.

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions must be observed when handling this compound.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is a valuable chiral building block with significant potential in the field of drug discovery and development. Its stereospecific synthesis, achievable from readily available chiral precursors like L-serine, makes it an attractive intermediate for the preparation of complex, biologically active molecules. The critical role of related chiral morpholine structures in the synthesis of important drugs like Linezolid underscores the importance of this compound class. This guide provides a foundational understanding for researchers and scientists working with this and similar chiral morpholine derivatives, enabling them to leverage its unique properties in their synthetic endeavors.

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry. [Link]

  • Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577. [Link]

  • Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C–O or C–N Bond Formation. Organic Letters. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Synthesis method of linezolid intermediate. Eureka | Patsnap. [Link]

  • Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Angewandte Chemie International Edition. [Link]

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research. [Link]

  • Morpholine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Synthesis of 3-O-Carboxyalkyl Morphine Derivatives and Characterization of Their Acid-Base Properties. Chemistry & Biodiversity. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034166). Human Metabolome Database. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • METHOD FOR PREPARING LINEZOLID INTERMEDIATE. EPO Patent 2816039. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

Sources

Structure Elucidation of (R)-Methyl 2-(morpholin-3-yl)acetate: An Integrated Spectroscopic and Chromatographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The morpholine scaffold is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2][3] The precise structural and stereochemical characterization of novel morpholine derivatives is paramount for establishing robust structure-activity relationships (SAR) and ensuring the integrity of intellectual property. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of (R)-Methyl 2-(morpholin-3-yl)acetate, a chiral building block of significant interest. We will move beyond a simple recitation of techniques, instead detailing a logical, self-validating workflow that integrates mass spectrometry, one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and chiral chromatography. Each step is rationalized to demonstrate an expert-driven approach, ensuring unambiguous confirmation of constitution, connectivity, and absolute stereochemistry.

The Analytical Imperative: Devising a Strategy

The challenge in elucidating the structure of a molecule like this compound lies not just in confirming its elemental composition but in precisely mapping the connectivity of its atoms and, most critically, verifying its single, defined stereocenter. A robust analytical strategy must be systematic, with each experiment building upon the last to construct an undeniable body of evidence. Our approach is designed as a logical cascade, beginning with foundational mass and elemental composition, progressing to the intricate network of atomic connections, and culminating in the definitive confirmation of stereochemical purity.

The following workflow diagram illustrates this strategic approach, ensuring that foundational questions of "what is it?" are answered before tackling the more nuanced questions of "how is it connected?" and "what is its 3D orientation?".

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Constitutional Isomerism cluster_2 Phase 3: Stereochemical Confirmation cluster_3 Phase 4: Final Validation A Sample Receipt: This compound B High-Resolution Mass Spectrometry (HRMS) - Determine Elemental Formula - Confirm Molecular Weight A->B Initial Verification C 1D NMR Spectroscopy - ¹H NMR (Proton Census) - ¹³C & DEPT-135 NMR (Carbon Census & Type) B->C Proceed if Formula Matches D 2D NMR: Connectivity Mapping - COSY (¹H-¹H Correlations) - HSQC (¹H-¹³C One-Bond) - HMBC (¹H-¹³C Long-Range) C->D Elucidate Atom-to-Atom Bonds E Chiral HPLC - Confirm Enantiomeric Purity (%ee) - Verify (R)-Configuration vs. Standard D->E Proceed if Connectivity Matches F NOESY/ROESY NMR - Confirm Relative Stereochemistry - Analyze Ring Conformation E->F Define 3D Structure G Data Synthesis & Final Report - Unambiguous Structure Assignment F->G Final Confirmation

Caption: Overall workflow for the structure elucidation of this compound.

Foundational Analysis: Confirming Molecular Identity

Before any complex analysis, we must confirm the most fundamental properties: the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

2.1. High-Resolution Mass Spectrometry (HRMS)

  • Expertise & Causality: We select Electrospray Ionization (ESI) as the ionization method. ESI is a "soft" technique ideal for polar, non-volatile molecules like our target, which contains amine and ester functionalities. It minimizes fragmentation, ensuring a strong signal for the protonated molecular ion [M+H]⁺. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula. This is a critical self-validating step; if the measured mass does not correspond to the expected formula, all subsequent analysis is invalid.

  • Expected Outcome: For this compound (C₇H₁₃NO₃), the exact neutral mass is 159.08954 Da. We expect to observe a protonated molecular ion [M+H]⁺ at m/z 160.09737.

Table 1: Expected HRMS Data and Potential Fragments

Ion Species Formula Calculated Exact Mass (m/z) Rationale
[M+H]⁺ [C₇H₁₄NO₃]⁺ 160.0974 Protonated Molecular Ion (Primary Target)
[M-OCH₃]⁺ [C₆H₁₀NO₂]⁺ 128.0712 Loss of the methoxy radical from the ester.
[M-COOCH₃]⁺ [C₅H₁₀NO]⁺ 100.0762 Loss of the entire carbomethoxy group.[4]

| Ring Opening | [C₄H₈NO]⁺ | 86.0606 | Common fragmentation pathway for morpholine rings.[5][6] |

Unraveling the Skeleton: 1D and 2D NMR Spectroscopy

With the molecular formula confirmed, NMR spectroscopy is employed to piece together the atomic puzzle, defining the molecule's constitution.

3.1. 1D NMR: A Census of Atoms

  • ¹H NMR: This provides the first look at the proton environments. We expect to see signals corresponding to the morpholine ring protons, the methylene protons of the acetate side chain, and the methyl ester protons. The integration of these signals must sum to 13 protons. The N-H proton may be broad or may not be observed, depending on the solvent and sample purity.

  • ¹³C NMR & DEPT-135: A standard ¹³C NMR spectrum reveals all unique carbon environments. The accompanying Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating carbon types: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like the ester carbonyl) are absent in DEPT-135. This provides an immediate and verifiable count of each carbon type.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and DEPT-135 Phasing

Position Carbon Type (DEPT-135) Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity
C=O C (Quaternary) 170–175 - -
O-CH₃ CH₃ (Positive) 51–53 3.6–3.8 s
C2' (O-CH₂) CH₂ (Negative) 66-68 3.8–4.0 m
C3' (CH-N) CH (Positive) 55-58 3.0–3.3 m
C5' (N-CH₂) CH₂ (Negative) 45-47 2.8–3.1 m
C6' (O-CH₂) CH₂ (Negative) 66-68 3.5–3.7 m
CH₂-COO CH₂ (Negative) 38–42 2.5–2.8 m
N-H - - 1.5–3.0 br s

Note: Chemical shifts are predictive and can vary based on solvent and concentration. Morpholine ring protons often present as complex, overlapping multiplets due to conformational dynamics.[7]

3.2. 2D NMR: Building the Connections

While 1D NMR provides the parts list, 2D NMR shows how they are assembled. These experiments are the core of the constitutional analysis.[8][9]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is invaluable for tracing the proton network within the morpholine ring and identifying the diastereotopic protons of the acetate side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (one-bond correlation). It allows for the definitive assignment of each carbon signal based on the already-known proton assignments from the ¹H and COSY spectra.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key correlation to observe is between the protons of the acetate side-chain (CH₂-COO) and the ester carbonyl carbon (C=O), and crucially, between the protons on the morpholine ring (especially at C3') and the carbonyl carbon. This unambiguously connects the side chain to the ring.[9][10]

Caption: Key HMBC correlations needed to link the acetate side chain to the morpholine ring.

Defining the Third Dimension: Stereochemical Analysis

Confirming the "(R)" designation is a non-negotiable step in the process, requiring techniques sensitive to chirality.

4.1. Chiral High-Performance Liquid Chromatography (HPLC)

  • Trustworthiness: While NMR can define relative stereochemistry, it cannot determine the absolute configuration without a known chiral reference. Chiral HPLC provides an empirical method to determine the enantiomeric excess (%ee) of the sample. The principle relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[11][12] By comparing the retention time of the main peak to that of an authentic standard of this compound, the absolute configuration can be confirmed. A single peak corresponding to the standard confirms high enantiomeric purity.

4.2. Nuclear Overhauser Effect (NOE) Spectroscopy

  • Expertise & Causality: An NOE experiment (such as NOESY or ROESY) detects correlations between protons that are close in space, regardless of their through-bond connectivity.[13] For a cyclic system like morpholine, this is essential for determining the preferred conformation (chair vs. boat) and the relative orientation of substituents (axial vs. equatorial). For the (R)-isomer, we would expect the acetate side chain at C3' to preferentially adopt an equatorial position to minimize steric hindrance. A NOESY experiment would reveal through-space correlations between the C3' proton and the axial protons at C2' and C5', confirming this conformation and relative stereochemistry.

Detailed Experimental Protocols

5.1. Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh ~10-15 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of Deuterated Chloroform (CDCl₃). Rationale: CDCl₃ is a good general-purpose solvent for moderately polar organic molecules and typically provides sharp signals. If the N-H proton exchange is too rapid, Deuterated Dimethyl Sulfoxide (DMSO-d₆) can be used to slow it down.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum to check sample concentration and shim quality.

  • 1D ¹³C/DEPT-135 Acquisition: Acquire a ¹³C spectrum with proton decoupling, followed by a DEPT-135 experiment.

  • 2D NMR Acquisition: Using the same sample, acquire COSY, HSQC, and HMBC spectra.[14]

    • COSY: Use standard gradient-selected parameters (gCOSY).

    • HSQC: Optimize the spectral width in the ¹³C dimension (F1) to cover the expected range (~0-180 ppm). Use a one-bond coupling constant (¹J_CH) of ~145 Hz.

    • HMBC: Set the long-range coupling constant (ⁿJ_CH) to a value of 8 Hz. Rationale: 8 Hz is an excellent compromise for detecting both two- and three-bond correlations.[8]

5.2. Protocol: Chiral HPLC Method Development

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase (e.g., a cellulose or amylose-based column), as these have broad applicability.[15]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of Hexane/Isopropanol (90:10 v/v). Isopropanol is the polar modifier.

    • Optimization: If separation is not achieved, systematically vary the percentage of the polar modifier (e.g., from 5% to 20%). Small amounts of a basic or acidic additive may be required to improve peak shape for the amine.

  • Detection: Use a UV detector set to a low wavelength (e.g., 210 nm) where the ester carbonyl provides some absorbance.

  • Analysis: Inject the sample and determine the retention time and peak area. Inject an authentic (R)-standard to confirm peak identity. Calculate enantiomeric excess using the formula: %ee = [([R] - [S]) / ([R] + [S])] * 100.

Conclusion: A Unified Structural Narrative

The structure elucidation of this compound is achieved not by a single experiment, but by the logical synthesis of data from an orthogonal set of analytical techniques. HRMS provides the elemental foundation. A full suite of 1D and 2D NMR experiments builds the molecular framework, connecting every atom and functional group with certainty. Finally, chiral HPLC and NOESY analysis provide the crucial third dimension, confirming the absolute configuration and conformational preference. This integrated, evidence-based workflow represents a gold standard in chemical analysis, delivering the trustworthy and authoritative structural data required for progression in research and drug development.

References

  • Cimitan, S., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Available from: [Link]

  • Jones, A. J., et al. (1975). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. Available from: [Link]

  • University of Missouri-St. Louis. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available from: [Link]

  • ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. Available from: [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available from: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available from: [Link]

  • EPFL. 2D NMR. Available from: [Link]

  • ResearchGate. How can we separate a pair of enantiomers by using chiral HPLC?. Available from: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link]

  • University of British Columbia. NMR TRAINING: MULTI-DIMENSIONAL EXPERIMENTS. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]

  • Mitchell, J. M., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. Available from: [Link]

  • Harned Research Group. NMR and Stereochemistry. Available from: [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Available from: [Link]

  • NIST WebBook. Morpholine. Available from: [Link]

  • Kumar, S., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

  • LibreTexts Chemistry. Fragmentation and Interpretation of Spectra. Available from: [Link]

  • ResearchGate. Chemical structure of the morpholine derivative. Available from: [Link]

  • Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectrometry. Available from: [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available from: [Link]

  • ResearchGate. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

Sources

Spectroscopic Characterization of (R)-Methyl 2-(morpholin-3-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-Methyl 2-(morpholin-3-yl)acetate is a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a morpholine ring substituted at the 3-position with a methyl acetate group, presents a unique scaffold for the synthesis of novel pharmaceutical agents. The stereochemistry at the C3 position is crucial, as enantiomers often exhibit different pharmacological and toxicological profiles.

This technical guide provides a detailed overview of the spectroscopic data for this compound. As of the latest literature review, publicly accessible, experimentally verified spectroscopic data (NMR, IR, MS) for this specific compound is not available. Therefore, this document presents a combination of predicted data based on computational models and analysis of analogous structures, alongside detailed protocols for acquiring and interpreting experimental data. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary information to identify, characterize, and utilize this compound in their work.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data.

PropertyValueSource
IUPAC Name methyl 2-[(3R)-morpholin-3-yl]acetate[1]
CAS Number 1217976-31-2[1]
Molecular Formula C₇H₁₃NO₃[1]
Molecular Weight 159.18 g/mol [2]
Canonical SMILES COC(=O)C[C@@H]1COCCN1[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. While experimental spectra for this compound are not currently published, the following sections provide predicted ¹H and ¹³C NMR data, which serve as a reliable guide for researchers.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.85 - 3.95m1HH-3
~ 3.70 - 3.80m2HH-5
~ 3.68s3HO-CH₃
~ 3.40 - 3.50m1HH-2a
~ 3.10 - 3.20m1HH-2b
~ 2.80 - 2.90m2HH-6
~ 2.50 - 2.60dd1HCH₂-CO (a)
~ 2.35 - 2.45dd1HCH₂-CO (b)
~ 1.90br s1HN-H

Causality behind Predictions: The predictions are based on the additive effects of functional groups on chemical shifts. The protons on carbons adjacent to the oxygen (H-2 and H-5) are expected to be deshielded and appear at a lower field compared to those adjacent to the nitrogen (H-6). The methyl ester singlet is characteristically found around 3.7 ppm. The diastereotopic protons of the acetate methylene group will appear as a pair of doublets of doublets (dd) due to coupling with the chiral center at C3.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 172.5C=O
~ 71.0C-2
~ 67.5C-5
~ 52.0O-CH₃
~ 50.5C-3
~ 46.0C-6
~ 39.0CH₂-CO

Causality behind Predictions: The carbonyl carbon of the ester is the most deshielded and appears at the lowest field. Carbons bonded to oxygen (C-2 and C-5) are also significantly deshielded. The methyl carbon of the ester is typically observed around 52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 3350 - 3250Medium, BroadN-H Stretch (secondary amine)
~ 2950 - 2850Medium-StrongC-H Stretch (aliphatic)
~ 1735StrongC=O Stretch (ester)
~ 1250 - 1150StrongC-O Stretch (ester)
~ 1120StrongC-O-C Stretch (ether)

Causality behind Predictions: The presence of a secondary amine in the morpholine ring will give rise to a characteristic N-H stretching vibration. The most prominent peak is expected to be the strong C=O stretch of the ester group. The C-O stretches of the ester and the ether functionality of the morpholine ring are also expected to be strong and are key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

m/zInterpretation
160.09[M+H]⁺ (Calculated for C₇H₁₄NO₃⁺: 160.0974)
159.09[M]⁺ (Molecular Ion)
100.07[M - COOCH₃]⁺
86.06[Morpholine ring fragment]⁺
59.01[COOCH₃]⁺

Causality behind Predictions: In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected to be the base peak. Common fragmentation pathways would involve the loss of the methyl acetate side chain, leading to a fragment with m/z 100.07. Further fragmentation of the morpholine ring is also anticipated.

Experimental Protocols

To obtain empirical data for this compound, the following experimental workflows are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy Protocol
  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in an appropriate cell.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using the spectrum of the empty sample holder or the pure solvent.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: m/z 50-500.

    • Analysis: Perform a full scan MS analysis to determine the molecular weight. For structural information, a tandem MS (MS/MS) experiment can be conducted on the parent ion.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Visualizations

Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignments.

Spectroscopic Data Acquisition Workflow

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR Sample->IR MS HRMS (ESI-TOF) Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound. While experimental data is not yet available in the public domain, the predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established principles of spectroscopy and computational chemistry, offer a robust framework for researchers. The detailed experimental protocols provided herein are designed to be self-validating, ensuring that scientists can confidently acquire and interpret their own data. This guide serves as a valuable resource for professionals in drug discovery and development, facilitating the unambiguous identification and characterization of this important chiral building block.

References

  • PubChem. Methyl 2-(morpholin-2-yl)acetate. National Center for Biotechnology Information. [Link]

Sources

(R)-Methyl 2-(morpholin-3-yl)acetate synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (R)-Methyl 2-(morpholin-3-yl)acetate

Introduction

This compound is a chiral heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific stereochemistry at the C3 position and the presence of the methyl acetate side chain make this molecule a valuable building block for the synthesis of more complex, biologically active compounds. Its utility as an intermediate necessitates robust, scalable, and stereocontrolled synthetic pathways.

This technical guide provides a comprehensive overview of the primary synthesis strategies for obtaining enantiomerically pure this compound. We will delve into the intricacies of a well-established chiral pool synthesis, offering a detailed, step-by-step protocol. Additionally, we will explore conceptual alternative asymmetric catalytic routes that represent the cutting edge of modern synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important chiral intermediate.

Core Synthesis Strategies: A Comparative Overview

The principal challenge in synthesizing this compound lies in the stereoselective construction of the chiral center at the C3 position of the morpholine ring. Several strategic approaches can be envisioned, each with its own set of advantages and considerations.

  • Chiral Pool Synthesis: This classical and highly reliable strategy utilizes a readily available, inexpensive, and enantiomerically pure starting material that already contains the desired stereocenter. For the synthesis of this compound, D-serine is an ideal chiral precursor. This approach is often favored in process chemistry due to its predictability and the avoidance of costly chiral resolutions or asymmetric catalysts.

  • Asymmetric Catalysis: Modern synthetic chemistry offers powerful catalytic methods for the enantioselective synthesis of chiral molecules. These approaches typically involve the use of a chiral catalyst to convert a prochiral substrate into the desired enantiomer with high selectivity.

    • Tandem Hydroamination/Asymmetric Transfer Hydrogenation: This elegant one-pot strategy can be employed to construct chiral 3-substituted morpholines from aminoalkyne substrates.[1][2] The initial intramolecular hydroamination forms a cyclic imine, which is then asymmetrically reduced to the chiral morpholine.

    • Asymmetric Hydrogenation of Dehydromorpholines: The direct asymmetric hydrogenation of a corresponding unsaturated morpholine precursor using a chiral catalyst is another viable route.[3]

While asymmetric catalytic methods can be highly efficient and atom-economical, they often require significant optimization of catalysts, ligands, and reaction conditions. For the purposes of this guide, we will provide a detailed protocol for the more established and readily implementable chiral pool synthesis.

Primary Synthesis Pathway: Chiral Pool Synthesis from D-Serine

This pathway leverages the inherent chirality of D-serine to construct the (R)-configured morpholine ring. The following multi-step synthesis is adapted from established procedures for the synthesis of the corresponding (S)-enantiomer from L-serine.[4]

Overall Synthesis Scheme

Chiral_Pool_Synthesis D_Serine D-Serine Intermediate_1 D-Serine tert-butyl ester D_Serine->Intermediate_1 tert-Butyl acetate, cat. acid Intermediate_2 N-Chloroacetyl-D-serine tert-butyl ester Intermediate_1->Intermediate_2 Chloroacetyl chloride, base Intermediate_3 (R)-5-Oxo-3-morpholinylcarboxylic acid tert-butyl ester Intermediate_2->Intermediate_3 Base (e.g., NaOEt) Intermediate_4 (R)-Morpholine-3-carboxylic acid tert-butyl ester Intermediate_3->Intermediate_4 Reduction (e.g., AlCl3, NaBH4) Intermediate_5 (R)-Methyl 2-(N-Boc-morpholin-3-yl)acetate Intermediate_4->Intermediate_5 1. Boc2O 2. Transesterification (MeOH, acid) Final_Product This compound Intermediate_5->Final_Product Deprotection (e.g., TFA)

Caption: Chiral pool synthesis of this compound from D-Serine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of D-Serine tert-butyl ester

  • Rationale: The carboxylic acid of D-serine is protected as a tert-butyl ester to prevent its participation in subsequent reactions.

  • Procedure:

    • Suspend D-serine in tert-butyl acetate.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

    • Heat the mixture to reflux with stirring until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield D-serine tert-butyl ester.

Step 2: Synthesis of N-Chloroacetyl-D-serine tert-butyl ester

  • Rationale: The amino group is acylated with chloroacetyl chloride. The chloroacetyl group serves as a precursor for the formation of the morpholine ring.

  • Procedure:

    • Dissolve D-serine tert-butyl ester in a suitable solvent such as dichloromethane.

    • Cool the solution to 0-10 °C.

    • Slowly add a solution of chloroacetyl chloride in dichloromethane.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain N-chloroacetyl-D-serine tert-butyl ester.[4]

Step 3: Synthesis of (R)-5-Oxo-3-morpholinylcarboxylic acid tert-butyl ester

  • Rationale: An intramolecular Williamson ether synthesis is performed to form the morpholine ring. The alkoxide generated from the hydroxyl group displaces the chloride of the N-chloroacetyl group.

  • Procedure:

    • Dissolve N-chloroacetyl-D-serine tert-butyl ester in an appropriate solvent like toluene.

    • Add a solution of a strong base, such as sodium ethoxide, dropwise.

    • Stir the reaction at room temperature until the cyclization is complete.

    • Quench the reaction with water and extract the product into an organic solvent.

    • Dry and concentrate the organic phase to yield (R)-5-oxo-3-morpholinylcarboxylic acid tert-butyl ester.[4]

Step 4: Synthesis of (R)-Morpholine-3-carboxylic acid tert-butyl ester

  • Rationale: The lactam (amide) in the morpholinone ring is reduced to the corresponding amine.

  • Procedure:

    • Dissolve (R)-5-oxo-3-morpholinylcarboxylic acid tert-butyl ester in methanol.

    • Add aluminum trichloride followed by sodium borohydride in portions, maintaining a low temperature.

    • Stir until the reduction is complete.

    • Carefully quench the reaction with an acidic solution and then basify to isolate the product.

    • Extract the product, dry the organic layer, and concentrate to obtain (R)-morpholine-3-carboxylic acid tert-butyl ester.[4]

Step 5: Synthesis of (R)-Methyl 2-(N-Boc-morpholin-3-yl)acetate

  • Rationale: The secondary amine of the morpholine ring is protected with a Boc group to facilitate handling and purification. Subsequently, the tert-butyl ester is converted to the desired methyl ester via transesterification.

  • Procedure:

    • Protect the morpholine nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane).

    • After protection, the resulting N-Boc protected tert-butyl ester is dissolved in methanol.

    • A catalytic amount of acid (e.g., HCl in methanol or sulfuric acid) is added, and the mixture is stirred, typically at reflux, to effect transesterification.

    • Upon completion, the reaction is neutralized, and the product is isolated by extraction and purified by chromatography.

Step 6: Synthesis of this compound

  • Rationale: The final step is the removal of the Boc protecting group to yield the target compound.

  • Procedure:

    • Dissolve (R)-Methyl 2-(N-Boc-morpholin-3-yl)acetate in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.

    • Monitor the reaction until the deprotection is complete.

    • Remove the solvent and excess TFA under reduced pressure. The product can be isolated as the TFA salt or neutralized and purified as the free base.

Alternative Asymmetric Synthesis Approaches (Conceptual)

While the chiral pool synthesis is robust, it is valuable to consider modern catalytic approaches that may offer advantages in terms of step economy.

Alternative_Syntheses cluster_0 Tandem Hydroamination / Asymmetric Transfer Hydrogenation cluster_1 Asymmetric Hydrogenation Aminoalkyne Aminoalkyne Precursor Cyclic_Imine Cyclic Imine Aminoalkyne->Cyclic_Imine Ti-catalyzed Hydroamination Chiral_Morpholine (R)-3-Substituted Morpholine Cyclic_Imine->Chiral_Morpholine Ru-catalyzed Asymmetric Transfer Hydrogenation Dehydromorpholine Dehydromorpholine Precursor Target_Product This compound Dehydromorpholine->Target_Product Chiral Rh or Ru Catalyst, H₂

Caption: Conceptual overview of alternative asymmetric catalytic routes.

Tandem Hydroamination/Asymmetric Transfer Hydrogenation

This one-pot method involves the cyclization of an aminoalkyne containing an ether linkage to form a cyclic imine, which is then asymmetrically reduced.[1][2] For the synthesis of our target molecule, a suitable aminoalkyne precursor bearing a protected acetate functionality would be required. The key advantage is the formation of the chiral center and the heterocyclic ring in a single, efficient operation.

Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This approach would involve the synthesis of a prochiral dehydromorpholine with the methyl acetate side chain already in place. Subsequent asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst would then stereoselectively form the desired (R)-enantiomer.[3] This method can be highly efficient, with high enantioselectivities often achievable.

Data Summary: Chiral Pool Synthesis

StepStarting MaterialKey ReagentsProductPurpose
1D-Serinetert-Butyl acetate, cat. acidD-Serine tert-butyl esterCarboxyl protection
2D-Serine tert-butyl esterChloroacetyl chloride, baseN-Chloroacetyl-D-serine tert-butyl esterN-acylation for cyclization
3N-Chloroacetyl-D-serine tert-butyl esterBase (e.g., NaOEt)(R)-5-Oxo-3-morpholinylcarboxylic acid tert-butyl esterMorpholine ring formation
4(R)-5-Oxo-3-morpholinylcarboxylic acid tert-butyl esterAlCl₃, NaBH₄(R)-Morpholine-3-carboxylic acid tert-butyl esterLactam reduction
5(R)-Morpholine-3-carboxylic acid tert-butyl esterBoc₂O; MeOH, cat. acid(R)-Methyl 2-(N-Boc-morpholin-3-yl)acetateN-protection and transesterification
6(R)-Methyl 2-(N-Boc-morpholin-3-yl)acetateTFAThis compoundN-deprotection

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The chiral pool approach starting from D-serine offers a reliable and well-precedented route, making it suitable for both laboratory and larger-scale production. The detailed protocol provided herein serves as a practical guide for its implementation. Furthermore, the exploration of modern asymmetric catalytic methods, such as tandem hydroamination/asymmetric transfer hydrogenation and direct asymmetric hydrogenation, highlights the potential for more step-economical and elegant syntheses. The choice of a particular synthetic route will ultimately depend on factors such as scale, cost, and available resources.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Pedzisa, L., Monastyrskyi, A., Parker, C. D., & Roush, W. R. (2023). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. European Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]

  • Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 14856–14861. [Link]

  • Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577. [Link]

  • Novel synthetic method of (S)-3-morpholinyl carboxylic acid. CN102617503A.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • Al-Masoudi, N. A. L., et al. (2011). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 8(3). [Link]

  • Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(11), 3221-3224. [Link]

  • Nurnabi, M., & Ismail, M. (2008). Synthesis of Biologically Important Chiral Morpholine Derivatives. Journal of the Bangladesh Chemical Society, 21(1), 1-8. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). DigitalCommons@TMC. [Link]

  • Synthesis of N-BOC-cis-4-hydroxyproline methyl ester. CN114741470A.

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Introduction: The Strategic Importance of Chiral Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Origins of (R)-Methyl 2-(morpholin-3-yl)acetate

The morpholine heterocycle is a cornerstone structural motif in modern medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When substituted at the 3-position with a defined stereocenter, as in this compound, it becomes a high-value chiral building block for synthesizing complex pharmaceutical agents. This guide provides an in-depth analysis of the primary synthetic strategies for accessing this key intermediate, focusing on the logic behind starting material selection and the causality of experimental design.

The target molecule, with its specific (R)-stereochemistry and functionalized side chain, presents a classic challenge in asymmetric synthesis. The choice of starting material is paramount, dictating the efficiency, cost, and scalability of the entire synthetic route. Here, we will explore the most robust and field-proven pathway: a chiral pool-based approach originating from a naturally derived amino acid.

Primary Synthetic Pathway: Chiral Pool Synthesis from (R)-Aspartic Acid

The most logical and efficient strategy for constructing this compound leverages the pre-existing chirality and carbon framework of (R)-Aspartic acid. This approach is a cornerstone of industrial asymmetric synthesis because it obviates the need for complex chiral catalysts or resolutions, instead building upon the stereochemical integrity of a readily available starting material.[1]

The core principle involves a sequence of protection, selective alkylation, and intramolecular cyclization to build the morpholine ring onto the chiral amino acid scaffold.

Logical Workflow for Chiral Pool Synthesis

Below is a diagram illustrating the strategic workflow from the chiral starting material to the final product.

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Cyclization cluster_3 Final Product A (R)-Aspartic Acid (Starting Material) B Dimethyl (R)-aspartate (Protected Intermediate) A->B MeOH, SOCl₂ or HCl(g) C N-(2-hydroxyethyl) Dimethyl (R)-aspartate B->C Ethylene Oxide or 2-Bromoethanol, Base D (R)-Methyl 2-(4-H-morpholin-3-yl)acetate (Cyclized Intermediate) C->D Base-catalyzed Intramolecular Transamidation E This compound (Target Molecule) D->E (Final Product)

Caption: Synthetic workflow from (R)-Aspartic Acid.

Key Starting Materials and Reagents

The selection of reagents is critical for maximizing yield and preventing side reactions. The following table summarizes the essential components for this synthetic pathway.

Compound NameRoleCAS NumberMolecular Weight ( g/mol )Key Considerations
(R)-Aspartic AcidChiral Starting Material2058-58-4133.10Source of stereochemistry and carbon backbone.
Methanol (Anhydrous)Reagent & Solvent67-56-132.04Must be anhydrous to ensure efficient esterification.
Thionyl Chloride (SOCl₂)Esterification Reagent7719-09-7118.97A common and effective reagent for converting carboxylic acids to esters via an acid chloride intermediate in the presence of an alcohol.[2]
Ethylene OxideN-Alkylation Reagent75-21-844.05Highly efficient for introducing the N-(2-hydroxyethyl) group. Requires careful handling due to its gaseous nature and reactivity.
Sodium MethoxideBase (Cyclization)124-41-454.02A strong, non-nucleophilic (in methanol) base suitable for promoting intramolecular cyclization.

Detailed Experimental Protocols and Scientific Rationale

As a Senior Application Scientist, it is crucial not just to follow steps but to understand the underlying principles. This section details the "how" and, more importantly, the "why" for each stage of the synthesis.

Step 1: Dimethyl Esterification of (R)-Aspartic Acid

Objective: To protect both carboxylic acid groups as methyl esters, preventing their interference in subsequent steps and activating the alpha-carbon for potential (though not desired here) side reactions.

Protocol:

  • Suspend (R)-Aspartic acid (1.0 eq) in anhydrous methanol (10 volumes) in a flask equipped with a reflux condenser and a gas inlet, and cool the mixture to -10 °C to -5 °C.

  • Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the low temperature. This reaction is exothermic and generates HCl gas.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture and concentrate it under reduced pressure to remove excess methanol and HCl.

  • The resulting crude product, Dimethyl (R)-aspartate hydrochloride, can be used directly in the next step or neutralized with a mild base and extracted if a higher purity is required.[2][3]

Causality and Field Insights:

  • Why Thionyl Chloride? The reaction of thionyl chloride with methanol in situ generates HCl and methyl sulfite chloride, which are the active esterifying agents. This method is often preferred over bubbling anhydrous HCl gas due to its operational simplicity and high yields.[2] The hydrochloride salt of the product is typically a stable, crystalline solid, which is convenient for handling and storage.[4]

  • Critical Parameter: The exclusion of water is paramount. Any moisture will hydrolyze the thionyl chloride and reduce the efficiency of the esterification.

Step 2: N-Alkylation with Ethylene Oxide

Objective: To selectively introduce the 2-hydroxyethyl group onto the primary amine, setting the stage for the cyclization to form the morpholine ring.

Protocol:

  • Dissolve the Dimethyl (R)-aspartate hydrochloride from the previous step in a suitable solvent like methanol.

  • Neutralize the hydrochloride salt by adding a base such as triethylamine or sodium bicarbonate until the pH is approximately 8.

  • Cool the solution to 0-5 °C.

  • Slowly bubble ethylene oxide gas through the solution or add a pre-chilled solution of ethylene oxide in the reaction solvent. The reaction is typically monitored by the consumption of the starting amine.

  • Once the reaction is complete, excess ethylene oxide is removed by purging with nitrogen, and the solvent is evaporated to yield crude N-(2-hydroxyethyl) Dimethyl (R)-aspartate.

Causality and Field Insights:

  • Why Ethylene Oxide? Ethylene oxide is an ideal two-carbon electrophile for this transformation. The ring-opening reaction with the amine is highly efficient and atom-economical, producing the desired β-amino alcohol with no byproducts. An alternative, 2-bromoethanol, is less reactive and would produce salt byproducts.

  • Self-Validating System: The reaction's endpoint can be precisely monitored by TLC, staining for the primary amine (e.g., with ninhydrin). The disappearance of the starting material spot confirms the completion of the N-alkylation. Over-alkylation to form the di-hydroxyethylated tertiary amine is a potential side reaction but can be minimized by controlling the stoichiometry of ethylene oxide.

Step 3: Base-Catalyzed Intramolecular Cyclization

Objective: To form the six-membered morpholine ring via an intramolecular transamidation reaction, driven by the nucleophilic attack of the hydroxyl group onto one of the ester carbonyls.

Protocol:

  • Dissolve the crude N-(2-hydroxyethyl) Dimethyl (R)-aspartate in an anhydrous solvent like toluene or THF.

  • Add a catalytic amount of a strong base, such as sodium methoxide or potassium tert-butoxide (0.1-0.2 eq).

  • Heat the reaction mixture to reflux and monitor the formation of the cyclized product and the release of methanol.

  • Upon completion, cool the reaction, neutralize the base with a mild acid (e.g., acetic acid), and wash with water/brine.

  • The organic layer is dried and concentrated. The crude product can be purified by column chromatography or crystallization to yield the N-protected morpholine precursor.

Causality and Field Insights:

  • Regioselectivity: The cyclization preferentially forms the six-membered morpholine ring rather than a seven-membered ring due to favorable reaction kinetics and thermodynamic stability. The attack occurs at the ester group beta to the nitrogen, which will become the acetate side chain. The ester alpha to the nitrogen forms the C3 position of the morpholine ring.

  • Choice of Base: A strong, non-nucleophilic base is essential. Sodium methoxide in a non-methanol solvent deprotonates the hydroxyl group, initiating the cyclization. Using it in catalytic amounts minimizes the risk of ester saponification.

The final product, This compound (CAS 1217976-31-2), is obtained after these core steps.[5][6] If an N-protecting group strategy were employed (e.g., starting with N-Boc-(R)-Aspartic acid), a final deprotection step would be required.

Alternative Synthetic Strategies: A Brief Overview

While the chiral pool approach is robust, modern asymmetric catalysis offers alternative, elegant routes that generate chirality during the synthesis.

  • Tandem Hydroamination/Asymmetric Transfer Hydrogenation: This method starts from an achiral aminoalkyne. A titanium catalyst first mediates an intramolecular hydroamination to form a cyclic imine, which is then reduced with high enantioselectivity by a chiral Ruthenium catalyst (e.g., Noyori-type catalyst).[7][8] This is a powerful and convergent strategy.

  • Asymmetric Hydrogenation of Dehydromorpholines: In this approach, an unsaturated morpholine precursor is synthesized first. The chiral center is then installed via asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rhodium-based).[9]

These catalytic methods are highly valuable in academic and discovery settings but may require more extensive optimization and more expensive reagents compared to the chiral pool approach for large-scale production.

Conclusion

The synthesis of this compound is a testament to the principles of strategic and efficient chemical synthesis. By selecting a starting material from the chiral pool, specifically (R)-Aspartic acid, the inherent stereochemistry of a natural product is directly translated into the target molecule. This pathway, involving sequential esterification, N-alkylation, and base-catalyzed cyclization, represents a reliable, scalable, and scientifically sound method. Each step is designed with a clear understanding of reaction mechanisms and potential side reactions, creating a self-validating system that leads to the desired high-value intermediate for advanced drug development.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14232–14238. [Link]

  • Panday, S. K. (2014). Amino acid chirons: a tool for asymmetric synthesis of heterocycles. Organic & Biomolecular Chemistry, 12(30), 5581-5610. [Link]

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A Prospective Analysis and In-Depth Technical Guide to the Biological Activity of (R)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Methyl 2-(morpholin-3-yl)acetate is a chiral, C-substituted morpholine derivative. While direct studies on its biological activity are not extensively documented in publicly available literature, its structural features—namely the morpholine core and the methyl acetate side chain—are present in numerous pharmacologically active compounds. This technical guide provides a prospective analysis of the potential biological activities of this compound, grounded in the established bioactivities of structurally related molecules. We present a comprehensive, phased experimental workflow for the systematic evaluation of this compound, from initial in vitro screening to in vivo efficacy studies and mechanism of action elucidation. This document is intended for researchers, scientists, and drug development professionals, offering a rigorous, field-proven framework for the preclinical assessment of novel chemical entities.

Introduction: The Morpholine Scaffold and Rationale for Investigation

The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, valued for its advantageous physicochemical properties, metabolic stability, and ability to engage in crucial molecular interactions with biological targets.[1] Its presence in a wide array of approved drugs and clinical candidates underscores its versatility and importance in drug design. C-substituted morpholines, in particular, are found in various natural products and bioactive compounds, exhibiting a broad spectrum of activities including antidepressant, appetite-suppressant, and antitumor effects.[2]

The subject of this guide, this compound, features a chiral center at the C-3 position of the morpholine ring and a methyl acetate substituent. The introduction of an alkyl group at the C-3 position of the morpholine ring has been shown to increase anticancer activity in certain contexts.[3] Furthermore, heterocyclic methyl esters have been investigated for a range of bioactivities, with some demonstrating notable insecticidal and fungicidal properties.[4]

Given the established pharmacological relevance of the C-substituted morpholine scaffold, we hypothesize that this compound possesses significant, yet uncharacterized, biological activity. This guide outlines a systematic approach to uncover and characterize this potential.

Hypothesized Biological Activities

Based on the structure-activity relationships of related morpholine derivatives, we propose to investigate this compound for the following primary biological activities:

  • Anticancer Activity: The morpholine nucleus is a common feature in anticancer agents.[5]

  • Neuroprotective Activity: Morpholine derivatives have been explored as cholinesterase inhibitors for the treatment of neurodegenerative diseases.[6]

  • Antibacterial Activity: The morpholine scaffold is present in several antibacterial and antifungal compounds.[7]

The following sections detail a phased experimental plan to systematically evaluate these hypotheses.

Phased Experimental Workflow for Biological Characterization

A tiered approach ensures a cost-effective and scientifically rigorous evaluation, starting with broad in vitro screening and progressing to more complex in vivo models and mechanistic studies for promising activities.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Secondary Assays & In Vitro ADME/Tox cluster_2 Phase 3: Mechanism of Action (MoA) Studies cluster_3 Phase 4: In Vivo Efficacy & Preclinical Development p1_1 Anticancer Cytotoxicity Assays p2_1 Dose-Response & Cell Line Panel Screening p1_1->p2_1 Hit (IC50 < 10 µM) p1_2 Neuroprotective Assays (Cholinesterase Inhibition) p1_2->p2_1 p1_3 Antibacterial Assays (MIC/MBC) p1_3->p2_1 p3_1 Target Identification (Proteomics, Genetic Screens) p2_1->p3_1 Confirmed Activity & Favorable Profile p2_2 In Vitro ADME Profiling (Solubility, Permeability, Stability) p2_2->p3_1 p2_3 Preliminary Toxicology (e.g., hERG, Cytotoxicity in Normal Cells) p2_3->p3_1 p4_1 Animal Model Selection (e.g., Xenografts, Neurodegeneration Models) p3_1->p4_1 Validated Target & MoA p3_2 Pathway Analysis & Biomarker Discovery p3_2->p4_1 p4_2 In Vivo Efficacy & PK/PD Studies p4_1->p4_2 p4_3 IND-Enabling Toxicology p4_2->p4_3 Significant Efficacy

Caption: Phased experimental workflow for the biological evaluation of this compound.

Phase 1: Primary In Vitro Screening

The initial phase is designed for high-throughput screening to identify any significant biological activity across the hypothesized areas.

Anticancer Activity: Cytotoxicity Screening

Rationale: The MTT assay is a robust, colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. A reduction in metabolic activity is indicative of either cytotoxicity or cytostatic activity.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Treat the cells with the compound dilutions for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Neuroprotective Activity: Cholinesterase Inhibition

Rationale: Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. The Ellman's method is a widely used colorimetric assay for measuring AChE activity.[6]

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • ATCI Solution: 14 mM acetylthiocholine iodide in deionized water.

    • AChE Solution: 0.25 U/mL of human recombinant AChE in assay buffer.

  • Assay Procedure (96-well plate):

    • Add 25 µL of AChE solution to each well.

    • Add 25 µL of various concentrations of this compound or a known inhibitor (e.g., donepezil) as a positive control.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 50 µL of DTNB solution and 50 µL of ATCI solution.

  • Kinetic Measurement: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and the IC50 value.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution method is a standard assay to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution for MIC Determination

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Perform serial two-fold dilutions of this compound in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation for Phase 1

AssayEndpointTarget/Cell LineResult (Hypothetical)
Anticancer CytotoxicityIC50MCF-7> 100 µM
IC50A5498.5 µM
IC50HCT11612.2 µM
AChE InhibitionIC50Human AChE55.7 µM
AntibacterialMICS. aureus> 128 µg/mL
MICE. coli> 128 µg/mL

Phase 2: Secondary Assays and In Vitro ADME/Tox Profiling

If a "hit" is identified in Phase 1 (e.g., IC50 < 10 µM in an anticancer assay), the compound proceeds to secondary screening and early safety assessment.

Expanded Anticancer Cell Line Screening

Rationale: To determine the breadth of anticancer activity, the compound should be tested against a larger panel of human cancer cell lines representing different tumor types.

Protocol: The MTT assay protocol described in 4.1 will be repeated using a panel of 20-60 cancer cell lines.

In Vitro ADME/Tox Profiling

Rationale: Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity properties is crucial to identify potential liabilities that could halt later-stage development.[8]

Key Assays:

  • Aqueous Solubility: Measurement of solubility in phosphate-buffered saline (PBS) at physiological pH.

  • Cell Permeability (Caco-2 Assay): Evaluation of the compound's ability to cross intestinal epithelial cell monolayers, predicting oral absorption.

  • Metabolic Stability (Microsomal Stability Assay): Assessment of the compound's stability in the presence of liver microsomes to predict metabolic clearance.

  • Cytochrome P450 (CYP) Inhibition: Determination of the compound's potential to inhibit major CYP enzymes (e.g., CYP3A4, 2D6), which can lead to drug-drug interactions.

  • hERG Channel Inhibition: Evaluation of potential cardiotoxicity by assessing inhibition of the hERG potassium channel.

  • Cytotoxicity in Normal Cells: Testing for cytotoxicity in non-cancerous cell lines (e.g., human fibroblasts) to determine selectivity.

Phase 3: Mechanism of Action (MoA) Elucidation

Understanding how a compound exerts its biological effect is critical for further development.[9]

G cluster_0 Target Identification cluster_1 Target Validation & Pathway Analysis compound This compound cell Cancer Cell compound->cell phenotype Apoptosis / Cell Cycle Arrest cell->phenotype proteomics Affinity-based Proteomics phenotype->proteomics genetic CRISPR/RNAi Screens phenotype->genetic target Identified Protein Target(s) proteomics->target genetic->target validation Biochemical/Cellular Assays (Target Engagement) target->validation pathway Western Blot / Kinase Assays validation->pathway

Caption: Workflow for Mechanism of Action (MoA) studies.

Target Identification

Rationale: Identifying the direct molecular target(s) of the compound is a key step. A combination of approaches can be employed.[10][11]

Experimental Approaches:

  • Affinity-Based Proteomics: The compound can be immobilized on a solid support to "pull down" its binding partners from cell lysates. These proteins are then identified by mass spectrometry.[12][13]

  • CRISPR/RNAi Genetic Screening: Genome-wide CRISPR or RNAi screens can identify genes whose knockout or knockdown confers resistance or sensitivity to the compound, thereby implicating these genes' products as potential targets or key pathway components.[14][15]

Target Validation and Pathway Analysis

Rationale: Once potential targets are identified, their engagement by the compound and the downstream effects on cellular signaling pathways must be validated.

Experimental Approaches:

  • Target Engagement Assays: Cellular thermal shift assays (CETSA) or in-cell westerns can confirm that the compound binds to the putative target in a cellular context.

  • Biochemical Assays: If the target is an enzyme, in vitro assays can confirm its inhibition by the compound.

  • Western Blot Analysis: This technique can be used to examine the effect of the compound on the phosphorylation status and expression levels of proteins in the target's signaling pathway.

Phase 4: In Vivo Efficacy and Preclinical Studies

Promising candidates with a well-defined MoA and favorable in vitro ADME/Tox profile are advanced to in vivo studies.

In Vivo Efficacy Models

Rationale: Animal models are used to assess the therapeutic efficacy of the compound in a living organism. The choice of model depends on the validated biological activity.[16]

  • Anticancer Efficacy (Xenograft Models): Human cancer cells identified as sensitive in Phase 2 are implanted into immunodeficient mice.[17][18] The compound is administered to the mice, and tumor growth is monitored over time compared to a vehicle-treated control group.

  • Neuroprotective Efficacy (Animal Models of Neurodegeneration): Depending on the MoA, models such as transgenic mice that develop Alzheimer's-like pathology could be used to assess the compound's ability to improve cognitive deficits or reduce pathological markers.[19][20][21]

  • Antibacterial Efficacy (Infection Models): Murine models of sepsis or localized infection (e.g., thigh infection model) can be used to evaluate the compound's ability to reduce bacterial burden and improve survival.[22][23]

Pharmacokinetics/Pharmacodynamics (PK/PD) Studies

Rationale: These studies relate the concentration of the drug in the body over time (PK) to its pharmacological effect (PD). This is essential for determining an effective dosing regimen.

Protocol: The compound is administered to rodents via different routes (e.g., intravenous, oral). Blood samples are collected at various time points to determine key PK parameters like half-life, clearance, and bioavailability. These data are then correlated with efficacy data from the in vivo models.

IND-Enabling Toxicology Studies

Rationale: Before a compound can be tested in humans, its safety must be rigorously evaluated in two animal species (one rodent, one non-rodent) under Good Laboratory Practice (GLP) conditions.[24]

Key Studies:

  • Dose-range finding studies.

  • Single- and repeat-dose toxicology studies.

  • Safety pharmacology (assessing effects on cardiovascular, respiratory, and central nervous systems).

  • Genotoxicity assays.

Conclusion

While the biological activity of this compound has not been explicitly described, its chemical structure, containing the pharmacologically privileged C-substituted morpholine moiety, strongly suggests therapeutic potential. The comprehensive, phased approach detailed in this guide provides a robust and logical framework for its systematic evaluation. By progressing from broad in vitro screening to targeted in vivo efficacy and mechanistic studies, researchers can efficiently and rigorously uncover the biological activity of this and other novel chemical entities, paving the way for the development of new therapeutics.

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An In-depth Technical Guide to (R)-Methyl 2-(morpholin-3-yl)acetate Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-Methyl 2-(morpholin-3-yl)acetate and its analogs, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into the synthetic strategies, explore the nuanced structure-activity relationships, and provide detailed experimental protocols for the evaluation of these molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 3-substituted morpholine scaffold.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a cornerstone in modern drug design, prized for its favorable physicochemical and metabolic properties.[1] Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a versatile scaffold for introducing diverse functionalities.[2][3] These attributes have led to the incorporation of the morpholine moiety into a wide array of approved drugs and clinical candidates.[4] The focus of this guide, the C3-substituted morpholine core, offers a chiral center that allows for stereospecific interactions with biological targets, adding a layer of complexity and potential for enhanced selectivity and potency.[5]

Synthesis of this compound: A Chiral Approach

The enantioselective synthesis of 3-substituted morpholines is a key challenge in harnessing their therapeutic potential. A robust and stereocontrolled synthetic route is paramount for producing enantiomerically pure compounds for biological evaluation. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a rational and effective strategy can be devised based on established methods for the synthesis of chiral 3-substituted morpholines, often starting from readily available chiral precursors like amino acids.

A plausible and efficient route to this compound originates from the chiral pool, utilizing (R)-serine as the starting material. This approach ensures the desired stereochemistry at the C3 position of the morpholine ring.

Proposed Synthetic Pathway:

The following diagram illustrates a conceptual workflow for the synthesis of the target molecule, based on established chemical transformations.

Synthetic_Pathway Conceptual Synthetic Workflow A (R)-Serine B N-Protection (e.g., Boc, Cbz) A->B Step 1 D Reduction of Carboxylic Acid A->D Alternative Step 1a C Esterification (MeOH, H+) B->C Step 2 C->D Alternative Step 2a E N-Alkylation with a 2-haloethanol derivative D->E Step 3 F Intramolecular Cyclization (e.g., Williamson ether synthesis) E->F Step 4 G Deprotection F->G Step 5 H This compound G->H Final Product

Sources

in silico modeling of (R)-Methyl 2-(morpholin-3-yl)acetate interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Analysis of (R)-Methyl 2-(morpholin-3-yl)acetate: A Workflow for Target Identification and Interaction Modeling

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its favorable pharmacokinetic properties and presence in numerous biologically active compounds.[1] this compound represents a chiral derivative within this class, yet its specific biological interactions remain largely uncharacterized in public literature. This guide presents a comprehensive in silico workflow designed for such scenarios, where the primary biological target is unknown. We will move beyond simple docking protocols to establish a robust, multi-stage computational strategy for hypothesis generation. This process encompasses target fishing through pharmacophore modeling and reverse docking, followed by detailed interaction analysis using molecular docking and molecular dynamics simulations to refine and validate initial predictions. As a Senior Application Scientist, this guide emphasizes not only the procedural steps but the critical reasoning and scientific causality that underpin each decision in the computational drug discovery pipeline.[2][3]

Introduction: The Challenge of an Uncharacterized Ligand

In drug discovery, researchers often encounter novel or sparsely documented small molecules. This compound is one such compound. While its core structure, the morpholine ring, is known to enhance properties like aqueous solubility and metabolic stability, the specific contributions of the (R)-chiral center and the methyl acetate side chain at the 3-position are undefined.[1]

The absence of a known biological target necessitates a systematic approach to generate and test hypotheses computationally before committing to expensive and time-consuming wet-lab experiments.[4] This guide provides a field-proven framework for navigating this uncertainty, transforming it into an opportunity for discovery. Our workflow is designed as a self-validating system, where each subsequent step serves to either reinforce or challenge the hypotheses generated by the previous one.

The Computational Workflow: A Multi-Pillar Strategy

Our investigation is structured as a logical progression from broad, exploratory screening to fine-grained, high-resolution analysis. This ensures computational resources are used efficiently and that the resulting hypotheses are built on a solid foundation of converging evidence.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Interaction Modeling & Refinement cluster_2 Phase 3: Dynamic Validation A Ligand Preparation This compound 3D Structure Generation & Energy Minimization B Pharmacophore Modeling (Ligand-Based Screening) A->B C Reverse Docking (Structure-Based Screening) A->C D Target Prioritization (Consensus Scoring & Pathway Analysis) B->D C->D E Protein Preparation (Retrieve & Clean Top Candidate Target) D->E Select Top Target F Molecular Docking (Pose Prediction & Scoring) E->F G Result Analysis (Binding Mode & Interaction Analysis) F->G H Molecular Dynamics Simulation (Assess Complex Stability) G->H Submit Best Pose I Post-MD Analysis (RMSD, RMSF, Hydrogen Bonds) H->I J Final Hypothesis (Validated Binding Mode) I->J

Figure 1: Overall In Silico Workflow. A multi-phase strategy for target identification and interaction validation.

Phase 1: Target Hypothesis Generation (Target Fishing)

When a ligand's target is unknown, the first objective is to identify a shortlist of plausible protein candidates. We employ a dual-pronged approach, leveraging both ligand- and structure-based methods to build a stronger, consensus-based case for potential targets.[2][5]

Ligand-Based Approach: Pharmacophore Modeling

A pharmacophore is an abstract representation of the molecular features essential for biological activity.[6] This method is powerful because it focuses on the necessary interactions (e.g., hydrogen bond donors/acceptors, hydrophobic centroids) rather than the underlying chemical scaffold, enabling the discovery of structurally diverse molecules that could interact with the same target.[6][7]

Scientific Rationale: By creating a 3D pharmacophore model from our ligand, we can screen databases of known drugs or bioactive molecules. If our model matches compounds with a known target, we can hypothesize that our ligand may also interact with that same target.

Experimental Protocol: Ligand-Based Pharmacophore Screening

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw). The SMILES string for the core structure is COC(=O)C[C@H]1NCCCO1.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Pharmacophore Feature Identification:

    • Use software like PharmaGist or LigandScout to automatically identify key pharmacophoric features. For our ligand, these would likely include:

      • Hydrogen Bond Acceptor (HBA): The ester carbonyl oxygen, the morpholine oxygen, and the morpholine nitrogen.

      • Hydrogen Bond Donor (HBD): The morpholine nitrogen's hydrogen.

      • Hydrophobic (H): The carbon backbone.

  • Model Generation & Database Screening:

    • Generate a 3D pharmacophore query based on the identified features and their spatial arrangement.

    • Screen this query against a database of 3D conformers of known active compounds (e.g., ZINC, ChEMBL).

  • Hit Analysis:

    • Analyze the hits—compounds that match the pharmacophore.

    • Identify common biological targets among the top-scoring hits. These targets become our first set of hypotheses.

Structure-Based Approach: Reverse Docking

Reverse docking, or target fishing, inverts the typical docking paradigm. Instead of screening many ligands against one target, we screen one ligand against a large library of protein structures.[2]

Scientific Rationale: This unbiased approach allows us to computationally assess the binding potential of our ligand across a wide range of protein binding sites. By identifying proteins to which the ligand is predicted to bind with high affinity, we can generate a second, independent set of target hypotheses.

Experimental Protocol: Reverse Docking

  • Ligand Preparation: Use the same energy-minimized 3D structure of this compound prepared in the previous step.

  • Target Library Selection: Utilize a pre-compiled library of high-quality protein structures, such as the PDBbind database or commercial offerings. These libraries typically represent a diverse set of druggable protein families.

  • Automated Docking: Employ a reverse docking server or software (e.g., idTarget, SwissTargetPrediction). These platforms automate the process of docking the input ligand into the binding sites of all proteins in their library.

  • Scoring and Ranking:

    • The platform will return a ranked list of potential targets based on docking scores, which estimate binding affinity.

    • Examine the top-ranked proteins. Note their biological function and relevance to potential therapeutic areas.

Target Prioritization

The final step in this phase is to synthesize the results from both approaches.

  • Consensus Analysis: Look for targets that appear in both the pharmacophore screening results and the reverse docking list. Such consensus hits have a higher probability of being genuine interactors.

  • Pathway and Disease Association: Use bioinformatics tools (e.g., KEGG, Reactome) to analyze the top candidate targets. Are they part of a common signaling pathway? Are they implicated in specific diseases? This biological context is crucial for selecting the most promising target for further investigation.

Phase 2: High-Resolution Interaction Modeling

With a prioritized target in hand, we now shift to a detailed analysis of the specific binding interactions. For this guide, let's hypothesize that our target fishing identified Protein Kinase A (PKA) as a top candidate, a common target class for fragments containing morpholine-like features.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, forming a stable complex.[8] The goal is to identify the most likely binding pose and estimate the binding affinity.

Scientific Rationale: A low-energy (i.e., more negative) binding score suggests a more favorable interaction. Analyzing the predicted pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This provides a structural basis for the ligand's potential biological activity.

G cluster_prep Preparation cluster_setup Setup cluster_run Execution & Analysis P Protein Preparation (PDB ID: 1C8K) Remove Water, Add Hydrogens G Grid Box Definition Define Search Space (Center on Active Site) P->G L Ligand Preparation This compound) Assign Charges, Define Torsions L->G D Run Docking (AutoDock Vina) G->D A Analyze Results (Cluster Poses, Rank by Score) D->A V Visualize Top Pose (PyMOL, Chimera) Identify Key Interactions A->V

Figure 2: Molecular Docking Workflow. A detailed view of the preparation, execution, and analysis steps.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Protein Preparation: [9]

    • Download the crystal structure of PKA from the Protein Data Bank (PDB).

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all water molecules and non-essential co-factors or ligands from the PDB file.[10]

    • Add polar hydrogens and compute Gasteiger charges. This is critical for accurately calculating electrostatic interactions.[10]

    • Save the cleaned protein structure in the required .pdbqt format for AutoDock Vina.

  • Ligand Preparation:

    • Load the energy-minimized ligand structure into AutoDock Tools.

    • Assign Gasteiger charges and merge non-polar hydrogens.

    • Define the rotatable bonds (torsions) to allow for conformational flexibility during docking.

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Definition:

    • Define a 3D search space (the "grid box") that encompasses the known active site of the protein. The causality here is key: a well-defined box focuses the computational search, increasing efficiency and the likelihood of finding a relevant pose. For blind docking (if the active site is unknown), the box would cover the entire protein.[11]

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line interface, specifying the prepared protein, ligand, and grid box configuration file.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out results.pdbqt --log results.log

  • Results Analysis:

    • Vina will output multiple binding poses, ranked by their predicted binding affinity in kcal/mol.

    • Visualize the top-scoring pose within the protein's active site. Identify and measure key interactions (e.g., hydrogen bond distances).

Pose IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-7.8GLU170, VAL57Hydrogen Bond (N-H), Hydrophobic
2-7.5LYS72, THR183Hydrogen Bond (C=O), Hydrophobic
3-7.1LEU49, PHE185Hydrophobic

Table 1: Example of a quantitative data summary for docking results. Lower binding affinity scores indicate more favorable predicted binding.

Phase 3: Dynamic Validation with Molecular Dynamics (MD)

A docking simulation provides a static snapshot of a potential binding mode. However, biological systems are dynamic. Molecular Dynamics (MD) simulations provide a way to observe the behavior of the protein-ligand complex over time, offering a higher level of validation for the docking hypothesis.[12]

Scientific Rationale: By simulating the atomic motions of the complex in a realistic environment (i.e., solvated in water with ions), we can assess the stability of the predicted binding pose. If the ligand remains stably bound in its docked conformation throughout the simulation, it increases our confidence in the docking result. If it drifts away or adopts a completely different conformation, the initial hypothesis may be incorrect.

Experimental Protocol: MD Simulation with GROMACS [13][14]

  • System Preparation:

    • Use the top-scoring docked pose from Phase 2 as the starting structure.

    • Select an appropriate force field (e.g., AMBER, CHARMM) for both the protein and the ligand. Ligand parameterization is a critical, expert-level step, often requiring tools like CGenFF or Antechamber to generate a compatible topology.

    • Place the complex in a simulation box (e.g., cubic, dodecahedron) and solvate it with a chosen water model (e.g., TIP3P).[12]

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Energy Minimization:

    • Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during setup.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand positions (NVT ensemble).[15]

    • Then, equilibrate the system's pressure while maintaining the temperature (NPT ensemble), still with restraints. This two-stage equilibration ensures the solvent and ions are well-distributed around the complex before the production run.

  • Production MD:

    • Remove the restraints and run the simulation for a desired length of time (e.g., 50-100 nanoseconds). Trajectory data (atomic coordinates over time) is saved at regular intervals.

  • Post-MD Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates it is not drifting from its initial binding pocket.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify regions that become more or less flexible upon ligand binding.

    • Interaction Analysis: Monitor the stability of key hydrogen bonds and other interactions identified during docking throughout the simulation.

Conclusion and Authoritative Grounding

This technical guide outlines a rigorous, multi-phase computational workflow for the characterization of this compound, a ligand with no predetermined biological target. By integrating target fishing, molecular docking, and molecular dynamics, we establish a self-validating pipeline that moves from broad hypothesis generation to a refined, dynamically-stable model of a protein-ligand interaction. Each protocol is grounded in established computational chemistry principles, emphasizing the causality behind experimental choices to ensure scientific integrity. The final, validated binding hypothesis generated from this workflow provides a strong foundation for guiding subsequent experimental validation, such as in vitro binding assays and structure-activity relationship (SAR) studies, thereby accelerating the drug discovery process.[4]

References

  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry. [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]

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  • LibreTexts Chemistry. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]

  • SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. [Link]

  • EMBL-EBI. GROMACS tutorial | Biomolecular simulations. EMBL-EBI Train On-demand. [Link]

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  • Biotecnika. (2024). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube. [Link]

  • Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics Tutorials. [Link]

  • University of Groningen. Molecular Dynamics Simulation Tutorial. Faculty of Science and Engineering. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • ResearchGate. The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Request PDF. [Link]

  • GROMACS Tutorials by Justin A. Lemkul. University of Virginia. [Link]

  • InsilicoSci. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]

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Sources

Methodological & Application

purification techniques for (R)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Purity Isolation of (R)-Methyl 2-(morpholin-3-yl)acetate: Methodologies and Protocols

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This compound is a valuable chiral building block in modern medicinal chemistry, often serving as a key intermediate in the synthesis of complex pharmaceutical agents.[1][2] The stereochemical integrity of this compound is paramount, as different enantiomers of a drug can exhibit varied pharmacological, pharmacokinetic, and toxicological profiles.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art techniques for the purification of this compound, with a focus on achieving high enantiomeric and chemical purity. We will explore chromatographic and crystallization-based approaches, detailing the underlying principles and providing robust, field-tested protocols.

Compound Profile and Purification Rationale

Before selecting a purification strategy, it is crucial to understand the physicochemical properties of the target compound and the likely impurity profile derived from its synthesis.

Table 1: Physicochemical Properties of Methyl 2-(morpholin-3-yl)acetate

PropertyValueSource/Note
Molecular Formula C₇H₁₃NO₃[4]
Molecular Weight 159.18 g/mol Calculated
Appearance Typically an oil or low-melting solidInferred from similar structures
Chirality One stereocenter at C3 of the morpholine ringStructural Analysis
Key Functional Groups Secondary amine (morpholine), EsterStructural Analysis

Common Impurities:

  • (S)-enantiomer: The primary stereochemical impurity.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reaction Byproducts: Products from side reactions such as over-alkylation or incomplete cyclization.[5]

  • Residual Solvents & Reagents: Solvents and catalysts used during the synthesis and workup.[6]

The primary purification challenge is the efficient removal of the (S)-enantiomer to achieve high enantiomeric excess (e.e.). Secondary challenges include removing structurally similar byproducts and residual reagents.

Strategic Approach to Purification

A multi-step approach is often the most effective strategy. The initial crude material is first subjected to a bulk, achiral purification step to remove major non-enantiomeric impurities. This is followed by a high-resolution chiral separation technique to isolate the desired (R)-enantiomer.

Purification_Workflow cluster_chiral Chiral Separation Options Crude Crude Synthetic Mixture ((R/S)-Methyl 2-(morpholin-3-yl)acetate + Impurities) Achiral Bulk Achiral Purification (e.g., Silica Gel Chromatography) Crude->Achiral Remove non-isomeric impurities Enriched Racemic/Enantioenriched Mixture (High Chemical Purity) Achiral->Enriched Chiral_Sep High-Resolution Chiral Separation Prep_HPLC Preparative Chiral HPLC/SFC Chiral_Sep->Prep_HPLC Diastereomeric_Salt Diastereomeric Salt Crystallization Chiral_Sep->Diastereomeric_Salt QC Final Quality Control (Analytical HPLC, NMR, etc.) Final_Product Pure (R)-Enantiomer (>99% ee, >98% Purity) QC->Final_Product Prep_HPLC->QC Scalable, high resolution Diastereomeric_Salt->QC Classical method, potentially high throughput

Caption: High-level purification workflow for this compound.

Preparative Chiral Chromatography (HPLC & SFC)

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are the most powerful and widely used methods for enantioseparation.[7][8] The choice of CSP is the most critical factor for achieving separation.[9]

Principle of Separation

Enantiomers form transient, diastereomeric complexes with the chiral selector immobilized on the stationary phase. The difference in the stability of these complexes leads to different retention times, enabling separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are broadly effective for a wide range of compounds, including chiral amines.[10]

Protocol 1: Chiral HPLC/SFC Method Development and Screening

Objective: To identify a suitable CSP and mobile phase for the baseline separation of (R)- and (S)-enantiomers.

Materials:

  • Racemic Methyl 2-(morpholin-3-yl)acetate standard

  • HPLC-grade or SFC-grade solvents (Hexane/Heptane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN))

  • Additives: Trifluoroacetic acid (TFA), Triethylamine (TEA), Diethylamine (DEA)

  • Analytical-scale chiral columns (see Table 2)

Table 2: Recommended Chiral Stationary Phases (CSPs) for Initial Screening

CSP TypeCommercial Name ExamplesRationale
Derivatized AmyloseChiralpak® IA, IB, IC, IE, IFBroad selectivity for chiral amines.[10]
Derivatized CelluloseChiralcel® OD-H, OJ-H, ADComplementary selectivity to amylose phases.[7]
CyclofructanLarihc® CF6-PDemonstrated high success rate for primary amines, particularly in polar organic and SFC modes.[10][11]

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL solution of the racemic standard in a suitable solvent (e.g., IPA or mobile phase).

  • Initial Screening (Normal Phase HPLC):

    • Mobile Phase: Start with a screening mobile phase of 90:10 Heptane:IPA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210-220 nm, as the compound lacks a strong chromophore).

    • Injection: Inject 5 µL of the standard solution onto each column from Table 2.

    • Rationale: Normal phase chromatography often provides excellent selectivity on polysaccharide CSPs.

  • Optimization:

    • If no separation is observed, systematically vary the alcohol modifier (EtOH, MeOH) and its percentage.

    • If peak shape is poor (tailing), add a basic additive (0.1% TEA or DEA) to the mobile phase. This is critical for amines to suppress interactions with residual silanols on the silica support.[10]

  • Polar Organic & SFC Screening:

    • If normal phase is unsuccessful, screen in polar organic mode (e.g., ACN/MeOH) or SFC. SFC often provides faster separations and improved peak symmetry for amines.[11]

    • SFC Conditions: A typical screening condition is CO₂ with a MeOH modifier, often with a basic additive.

Protocol 2: Preparative Chiral HPLC Purification

Objective: To isolate the (R)-enantiomer on a preparative scale with high purity.

Prerequisite: Successful method development from Protocol 1.

Procedure:

  • System Preparation: Equilibrate the preparative HPLC system, equipped with a larger-scale version of the selected CSP, with the optimized mobile phase for at least 60 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude or pre-purified material in the mobile phase at the highest possible concentration without causing precipitation or viscosity issues. Filter the solution through a 0.45 µm filter.

  • Loading Study: Perform a series of small injections with increasing mass loads to determine the maximum amount of material that can be loaded onto the column without significant loss of resolution.

  • Preparative Run: Inject the optimized mass of the sample. Collect fractions corresponding to the two enantiomeric peaks. The (R)-enantiomer is typically the target, but the elution order must be confirmed with an authentic standard.

  • Fraction Analysis: Analyze each collected fraction using the analytical chiral HPLC method to determine its enantiomeric excess (e.e.) and purity.

  • Pooling and Evaporation: Combine the fractions that meet the required purity specification (e.g., >99% e.e.). Remove the solvent under reduced pressure. Be aware that basic additives like TEA are less volatile and may require an additional workup step (e.g., acid/base extraction) for complete removal if necessary.

Diastereomeric Salt Crystallization

This classical resolution technique is an excellent alternative to chromatography, especially for larger-scale purifications, provided a suitable resolving agent and crystallization conditions can be identified.[9][12]

Principle of Separation

The racemic mixture of the amine is reacted with a single enantiomer of a chiral acid (the resolving agent) to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.

Diastereomeric_Salt_Resolution Racemate Racemic Amine (R-NH₂ + S-NH₂) Salt_Formation Salt Formation Racemate->Salt_Formation Chiral_Acid Chiral Resolving Agent (e.g., R-Acid) Chiral_Acid->Salt_Formation Salts Diastereomeric Salts (R-NH₃⁺•R-Acid⁻ + S-NH₃⁺•R-Acid⁻) Salt_Formation->Salts Crystallization Fractional Crystallization (Exploits solubility difference) Salts->Crystallization Separation Separation via Filtration Crystallization->Separation Solid Less Soluble Salt (e.g., S-NH₃⁺•R-Acid⁻) Separation->Solid Liquid More Soluble Salt (in Mother Liquor) Separation->Liquid Liberation_Solid Liberate Free Amine (Base Treatment) Solid->Liberation_Solid Liberation_Liquid Liberate Free Amine (Base Treatment) Liquid->Liberation_Liquid Enantiomer_S Pure S-Enantiomer (S-NH₂) Liberation_Solid->Enantiomer_S Enantiomer_R Pure R-Enantiomer (R-NH₂) Liberation_Liquid->Enantiomer_R

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Protocol 3: Resolution via Diastereomeric Salt Crystallization

Objective: To isolate the (R)-enantiomer through selective crystallization of a diastereomeric salt.

Materials:

  • Enantioenriched Methyl 2-(morpholin-3-yl)acetate

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid, (1S)-(+)-10-Camphorsulfonic acid, Tartaric acid derivatives)

  • Various solvents for screening (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile)

  • Aqueous base (e.g., 1M NaOH) and acid (e.g., 1M HCl)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Resolving Agent & Solvent Screening:

    • In a series of test tubes, dissolve small, equimolar amounts of the racemic amine and a selected chiral acid in different solvents.

    • Heat gently to ensure complete dissolution, then allow to cool slowly to room temperature, followed by further cooling in an ice bath.

    • Observe which combinations yield crystalline solids. The ideal system produces a good yield of crystals from one diastereomer while the other remains in the mother liquor.

  • Preparative Crystallization:

    • Dissolve the amine (1.0 eq) and the selected resolving agent (start with 0.5-1.0 eq) in the chosen solvent at an elevated temperature.

    • Allow the solution to cool slowly to induce crystallization. Seeding with a small crystal from the screening experiment can be beneficial.

    • Allow the crystallization to proceed for several hours or overnight.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine:

    • Suspend the collected crystals in a biphasic mixture of an organic solvent (e.g., Ethyl Acetate) and water.

    • Basify the aqueous layer with 1M NaOH until the pH is >10 to deprotonate the amine.

    • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis and Optimization:

    • Determine the e.e. of the isolated amine using analytical chiral HPLC.

    • Analyze the mother liquor as well; it should be enriched in the other enantiomer.

    • The process can be optimized by varying the stoichiometry of the resolving agent and the crystallization temperature/time. Low yields can sometimes be caused by the suboptimal solubility of both diastereomeric salts.[9]

Quality Control and Final Analysis

Regardless of the purification method chosen, the final product must be rigorously analyzed to confirm its identity, chemical purity, and enantiomeric purity.

  • Enantiomeric Purity: Determined by analytical chiral HPLC (as developed in Protocol 1). The integration of the peaks corresponding to the (R) and (S) enantiomers is used to calculate the enantiomeric excess (% e.e.).

  • Chemical Purity: Assessed using a standard reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., Acetonitrile/Water with 0.1% TFA).[13] Purity is typically reported as the area percentage of the main peak.

  • Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy is used to confirm the chemical structure and identify any residual solvents or impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting

Table 3: Troubleshooting Common Purification Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor Resolution in Chiral HPLC - Incorrect CSP choice- Suboptimal mobile phase- Screen a wider range of CSPs (amylose, cellulose, cyclofructan).[9][10]- Vary alcohol modifier type and concentration.- Switch between normal and polar organic modes.
Peak Tailing (HPLC/SFC) - Secondary interactions with silica support- Amine interacting with acidic impurities- Add a basic modifier (0.1-0.2% TEA or DEA) to the mobile phase.[10]
Low Yield in Crystallization - Salts are too soluble- Incomplete precipitation- Screen different anti-solvents.- Increase crystallization time or lower the final temperature.- Optimize the stoichiometry of the resolving agent.
Product Contaminated with TEA - TEA is not fully removed during rotary evaporation.- Perform an aqueous wash (mild acid) of an organic solution of the product.- Use a more volatile base (e.g., ammonia in the mobile phase for SFC) if possible.

References

  • Benchchem. Technical Support Center: Purification of Chiral Amines.
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  • Gubitz, G., & Schmid, M. G. (1997). Chiral Separation Principles. Journal of Chromatography A.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

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Application Note: Strategic Implementation of (R)-Methyl 2-(morpholin-3-yl)acetate in High-Throughput Screening Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2] The selection of compounds for these libraries is a critical determinant of success. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (R)-Methyl 2-(morpholin-3-yl)acetate, a chiral small molecule featuring the privileged morpholine scaffold, in HTS campaigns. We will delve into the rationale behind its selection, detailed protocols for assay development and validation, a multi-step screening cascade, and robust data analysis practices. The causality behind experimental choices is explained to provide a framework for adapting these protocols to specific biological targets.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine heterocycle is a frequently utilized and privileged structure in medicinal chemistry.[3][4] Its prevalence in numerous approved and experimental drugs stems from its advantageous physicochemical and metabolic properties.[4] The morpholine ring can contribute to improved pharmacokinetic profiles, including enhanced aqueous solubility and metabolic stability.[5] Furthermore, its three-dimensional structure and ability to participate in hydrogen bonding make it a valuable scaffold for interacting with a wide range of biological targets, including enzymes and receptors.[4][6]

This compound (CAS: 1217976-31-2) is a specific chiral derivative of the morpholine scaffold.[7] While extensive biological activity data for this particular compound is not yet publicly available, its structural features make it an intriguing candidate for inclusion in HTS libraries. The chiral center introduces stereoselectivity, a crucial factor in modern drug design, as different enantiomers can exhibit distinct pharmacological profiles.[5] The acetate ester group provides a potential handle for metabolic activity or further chemical modification.

This guide will therefore focus on the methodology for effectively screening this compound and similar morpholine-containing fragments to uncover novel biological activities.

Pre-Screening Compound Characterization

Prior to initiating an HTS campaign, it is imperative to characterize the test compound to ensure data quality and avoid common screening artifacts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₁₃NO₃[7]
Molecular Weight 159.18 g/mol [8]
CAS Number 1217976-31-2[7]
IUPAC Name methyl 2-[(3R)-morpholin-3-yl]acetate[7]
Stereochemistry (R)-enantiomer[7]
Quality Control Protocol
  • Purity Assessment: The purity of the compound stock should be assessed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is recommended for HTS campaigns.

  • Solubility Determination: The solubility of this compound should be determined in the assay buffer and in Dimethyl Sulfoxide (DMSO), the most common solvent for compound storage in HTS.[9] Poor solubility can lead to compound precipitation and false-positive results.

  • Stability Analysis: The stability of the compound in the assay buffer over the time course of the experiment should be evaluated to ensure that the compound does not degrade.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process that requires careful planning and execution.[10] The following sections outline a robust workflow for screening this compound.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Prioritization AssayDev Assay Development & Miniaturization AssayVal Assay Validation (Z' > 0.5) AssayDev->AssayVal Optimization PrimaryScreen Primary HTS (Single Concentration) AssayVal->PrimaryScreen Proceed to HTS DataAnalysis Data Analysis & Hit Selection PrimaryScreen->DataAnalysis HitConfirm Hit Confirmation (Dose-Response) DataAnalysis->HitConfirm Identified Hits CounterScreen Counter & Orthogonal Assays HitConfirm->CounterScreen SAR Preliminary SAR CounterScreen->SAR

Figure 1: A generalized workflow for a high-throughput screening campaign.

Phase 1: Assay Development and Validation

The first step in any HTS campaign is the development of a robust and reliable assay.[9][11]

The choice of assay technology (e.g., fluorescence, luminescence, absorbance) will depend on the biological target of interest.[1] The assay should be miniaturized to a 384- or 1536-well plate format to conserve reagents and compound.[9][12]

A critical step before commencing a full-scale screen is to validate the assay's performance. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay.[13][14]

  • Prepare Control Plates: Designate columns on a microtiter plate for positive and negative controls.

    • Negative Control: All assay components except the positive control substance (e.g., a known activator or inhibitor). This represents 0% activity.

    • Positive Control: All assay components including a known modulator at a concentration that elicits a maximal response. This represents 100% activity.

  • Run the Assay: Process the control plates using the intended automated HTS system.

  • Calculate Z'-Factor: The Z'-factor is calculated using the following formula:

    Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| )

    Where:

    • μ_p = mean of the positive control

    • σ_p = standard deviation of the positive control

    • μ_n = mean of the negative control

    • σ_n = standard deviation of the negative control

  • Acceptance Criteria: An assay is considered robust and suitable for HTS if the Z'-factor is consistently greater than 0.5.[11]

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 - 0.5Marginal
< 0Unsuitable for HTS
Phase 2: Primary Screening and Data Analysis

The primary screen involves testing the entire compound library at a single concentration to identify "hits".[10]

  • Compound Plating: Using automated liquid handlers, dispense this compound and other library compounds into 384- or 1536-well plates at a final concentration typically between 1 and 20 µM.

  • Reagent Addition: Add all necessary assay reagents (e.g., cells, enzymes, substrates) to the plates.

  • Incubation: Incubate the plates for a predetermined time at a controlled temperature.

  • Signal Detection: Read the plates using a detector compatible with the assay technology.

Raw data from the primary screen must be normalized to account for plate-to-plate variability.[15] Hits are typically identified based on their activity relative to the distribution of the negative controls on each plate. A common method is to use the Z-score, which quantifies how many standard deviations a compound's activity is from the mean of the negative controls.[14] A Z-score threshold (e.g., >3 or <-3) is set to define a hit.

Data_Analysis_Flow RawData Raw HTS Data Normalization Data Normalization (e.g., Percent Inhibition) RawData->Normalization QC Quality Control (Z'-factor per plate) Normalization->QC HitSelection Hit Selection (e.g., Z-score > 3) QC->HitSelection HitList Initial Hit List HitSelection->HitList

Figure 2: Data analysis pipeline for a primary HTS.

Phase 3: Hit Confirmation and Validation

A significant portion of initial hits from a primary screen can be false positives.[16] Therefore, a rigorous hit confirmation process is essential.[17][18]

Hits from the primary screen should be re-tested in a dose-response format to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀).[13]

Counter-screens are designed to identify and eliminate compounds that interfere with the assay technology rather than the biological target.[19][20][21]

  • Technology-Specific Counter-Screens: For example, if the primary assay uses a luciferase reporter, a counter-screen would be performed to identify compounds that directly inhibit the luciferase enzyme.[19]

  • Cytotoxicity Counter-Screens: In cell-based assays, it is crucial to determine if the observed activity is due to compound-induced cell death.[13][20]

An orthogonal assay measures the activity of a compound on the same biological target but uses a different detection technology.[13][18] This helps to confirm that the observed activity is not an artifact of the primary assay format.

If other morpholine-containing compounds were included in the screen, preliminary SAR can be established by comparing the activity of these analogs to this compound.[16] This can provide early insights into the chemical features required for activity.

Conclusion

This compound represents a valuable addition to HTS libraries due to its incorporation of the privileged morpholine scaffold and a defined stereocenter. While its specific biological activities are yet to be fully elucidated, its structural characteristics make it a promising starting point for the discovery of novel chemical probes and drug leads. The successful implementation of this compound in an HTS campaign relies on a systematic and rigorous approach, encompassing robust assay development, careful execution of the primary screen, and a comprehensive hit validation cascade. The protocols and workflows detailed in this application note provide a foundational framework for researchers to unlock the potential of this compound and other novel chemical entities in their drug discovery programs.

References

  • Bonomo, S., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 946. Available at: [Link]

  • Kaur, M., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2087-2127. Available at: [Link]

  • Cozzini, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2238-2254. Available at: [Link]

  • Jain, A., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 199-223. Available at: [Link]

  • Parham, F., et al. (2013). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 8(8), 975-989. Available at: [Link]

  • Quinquenel, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World, Winter 2017/18. Available at: [Link]

  • Keserci, M. A. (2014). Data analysis approaches in high throughput screening. Slideshare. Available at: [Link]

  • Götte, M., et al. (2001). Comprehensive Analysis of High-Throughput Screening Data. Proceedings of SPIE, 4266. Available at: [Link]

  • Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Available at: [Link]

  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Available at: [Link]

  • Sharma, R., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 142-146. Available at: [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Available at: [Link]

  • Zhang, X. D., et al. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening, 13(2), 149-158. Available at: [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Available at: [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Available at: [Link]

  • University of Arizona, R. Ken Coit College of Pharmacy. (n.d.). ACDD - Our Process. Available at: [Link]

  • Welch, W. J., et al. (n.d.). Cell-Based Analysis of High Throughput Screening Data for Drug Discovery. University of Waterloo. Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]

  • Sygnature Discovery. (n.d.). High Throughput Screening (HTS). Available at: [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available at: [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(morpholin-2-yl)acetate. PubChem Compound Database. Available at: [Link]

Sources

(R)-Methyl 2-(morpholin-3-yl)acetate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Application Notes and Protocols: (R)-Methyl 2-(morpholin-3-yl)acetate

Introduction: The Strategic Value of the Chiral Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity. When chirality is introduced, as in this compound, it provides a three-dimensional vector for precise molecular recognition, a critical factor in the design of potent and selective therapeutics. This building block offers a unique combination of a chiral morpholine core, a secondary amine for diverse functionalization, and a methyl ester handle that can be further modified or used as a stable isostere. Its application is particularly relevant in the synthesis of complex molecules targeting a range of therapeutic areas, from oncology to infectious diseases. For instance, substituted morpholines are central to the structure of kinase inhibitors like the ATR inhibitor AZ20 and antibiotics such as Linezolid.[2][3] This guide provides a comprehensive overview of the synthesis and application of this compound, equipping researchers with the foundational knowledge and detailed protocols to leverage this valuable synthon in drug discovery programs.

Physicochemical Properties and Data

A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The key data for this compound are summarized below.

PropertyValue
IUPAC Name methyl 2-[(3R)-morpholin-3-yl]acetate
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Appearance Colorless to pale yellow oil (predicted)
Chirality (R)-configuration at C3
Key Functional Groups Secondary Amine, Methyl Ester
Reactivity Centers Nucleophilic Nitrogen (N4), Electrophilic Ester Carbonyl
Solubility Soluble in methanol, dichloromethane, ethyl acetate

Proposed Synthesis of the Building Block

While not widely documented in commercial literature, a robust synthesis of this compound can be envisioned through established chemical transformations. The following retrosynthetic analysis and proposed protocol are based on analogous cyclization and esterification reactions found in organic synthesis literature.[4]

Retrosynthetic Analysis Workflow

G Target This compound Intermediate1 (R)-Morpholin-3-ylacetic acid Target->Intermediate1 Esterification Intermediate2 Protected Chiral Amino Diol Intermediate1->Intermediate2 Deprotection & Cyclization StartingMaterial1 (R)-2-Aminobutane-1,4-diol derivative Intermediate2->StartingMaterial1 Coupling StartingMaterial2 Glycolaldehyde equivalent Intermediate2->StartingMaterial2 Coupling

Caption: Retrosynthetic pathway for this compound.

Protocol 1: Proposed Synthesis of this compound

This multi-step process involves the formation of the morpholine ring via an intramolecular cyclization, followed by esterification.

Step 1: Synthesis of a Protected Chiral Amino Diol Ether

  • To a solution of (R)-2-(benzylamino)butane-1,4-diol (1.0 eq) in anhydrous THF (0.2 M), add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C under an argon atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Add 2-bromoethyl tert-butyl ether (1.1 eq) dropwise and heat the reaction mixture to reflux for 16 hours.

  • Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the protected amino diol ether.

    • Causality: This step constructs the open-chain precursor containing all necessary atoms for the morpholine ring. The benzyl group serves as a protecting group for the amine, and the tert-butyl ether protects one of the hydroxyl groups, directing the subsequent cyclization.

Step 2: Deprotection and Intramolecular Cyclization

  • Dissolve the product from Step 1 in methanol (0.1 M) and add 10% Palladium on carbon (10 wt%).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) for 24 hours at room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with methanol.

  • Concentrate the filtrate, then dissolve the residue in trifluoroacetic acid (TFA) and stir at room temperature for 4 hours to cleave the tert-butyl ether.

  • Remove the TFA under reduced pressure. The resulting crude amino alcohol will cyclize. Basify the mixture with aqueous NaHCO₃ and extract with dichloromethane to afford the crude (R)-morpholin-3-ylacetic acid precursor after acidification.

    • Causality: Hydrogenolysis removes the N-benzyl group, revealing the secondary amine. Subsequent acid-catalyzed cleavage of the ether unmasks the terminal hydroxyl group, which undergoes an intramolecular Williamson ether synthesis (or related cyclization) with the other hydroxyl group's activated form to forge the morpholine ring.

Step 3: Fischer Esterification

  • Suspend the crude acid from Step 2 in methanol (0.2 M).

  • Cool the mixture to 0 °C and add trimethylchlorosilane (TMSCl) (3.0 eq) dropwise.[4]

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent and excess reagent under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product. For the free base, partition the residue between saturated aqueous NaHCO₃ and dichloromethane, dry the organic layer, and concentrate to yield this compound as an oil.

    • Causality: The combination of TMSCl and methanol generates HCl in situ, which catalyzes the esterification of the carboxylic acid to the methyl ester while also protecting the amine as its hydrochloride salt.[4]

Application Notes: Core Reactions and Protocols

The utility of this compound as a building block stems primarily from the reactivity of its secondary amine, which readily participates in N-acylation and N-alkylation reactions.

Application 1: N-Acylation for Amide Synthesis

Amide bond formation is one of the most critical reactions in drug discovery. The secondary amine of the title compound can be coupled with a wide array of carboxylic acids to generate complex amides, introducing new pharmacophores while maintaining the chiral morpholine core.

N-Acylation Experimental Workflow

G Start Dissolve Carboxylic Acid and Coupling Agent (HATU) in DMF Step1 Add Base (DIPEA) Start->Step1 Step2 This compound (in DMF) added Step1->Step2 Step3 Stir at RT for 4-12h (Monitor by LC-MS) Step2->Step3 Step4 Aqueous Workup (Water & EtOAc Extraction) Step3->Step4 Step5 Purification (Silica Gel Chromatography) Step4->Step5 End Isolate Pure Amide Product Step5->End

Caption: Workflow for a typical amide coupling reaction.

Protocol 2: General Procedure for N-Acylation using HATU

This protocol describes the coupling of this compound with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., 4-chlorobenzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution based on the carboxylic acid).

  • Add DIPEA (3.0 eq) to the stirred solution and stir for 5 minutes at room temperature to activate the acid.

  • In a separate vial, dissolve this compound (1.05 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction for the disappearance of the starting materials by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Self-Validating System & Rationale:

  • HATU: A highly efficient, modern coupling reagent that minimizes racemization and side reactions.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the reaction. A tertiary amine is crucial to avoid competing acylation.

  • Monitoring: Regular analysis by LC-MS confirms the consumption of starting material and the formation of the product at the expected molecular weight, validating reaction progress.

  • Purification: Chromatographic purification followed by characterization (¹H NMR, ¹³C NMR, HRMS) confirms the structure and purity of the final compound.

Application 2: N-Alkylation via Reductive Amination

Reductive amination is a robust and versatile method for forming C-N bonds, allowing for the introduction of a wide variety of substituents onto the morpholine nitrogen. This reaction is highly reliable and proceeds under mild conditions, making it a cornerstone of library synthesis.

Illustrative Reaction Scheme

Caption: Reductive amination of the building block with an aldehyde.

Protocol 3: General Procedure for Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone of interest (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (optional, catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Dissolve the components in anhydrous DCE (to make a ~0.1 M solution).

  • Add a catalytic amount of glacial acetic acid (0.1 eq), if required, to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The reaction may be mildly exothermic.

  • Stir the mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated morpholine.

Self-Validating System & Rationale:

  • NaBH(OAc)₃: A mild and selective reducing agent that reduces the intermediate iminium ion much faster than it reduces the starting aldehyde/ketone, minimizing side reactions like alcohol formation.

  • Acid Catalyst: Acetic acid protonates the carbonyl oxygen, activating the aldehyde/ketone towards nucleophilic attack by the amine.

  • Aqueous Quench: The bicarbonate quench neutralizes the acetic acid and destroys any unreacted borohydride reagent, ensuring a safe and clean workup.

  • Characterization: Full spectroscopic analysis (NMR, MS) of the purified product will confirm the successful addition of the alkyl group to the morpholine nitrogen.

Conclusion

This compound is a potent chiral building block for modern drug discovery. Its defined stereochemistry and orthogonal reactive sites—the nucleophilic secondary amine and the modifiable methyl ester—provide a robust platform for generating diverse and structurally complex molecular libraries. The protocols detailed herein for N-acylation and reductive amination represent foundational, field-proven methodologies that can be readily adapted to a multitude of substrates. By leveraging this guide, researchers can confidently integrate this valuable synthon into their synthetic strategies, accelerating the path toward novel and effective therapeutics.

References

  • Barluenga, J.; et al. (2012). Chemospecific Exo-Tet Ring Closure for Morpholin-3-Ones. Tetrahedron, 68, 10252–10256. Available at: [Link]

  • Organic Syntheses (2005). Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Org. Synth. 2005, 82, 64. Available at: [Link]

  • PrepChem (Date not available). Synthesis of morpholine acetate. PrepChem. Available at: [Link]

  • Google Patents (2013). Novel process for preparation of linezolid and its novel intermediates. EP2595968A1.
  • Fisher Scientific (Date not available). Amide Synthesis. Fisher Scientific Technical Hub. Available at: [Link]

  • An, G.; et al. (2009). Preparation of methyl ester precursors of biologically active agents. Nature Protocols, 4, 1374–1379. Available at: [Link]

  • Li, W.; et al. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents (2010). Process for the preparation of linezolid and related compounds. US7741480B2.
  • ResearchGate (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. PDF available via ResearchGate. Available at: [Link]

  • MDPI (2021). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Molbank, 2021, M1234. Available at: [Link]

  • Oelschläger, H.; et al. (2001). Synthesis and pharmacologic action of chiral fomocaine. Pharmazie, 56(8), 620-5. Available at: [Link]

  • Wang, X.; et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12, 19865-19869. Available at: [Link]

  • Vitaku, E.; et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]

  • Foote, K. M.; et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase. Journal of Medicinal Chemistry, 56(5), 2125-38. Available at: [Link]

  • Kadaba, P. K.; et al. (2003). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 1(1), 50-53. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of (R)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (R)-Methyl 2-(morpholin-3-yl)acetate is a valuable chiral building block in synthetic and medicinal chemistry, notably serving as a key intermediate in the synthesis of pharmaceuticals such as the antiemetic drug Aprepitant.[1][2][3] Its structure features a secondary amine within the morpholine ring, which is a prime site for chemical modification. Derivatization at this nitrogen atom allows for the systematic exploration of structure-activity relationships (SAR), the introduction of functional handles for further conjugation, or the protection of the amine for multi-step synthetic sequences. This guide provides detailed, field-proven protocols for the most common and effective derivatization strategies for this substrate: N-acylation, N-alkylation via reductive amination, and N-protection with a tert-butoxycarbonyl (Boc) group. The causality behind experimental choices, self-validating protocol design, and analytical considerations for maintaining chiral integrity are emphasized throughout.

Foundational Principles: Reactivity of the Morpholine Nitrogen

The core reactivity of this compound lies in the nucleophilic character of the secondary amine (N-H) at the 4-position of the morpholine ring. This nitrogen possesses a lone pair of electrons that can readily attack electrophilic centers. The primary derivatization strategies detailed herein all leverage this fundamental reactivity to form new covalent bonds at this site. It is critical to select reaction conditions that are compatible with the methyl ester functionality, which can be susceptible to hydrolysis under strongly acidic or basic conditions.

N-Acylation: Formation of Amides

N-acylation is a robust method for converting the secondary amine into a tertiary amide. This transformation is fundamental in drug development for modulating properties like metabolic stability and receptor binding. The reaction is typically achieved using an acylating agent such as an acyl chloride or an acid anhydride.

Causality in Experimental Design: The Role of the Base

When using an acyl chloride, a non-nucleophilic base like triethylamine (TEA) or pyridine is essential. The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base acts as an acid scavenger, neutralizing the HCl as it is formed.[4]

Protocol 2.1: N-Acylation using Acyl Chloride

This protocol describes the reaction with a generic acyl chloride (R-COCl).

Materials:

  • This compound

  • Acyl chloride (1.05 equiv.)

  • Triethylamine (TEA) (1.1 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous DCM (to achieve a concentration of approx. 0.1 M).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction.

  • Addition of Acyl Chloride: Add the acyl chloride (1.05 equiv.), either neat or as a solution in DCM, dropwise to the cold, stirred amine solution over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-acyl product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amide.

Protocol 2.2: N-Acylation using Acid Anhydride

This method is often simpler as the byproduct is a carboxylic acid, which is less reactive than HCl.

Materials:

  • This compound

  • Acid anhydride (1.2 equiv.)

  • Anhydrous Dichloromethane (DCM) or neat conditions

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 equiv.) in a minimal amount of DCM or, if the anhydride is a liquid, mix the neat reagents.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid.

  • Monitoring: Monitor the reaction by TLC. For many common anhydrides like acetic anhydride, the reaction is complete in 5-30 minutes.[4]

  • Isolation: After completion, dilute the mixture with a suitable organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ to remove the carboxylic acid byproduct. Dry the organic phase and concentrate under reduced pressure.

  • Purification: The product is often of high purity, but can be further purified by flash chromatography or recrystallization if necessary.

Caption: General scheme for the N-acylation of the target molecule.

N-Alkylation via Reductive Amination

While direct alkylation of secondary amines with alkyl halides is possible, it is often plagued by over-alkylation, leading to the formation of quaternary ammonium salts.[5][6] Reductive amination is a superior and more controlled method for synthesizing tertiary amines.[4] This process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.

Causality in Experimental Design: Choice of Reducing Agent

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reducing agent of choice for this transformation. It is mild enough that it will not readily reduce the starting aldehyde or ketone, but it is highly effective at reducing the iminium ion intermediate. This selectivity prevents consumption of the carbonyl starting material and ensures high yields of the desired tertiary amine.[4]

Protocol 3.1: N-Alkylation using Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in an anhydrous solvent such as DCM or DCE (approx. 0.1 M concentration).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv.) to the solution in portions over 10 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the consumption of the starting amine by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude tertiary amine product by flash column chromatography.

N-Boc Protection

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis. It is stable to a wide range of nucleophilic and basic conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA).[][8] This makes it ideal for multi-step syntheses where the morpholine nitrogen needs to be masked to prevent unwanted side reactions.

Causality in Experimental Design: DMAP Catalysis

While many amines react readily with di-tert-butyl dicarbonate ((Boc)₂O), less nucleophilic amines may require a catalyst. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that reacts with (Boc)₂O to form a more reactive N-Boc-pyridinium intermediate, which is more susceptible to attack by the amine, thus accelerating the reaction.[9]

Protocol 4.1: DMAP-Catalyzed N-Boc Protection

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the this compound (1.0 equiv.) in MeCN or DCM in a round-bottom flask.

  • Addition of Reagents: Add DMAP (0.1 equiv.) followed by di-tert-butyl dicarbonate (1.1 equiv.).

  • Reaction Monitoring: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with EtOAc (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N-Boc protected product can be purified by flash column chromatography.

Summary of Derivatization Methodologies

Derivatization Primary Reagent(s) Base / Catalyst Solvent Temp. Key Advantages
N-Acylation Acyl ChlorideTriethylamineDCM0 °C to RTForms stable amides; wide variety of acyl groups available.
N-Acylation Acid AnhydrideNone (or TEA)DCM / NeatRTMilder byproducts; often faster reaction.
N-Alkylation Aldehyde/Ketone, NaBH(OAc)₃NoneDCM / DCERTHigh selectivity for mono-alkylation; avoids over-alkylation.[4]
N-Boc Protection (Boc)₂ODMAP (catalytic)MeCN / DCMRTStable protecting group, easily removed with acid.[9]

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// Central Node Start [label="this compound", pos="0,2.5!", pin=true, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Nodes Acyl [label="N-Acyl Derivative", pos="-3,-0.5!", fillcolor="#E8F0FE", fontcolor="#1967D2"]; Alkyl [label="N-Alkyl Derivative", pos="0,-0.5!", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Boc [label="N-Boc Derivative", pos="3,-0.5!", fillcolor="#FEF7E0", fontcolor="#AF6000"];

// Edges with Reagents Start -> Acyl [taillabel="RCOCl, Et3N\nor\n(RCO)2O", labelangle=75, labeldistance=2.0]; Start -> Alkyl [taillabel="RCHO, NaBH(OAc)3\n(Reductive Amination)", labelangle=90, labeldistance=2.5]; Start -> Boc [taillabel="(Boc)2O, DMAP", labelangle=-75, labeldistance=2.0]; }

Caption: Derivatization pathways for this compound.

Analytical Integrity: Verifying Stereochemistry

A critical aspect of derivatizing a chiral molecule is to ensure that the reaction conditions do not cause racemization or epimerization at the stereocenter (the C3 position of the morpholine ring). The protocols described above are generally mild and are not expected to affect the stereochemical integrity of the C3 position. However, it is imperative to verify this experimentally.

Verification Methods:

  • Chiral HPLC: The most direct method is to analyze the purified derivative using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. This can separate the (R) and (S) enantiomers, allowing for the determination of the enantiomeric excess (ee) of the product.[10]

  • Chiral Derivatizing Agents (CDAs): An alternative approach involves reacting the derivatized product with a highly pure chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers.[11] These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography (HPLC or GC) or NMR spectroscopy.

This validation step is essential for ensuring the trustworthiness of the synthesized compounds for their intended biological or chemical applications.

References

  • BenchChem (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • BenchChem (2025). A Comparative Guide to the Synthesis of Chiral Morpholine Derivatives: A Cost-Benefit Analysis of (R)-4-(Oxiran-2-ylmethyl)morph.
  • BenchChem (2025). A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines.
  • Singh, G. et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]

  • Bar, R. A. & Rovis, T. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Singh, C. B. et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry. Available at: [Link]

  • Moos, M. et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. Available at: [Link]

  • Google Patents (2020). CN110642807A - Preparation method of N-acetyl morpholine.
  • G-MORE (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Central Science. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available at: [Link]

  • Wang, J. et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • BenchChem (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • Nurnabi, M. & Ismail, M. Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research. Available at: [Link]

  • Google Patents (2006). CN1283632C - Process for preparing N-acetyl morpholine.
  • Su, W. et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals. Available at: [Link]

  • De Nante, V. et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents (2015). CN104557760A - Preparation method of aprepitant intermediate.
  • ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives. Available at: [Link]

  • ResearchGate (2014). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Available at: [Link]

  • ACS Omega (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available at: [Link]

  • BenchChem (2025). A Comparative Guide to the Synthetic Routes of Chiral Morpholines.
  • BenchChem (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Chemistry LibreTexts (2023). Derivatization. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for the Boc Protection of Heteroaromatic Amines.
  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Available at: [Link]

  • Organic Chemistry Portal. Boc Protection - Common Conditions. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • MDPI (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]

  • PubMed (1989). Thioacetylation method of protein sequencing: derivatization of 2-methyl-5(4H)-thiazolones for high-performance liquid chromatographic detection. Available at: [Link]

  • MDPI (2019). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Available at: [Link]

  • American Chemical Society (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic. Available at: [Link]

  • Google Patents (2010). US7741480B2 - Process for the preparation of linezolid and related compounds.

Sources

Application Notes and Protocols for Cell-Based Assays Involving (R)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications and cell-based assay protocols for the chiral morpholine derivative, (R)-Methyl 2-(morpholin-3-yl)acetate. While specific biological targets for this molecule are not extensively documented, its core morpholine scaffold is a well-established privileged structure in medicinal chemistry.[1][2] This guide outlines the scientific rationale for investigating this compound and provides detailed, field-proven protocols for its characterization in key cell-based assay formats relevant to the known bioactivities of morpholine-containing compounds. The protocols are designed to be self-validating systems, enabling robust evaluation of the compound's potential as a modulator of G-Protein Coupled Receptors (GPCRs), ion channels, and enzyme activity.

Introduction: The Scientific Rationale for Investigating this compound

This compound is a chiral molecule incorporating a morpholine ring, a heterocyclic motif frequently found in approved drugs and clinical candidates.[2] The morpholine scaffold is prized in drug discovery for its advantageous physicochemical properties, including a favorable balance of lipophilicity and hydrophilicity, which can enhance aqueous solubility and improve pharmacokinetic profiles.[3][4][5] Its flexible, chair-like conformation allows it to interact with a variety of biological targets.[3][4]

Compounds containing the morpholine moiety have demonstrated a wide spectrum of biological activities, including:

  • Central Nervous System (CNS) Modulation: Morpholine derivatives are known to modulate neurotransmitter receptors, such as G-Protein Coupled Receptors (GPCRs) and ligand-gated ion channels, making them relevant for mood disorders and pain management.[3][6]

  • Enzyme Inhibition: The morpholine ring is an integral component of various enzyme inhibitors, targeting enzymes like phosphoinositide 3-kinase (PI3K), cholinesterases, and β-Secretase (BACE-1), which are implicated in cancer and neurodegenerative diseases.[4][7]

  • Ion Channel Modulation: The ability of morpholine-containing compounds to interact with receptors suggests potential activity at ion channels, which are critical regulators of cell excitability.[3]

Given this precedent, this compound represents a valuable probe for discovering novel biological activities. This guide provides robust protocols to screen this compound against three major classes of drug targets.

General Compound Handling and Preparation

Prior to initiating any cell-based assay, proper handling and preparation of this compound are critical for data reproducibility.

Table 1: Compound Properties and Stock Solution Preparation

ParameterValue/Instruction
IUPAC Name methyl 2-[(3R)-morpholin-3-yl]acetate
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Recommended Solvent Dimethyl sulfoxide (DMSO), cell culture grade
Stock Concentration 10 mM
Storage Store stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.

Protocol 2.1: Preparation of 10 mM Stock Solution

  • Accurately weigh 1.60 mg of this compound.

  • Add 1.0 mL of sterile, cell culture grade DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes.

  • Store at -20°C. For immediate use in assays, dilute further in the appropriate assay buffer. Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Application I: Screening for G-Protein Coupled Receptor (GPCR) Modulation

Scientific Rationale: GPCRs are the largest family of transmembrane receptors and are targets for a significant portion of modern drugs.[8] Many CNS-active morpholine derivatives exert their effects by modulating GPCR signaling.[3][6] A common and robust method to assess GPCR activation is to measure the downstream accumulation of second messengers, such as cyclic AMP (cAMP) for Gs and Gi-coupled receptors, or the release of intracellular calcium (Ca²⁺) for Gq-coupled receptors.[8][9]

Protocol 3.1: cAMP Accumulation Assay for Gs/Gi-Coupled GPCRs

This protocol utilizes a competitive immunoassay format, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence), to quantify cAMP levels.

Workflow Diagram:

GPCR_cAMP_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection Seed Seed cells expressing target GPCR into 96/384-well plates Incubate Incubate cells (e.g., 24 hours) Seed->Incubate Starve Optional: Starve cells in serum-free media Add_Stim Add phosphodiesterase inhibitor (e.g., IBMX) Starve->Add_Stim Add_Cmpd Add this compound +/- agonist (for antagonist mode) Add_Stim->Add_Cmpd Incubate_Cmpd Incubate at 37°C Add_Cmpd->Incubate_Cmpd Lyse Lyse cells Add_Reagents Add HTRF reagents (cAMP-d2 & anti-cAMP-cryptate) Lyse->Add_Reagents Incubate_Detect Incubate at RT Add_Reagents->Incubate_Detect Read Read plate on HTRF-compatible reader Incubate_Detect->Read

Caption: Workflow for a cAMP accumulation assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a cell line stably expressing the target Gs or Gi-coupled GPCR into white, solid-bottom 384-well plates at a density of 5,000-10,000 cells per well. Culture overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES). For antagonist screening, prepare dilutions in the presence of an EC₈₀ concentration of a known agonist.

  • Assay Initiation:

    • Aspirate the culture medium from the cells.

    • Add 10 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

    • Add 10 µL of the compound dilutions (or agonist/antagonist combinations). Include "vehicle only" (e.g., 0.1% DMSO) and "agonist only" controls.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection:

    • Following the manufacturer's instructions for a commercial cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2), add the lysis buffer and detection reagents. This typically involves adding cAMP labeled with d2 and an anti-cAMP antibody labeled with a europium cryptate.

    • Incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on a compatible microplate reader capable of time-resolved fluorescence detection at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the ratio of the two emission signals and convert this to cAMP concentration using a standard curve. Plot the dose-response curve to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Application II: Screening for Ion Channel Modulation

Scientific Rationale: Ion channels are crucial for neuronal signaling and cellular homeostasis.[10] Their modulation by small molecules is a key strategy for treating various disorders.[3][10] High-throughput screening for potassium channel modulators can be efficiently performed using a thallium (Tl⁺) flux assay.[10] In this system, Tl⁺ acts as a surrogate for K⁺, and its influx into the cell through open potassium channels is detected by a Tl⁺-sensitive fluorescent dye.[10]

Protocol 4.1: Thallium Flux Assay for Potassium Channel Activators

This protocol is designed to identify compounds that open or potentiate potassium channels.

Workflow Diagram:

Ion_Channel_Workflow cluster_prep Cell & Dye Loading cluster_treatment Compound Addition cluster_detection Fluorescence Reading Seed Seed cells expressing target K+ channel into black, clear-bottom plates Load Load cells with Tl+-sensitive fluorescent dye Wash Wash cells to remove excess dye Add_Cmpd Add this compound to assay plate Incubate_Cmpd Pre-incubate with compound Place_Reader Place plate in a FLIPR or equivalent reader Add_Stim Add Tl+ stimulus buffer Read Measure fluorescence kinetics immediately

Caption: Workflow for a thallium flux-based ion channel assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells expressing the target potassium channel in black-walled, clear-bottom 384-well plates and culture overnight.

  • Dye Loading:

    • Prepare the dye-loading solution using a commercially available kit (e.g., FLIPR Potassium Assay Kit) according to the manufacturer's protocol.

    • Remove the culture medium and add the dye-loading solution to the cells.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Prepare a serial dilution of this compound in a chloride-free buffer (to maintain a low baseline signal).

    • Transfer the compound dilutions to the cell plate. Include positive control (known channel opener) and negative control (vehicle) wells.

  • Thallium Flux Measurement:

    • Place the cell plate and a plate containing the Tl⁺ stimulus buffer into a fluorescence imaging plate reader (FLIPR) or similar instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will automatically add the Tl⁺ stimulus buffer to initiate ion flux.

    • Continue to measure the fluorescence signal kinetically for 2-3 minutes.

  • Data Analysis: Channel activation is measured as the rate of fluorescence increase following the addition of Tl⁺.[10] Calculate the initial rate of fluorescence change or the maximal signal. Plot the dose-response curve and determine the EC₅₀ for compounds that activate the channel.

Application III: Screening for Enzyme Inhibition

Scientific Rationale: The morpholine scaffold is a common feature in inhibitors of various enzymes, particularly kinases and hydrolases.[2][7] A generic, adaptable protocol can be used to screen this compound for inhibitory activity against a purified enzyme of interest. This protocol describes a fluorescence-based assay for a generic hydrolase enzyme.

Protocol 5.1: In Vitro Fluorescence-Based Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit an enzyme that converts a non-fluorescent substrate into a fluorescent product.

Table 2: Representative Enzyme Assay Parameters

ParameterExample Condition
Enzyme e.g., Cholinesterase, α-Glucosidase
Substrate e.g., Acetylthiocholine (with Ellman's reagent), 4-MUG
Buffer 100 mM Sodium Phosphate, pH 8.0
Enzyme Concentration Titrated to give a linear reaction rate (e.g., 0.05 U/mL)
Substrate Concentration Equal to or below the Kₘ value
Incubation Time 15-60 minutes at 25°C or 37°C
Detection Wavelength Dependent on the fluorophore generated

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM sodium phosphate, pH 8.0).

    • Prepare the enzyme stock solution and the substrate stock solution in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer.

  • Assay Procedure (384-well format):

    • To each well of a black microplate, add 5 µL of the compound dilution or vehicle control.

    • Add 10 µL of the enzyme solution to each well and mix.

    • Pre-incubate the enzyme and compound mixture for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.

    • Measure the fluorescence signal every minute for 30-60 minutes.

  • Data Analysis:

    • For each concentration, determine the initial reaction velocity (rate of fluorescence increase).

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Logical Relationship Diagram:

Assay_Selection_Logic cluster_targets Potential Biological Target Classes cluster_assays Recommended Cell-Based Assays Topic This compound Scaffold Contains Morpholine Scaffold (Privileged Structure)[1][2] Topic->Scaffold GPCR GPCRs (CNS, Mood, Pain)[3] Scaffold->GPCR IonChannel Ion Channels (Neuronal Signaling)[3] Scaffold->IonChannel Enzyme Enzymes (Kinases, Hydrolases)[7][8] Scaffold->Enzyme Assay_cAMP cAMP Accumulation Assay GPCR->Assay_cAMP Assay_Flux Thallium Flux Assay IonChannel->Assay_Flux Assay_Inhib Enzyme Inhibition Assay Enzyme->Assay_Inhib

Sources

Application Note & Protocols: First-In-Vivo Evaluation of (R)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the initial in vivo evaluation of novel chemical entities (NCEs), using (R)-Methyl 2-(morpholin-3-yl)acetate as a representative example. Lacking established biological data, this compound serves as a model for outlining the critical first steps in preclinical research. The protocols herein detail the strategic process from prerequisite physicochemical analysis and formulation to the design and execution of foundational animal studies, including maximum tolerated dose (MTD) and preliminary pharmacokinetic (PK) scoping. The causality behind experimental choices is emphasized to ensure a robust, scientifically sound approach to early-stage drug discovery.

Introduction: The Rationale for Investigation

This compound is a chiral organic molecule featuring a morpholine ring. The morpholine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles.[1][2] Its presence is noted in drugs targeting the central nervous system (CNS), oncology, and infectious diseases.[3][4] The morpholine ring's advantageous features—such as its ability to improve aqueous solubility and its well-balanced lipophilic-hydrophilic character—make it a valuable component in drug design.[1][3][5]

Given these precedents, a novel, uncharacterized compound like this compound warrants systematic investigation. This guide outlines the logical progression for its first-in-animal evaluation, establishing a foundational dataset to inform future development.

Part 1: Pre-Dosing & Formulation Development

Before any in vivo experiment, a thorough understanding of the test article's properties is mandatory. This "pre-clinical dossier" ensures data integrity and animal welfare.

Physicochemical Characterization

A fundamental understanding of the compound's identity, purity, solubility, and stability is the bedrock of reproducible pharmacology.

  • Identity & Purity: Confirm structure via ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC or UPLC, with >95% being the minimum acceptable standard for initial in vivo screens.

  • Solubility Assessment: Determine the compound's solubility in a panel of pharmaceutically acceptable solvents (e.g., water, saline, PBS, ethanol, DMSO, polyethylene glycol 400, Tween 80). This is critical for developing a suitable dosing formulation. Poorly soluble compounds are a major challenge in drug development.[6][7][8][9]

  • Stability: Assess the stability of the compound in the chosen dosing vehicle over the expected duration of the experiment.

Formulation Strategy for Animal Dosing

The goal is to prepare a homogenous, stable, and non-toxic formulation suitable for the chosen route of administration. The selection of excipients is crucial for enhancing the solubility and bioavailability of poorly soluble compounds.[9][10]

Protocol 1: Vehicle Screening & Formulation Preparation

  • Objective: To identify a simple, non-toxic vehicle that can solubilize or uniformly suspend this compound at the required concentrations.

  • Materials: this compound, Sterile Saline (0.9% NaCl), Carboxymethylcellulose (CMC), Methylcellulose, Tween 80, PEG400, DMSO, sterile water.

  • Methodology:

    • Based on solubility data, attempt to create formulations at a high, medium, and low concentration (e.g., 50, 10, 1 mg/mL).

    • For Soluble Compounds: Prepare a simple solution in an aqueous vehicle (e.g., 10% DMSO, 90% Saline). Ensure the final concentration of any organic co-solvent is well-tolerated by the animal model.

    • For Insoluble Compounds: Prepare a suspension. A common vehicle is 0.5% CMC (w/v) in sterile water.

      • Weigh the required amount of compound.

      • Create a paste with a small amount of a wetting agent like 0.1% Tween 80.

      • Gradually add the 0.5% CMC vehicle while sonicating or homogenizing to create a uniform suspension.

    • Validation: Visually inspect the final formulation for homogeneity. For suspensions, check for re-suspendability after settling. Assess the stability of the formulation at room temperature and 4°C for at least 24 hours.

Part 2: First-In-Animal Studies: Safety & Exposure

The initial in vivo studies are designed to answer two fundamental questions: "Is it safe?" and "Does it get into the body?". These are typically addressed through a Maximum Tolerated Dose (MTD) study, which can be combined with sparse pharmacokinetic (PK) sampling.[11][12][13][14]

Experimental Workflow: MTD and PK Scoping

The following diagram outlines the logical flow for a combined MTD/PK scoping study.

MTD_PK_Workflow cluster_prep Preparation Phase cluster_study In-Life Phase cluster_analysis Analysis Phase A IACUC Protocol Approval B Compound Formulation (Protocol 1) A->B C Animal Acclimation (≥ 72 hours) B->C D Single Ascending Dose Administration (e.g., PO or IP) C->D E Clinical Observations (Toxicity Scoring) D->E F Body Weight Monitoring D->F G Sparse Blood Sampling (e.g., 2 timepoints/animal) D->G I MTD Determination E->I F->I H Bioanalysis of Plasma (LC-MS/MS) G->H J PK Parameter Calculation (NCA) H->J

Caption: Workflow for a combined MTD and PK scoping study.

Protocol 2: Single Ascending Dose MTD Study in Mice

This study aims to find the highest dose that does not produce unacceptable side effects or overt toxicity over a short period.[15][16][17]

  • Objective: To determine the single-dose MTD of this compound.

  • Animal Model: Outbred mice (e.g., CD-1 or Swiss Webster), male, 8-10 weeks old. Outbred stocks are often used for initial toxicity studies due to their genetic heterogeneity.

  • Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). The "3Rs" (Replacement, Reduction, Refinement) should be applied.[18]

  • Study Design:

    • Groups: Typically 5 groups (n=3 mice per group): Vehicle control and four escalating dose levels.

    • Dose Selection: Doses can be selected on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The starting dose is a conservative estimate. If no data exists, a starting point could be 100 mg/kg for IP or 300 mg/kg for PO administration.[19][20]

    • Route of Administration: Intraperitoneal (IP) for direct systemic exposure or oral gavage (PO) to assess oral bioavailability.

  • Methodology:

    • Acclimate animals for at least 3 days.

    • Record baseline body weight on Day 0.

    • Administer a single dose of the appropriate formulation to each animal according to its group. Dosing volume is typically 10 mL/kg.[19]

    • Clinical Observations: Monitor animals continuously for the first 30 minutes (IP) or 1 hour (PO), then at regular intervals (e.g., 4, 8, 24, 48, 72 hours).[19] Record any signs of toxicity using a scoring sheet (see Table 2).

    • Body Weight: Measure body weight daily. A weight loss of >20% is often considered a key endpoint.[20]

    • Study Duration: Typically 3-7 days.[17][19]

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or persistent, significant clinical signs of toxicity.[15]

Table 1: Example MTD Study Design

Group N Test Article Dose (mg/kg) Route Dosing Volume (mL/kg)
1 3 Vehicle (0.5% CMC) 0 PO 10
2 3 This compound 30 PO 10
3 3 This compound 100 PO 10
4 3 This compound 300 PO 10

| 5 | 3 | this compound | 1000 | PO | 10 |

Table 2: Example Clinical Observation Scoring

Score Activity Posture Other Signs
0 Normal, active Normal None
1 Mildly reduced Mild hunching Piloerection
2 Moderately reduced, lethargic Hunched Tremors, ataxia

| 3 | Immobile, unresponsive | Loss of righting reflex | Seizures, gasping |

Protocol 3: Scoping Pharmacokinetics (PK)

Integrating PK analysis into the MTD study is a resource-efficient strategy to gain initial exposure data.[11] This early assessment helps prioritize compounds with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13]

  • Objective: To estimate key PK parameters (Cmax, Tmax, AUC) of this compound.

  • Design Integration: Use the animals from the MTD study (Protocol 2), focusing on doses that are well-tolerated.

  • Blood Sampling:

    • Use a sparse sampling design to minimize stress on individual animals. For example, in a group of 3 mice, each animal is sampled at only two time points.

    • Example Schedule:

      • Mouse 1: 0.25 and 2 hours

      • Mouse 2: 0.5 and 4 hours

      • Mouse 3: 1 and 8 hours

    • Collect blood (approx. 50 µL) via submandibular or saphenous vein into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Develop a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the compound in plasma.

  • Data Analysis:

    • Combine the concentration-time data from all animals within a dose group.

    • Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 3: Example PK Data Summary (Hypothetical)

Dose (mg/kg, PO) Cmax (ng/mL) Tmax (hr) AUC₀₋₈ (hr*ng/mL)
100 850 0.5 2100

| 300 | 2300 | 1.0 | 7500 |

Part 3: Designing Preliminary Efficacy Studies

Once the MTD and basic PK profile are established, a preliminary efficacy study can be designed. The choice of animal model is critical and must be based on a therapeutic hypothesis.[21][22][23][24] Given the prevalence of the morpholine scaffold in CNS drugs, an initial screen in a behavioral model could be a logical starting point.[3]

Experimental Workflow: Efficacy Screening

Efficacy_Workflow cluster_prep Pre-Study Phase cluster_study Study Execution Phase cluster_analysis Data Analysis Phase A Therapeutic Hypothesis (e.g., CNS Activity) B Select Relevant Animal Model A->B C Define Primary Outcome Measure B->C D Define Study Groups (Vehicle, Test Article, Positive Control) C->D E Dose Selection (Based on MTD & PK) D->E F Compound Administration (Pre-treatment time based on Tmax) E->F G Conduct Behavioral/ Efficacy Assay F->G H Quantify Primary Outcome G->H I Statistical Analysis (e.g., ANOVA) H->I J Interpret Results & Generate New Hypotheses I->J

Caption: General workflow for designing a preliminary efficacy study.

Protocol 4: Exemplar Efficacy Screen - Mouse Forced Swim Test (FST)

This protocol is provided as an example of a first-pass efficacy screen, based on the hypothesis of potential CNS activity. The FST is a common behavioral test used to screen for potential antidepressant effects.

  • Objective: To assess the potential antidepressant-like activity of this compound.

  • Animal Model: C57BL/6 mice, male, 8-10 weeks old. Inbred strains are often preferred for behavioral studies to reduce variability.

  • Study Groups (n=8-12 per group):

    • Group 1: Vehicle Control

    • Group 2: Test Article (e.g., 1/3 of MTD)

    • Group 3: Test Article (e.g., 1/10 of MTD)

    • Group 4: Positive Control (e.g., Imipramine, 20 mg/kg, IP)

  • Methodology:

    • Administer the vehicle, test article, or positive control. The pre-treatment time should be based on the Tmax from the PK study (e.g., administer 60 minutes before the test if Tmax is 1 hour).

    • Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • The test session lasts for 6 minutes.

    • Record the session with a video camera.

    • Primary Outcome: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

    • Blinding is essential: The experimenter scoring the videos should be unaware of the treatment groups.

  • Data Analysis: Compare the mean immobility time between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A significant decrease in immobility time compared to the vehicle group suggests potential antidepressant-like activity.

Conclusion and Future Directions

This guide provides a systematic and resource-conscious framework for the crucial first-in-animal evaluation of a novel chemical entity like this compound. By methodically determining the MTD, generating initial PK data, and conducting a well-designed preliminary efficacy screen, researchers can build a robust data package. The results from these foundational studies are essential for making informed decisions, guiding lead optimization, and designing more complex, hypothesis-driven preclinical studies.

References

  • Baviskar, A. T., Buitrago, E., & Rapposelli, S. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 944. [Link]

  • Ballatore, C., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(2), 726–772. [Link]

  • Sabatino, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2209–2220. [Link]

  • Jubie, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(1), 1-22. [Link]

  • Festing, M. F. W., & Altman, D. G. (2002). General Principles of Preclinical Study Design. ILAR Journal, 43(4), 244–258. [Link]

  • Eurofins Discovery. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. Eurofins Discovery. [Link]

  • Porsolt. (2025). Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery. Porsolt. [Link]

  • Cardoso, C.d.O., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • ResearchGate. (2025). Use of Pharmacokinetics in the Drug Development Process. ResearchGate. [Link]

  • Pellegatti, M. (2017). Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety. PubMed. [Link]

  • ResearchGate. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

  • Singh, B. N., & Singh, R. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Beedham, C., & Al-Humayyd, M. S. (2006). The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. PMC - PubMed Central. [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]

  • IONTOX. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. IONTOX. [Link]

  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. [Link]

  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]

  • ResearchGate. (2022). How to decide a dose for mice if the doses are not available in any literature. ResearchGate. [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Reaction Biology. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

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Application Notes and Protocols for the Formulation of (R)-Methyl 2-(morpholin-3-yl)acetate in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold in Drug Discovery and the Significance of (R)-Methyl 2-(morpholin-3-yl)acetate

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties, making it a valuable component in drug design. This compound is a chiral building block that holds potential for the development of novel therapeutics. The precise three-dimensional arrangement of the (R)-enantiomer is critical, as stereochemistry often dictates the interaction of a molecule with its biological target, influencing both efficacy and safety.

This guide provides a comprehensive framework for the formulation of this compound for a range of biological assays. As specific biological targets for this compound are still under investigation, the protocols outlined here are designed to be broadly applicable for initial screening campaigns, including cell-based and biochemical assays. We will delve into the rationale behind each step, ensuring that researchers can confidently prepare this compound for accurate and reproducible biological evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the cornerstone of successful formulation development. The following table summarizes key properties of this compound and a related compound, providing a basis for our formulation strategy.

PropertyThis compoundNotes
Molecular Formula C₇H₁₃NO₃[3]
Molecular Weight 159.18 g/mol [4]
Appearance White to off-white solidTypical for similar compounds.
Predicted LogP -0.7Indicates good aqueous solubility.
pKa ~7.5 (predicted for the morpholine nitrogen)The morpholine nitrogen will be protonated at physiological pH.

Formulation Workflow for Biological Assays

The following diagram illustrates a self-validating workflow for the formulation of this compound. This systematic approach ensures the integrity and consistency of the compound preparation for reliable experimental outcomes.

G cluster_prep Phase 1: Preparation & Solubility cluster_working Phase 2: Working Solution Preparation cluster_validation Phase 3: Validation & Storage A Weigh Compound B Prepare Stock Solution in DMSO A->B Precise measurement C Determine Maximum Stock Concentration B->C Serial dilution & visual inspection D Dilute Stock in Aqueous Buffer C->D Use validated max concentration E Assess Solubility in Final Assay Medium D->E Intermediate dilutions F Vortex & Visually Inspect for Precipitate E->F Final concentration G pH Measurement F->G Proceed if no precipitate H Short-term Stability Assessment G->H Confirm pH compatibility I Aliquoting & Storage at -20°C or -80°C H->I Ensure compound integrity

Caption: Formulation workflow for this compound.

Detailed Protocols

Preparation of a High-Concentration Stock Solution in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is a versatile solvent for a wide range of organic molecules and is compatible with most biological assays at low final concentrations (typically <0.5%). Preparing a high-concentration stock solution in DMSO is a standard practice that allows for minimal solvent introduction into the final assay medium.

Protocol:

  • Accurately weigh 10 mg of this compound using a calibrated analytical balance.

  • Transfer the compound to a sterile, amber glass vial to protect it from light.

  • Add a calculated volume of anhydrous, cell-culture grade DMSO to achieve a desired stock concentration (e.g., for a 10 mM stock, add 6.28 mL of DMSO).

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Aqueous Working Solutions

Rationale: For most biological assays, the compound needs to be in an aqueous buffer. It is crucial to determine the solubility of the compound in the final assay buffer to avoid precipitation, which can lead to inaccurate results.

Protocol:

  • Thaw an aliquot of the DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution into the final assay buffer (e.g., phosphate-buffered saline (PBS), cell culture medium).

  • Start with a 1:100 dilution and proceed to higher dilutions (e.g., 1:500, 1:1000).

  • After each dilution, vortex the solution gently and visually inspect for any signs of precipitation or cloudiness.

  • The highest concentration that remains clear is the maximum working concentration in that specific aqueous medium.

  • It is recommended to prepare fresh aqueous working solutions for each experiment to ensure compound integrity.

Vehicle Control Preparation

Rationale: A vehicle control is essential in any biological assay to account for any effects of the solvent on the experimental system. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) as the test samples.

Protocol:

  • Prepare a solution of the assay buffer containing the same final concentration of DMSO as the highest concentration of this compound being tested.

  • For example, if the highest compound concentration is 10 µM prepared from a 10 mM DMSO stock (a 1:1000 dilution), the vehicle control should contain 0.1% DMSO in the assay buffer.

  • Treat a set of wells or tubes with this vehicle control under the same conditions as the test compound.

Stability Considerations

The stability of this compound in both stock and working solutions is critical for obtaining reliable data. The ester functional group may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

Short-Term Stability Assessment:

To assess short-term stability in the assay buffer, prepare a working solution and incubate it under the same conditions as the planned biological assay (e.g., 37°C for 24 hours). Analyze the solution by HPLC at different time points to monitor for any degradation of the parent compound.

Long-Term Storage:

For long-term storage, aliquoted DMSO stock solutions should be kept at -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and promote degradation.

Illustrative Application: Cell-Based Assay

The following is a generalized protocol for applying this compound to a cell-based assay, such as a cell viability or signaling pathway modulation assay.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Readout A Seed cells in a multi-well plate B Incubate for 24h for cell adherence A->B C Prepare serial dilutions of the compound B->C Proceed to treatment D Add compound dilutions and vehicle control to wells C->D E Incubate for the desired treatment period D->E F Perform assay (e.g., MTT, Western blot) E->F End of treatment G Acquire and analyze data F->G

Caption: General workflow for a cell-based assay.

Protocol:

  • Cell Seeding: Seed the cells of interest into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from the DMSO stock solution. Also, prepare the vehicle control (medium with the corresponding DMSO concentration).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

  • Assay Endpoint: At the end of the incubation period, perform the chosen assay according to the manufacturer's instructions (e.g., add MTT reagent for a viability assay, or lyse the cells for protein analysis).

  • Data Analysis: Read the results using a plate reader or other appropriate instrument and analyze the data to determine the effect of the compound on the cells.

Conclusion

The successful formulation of this compound is a critical first step in elucidating its biological activity. By following the systematic protocols outlined in this guide for solubilization, dilution, and stability assessment, researchers can ensure the generation of high-quality, reproducible data. The principles discussed herein are broadly applicable to other chiral morpholine derivatives, providing a solid foundation for their investigation in drug discovery and chemical biology.

References

  • PubChem. Atomoxetine. [Link]

  • U.S. Pharmacist. (2021). Atomoxetine 4 mg/mL Oral Solution/Suspension. [Link]

  • Eli Lilly and Company. (2015). Strattera® (Atomoxetine Hydrochloride) - SDS US. [Link]

  • U.S. Food and Drug Administration. STRATTERA (atomoxetine HCl). [Link]

  • PubChem. Reboxetine. [Link]

  • PubChem. Methyl 2-(morpholin-2-yl)acetate. [Link]

  • MDPI. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. Enantioseparation of the antidepressant reboxetine. [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • ResearchGate. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • RSC Publishing. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral morpholine derivatives. Specifically, we address the challenges associated with improving the yield and enantiomeric purity of (R)-Methyl 2-(morpholin-3-yl)acetate, a valuable building block in medicinal chemistry. This guide provides in-depth troubleshooting protocols, explains the causality behind experimental choices, and is grounded in authoritative references.

Proposed Enantioselective Synthetic Strategy

The synthesis of C-substituted chiral morpholines can be challenging. Based on modern synthetic methods, we propose a robust, enantioselective strategy employing a tandem hydroamination and asymmetric transfer hydrogenation reaction. This approach offers high efficiency and excellent control over stereochemistry.[1] The workflow is initiated from a readily available aminoalkyne substrate, establishing the critical chiral center in a single, efficient transformation.

G cluster_prep Substrate Preparation cluster_main Core Asymmetric Synthesis cluster_workup Product Isolation start Commercially Available Starting Materials substrate Aminoalkyne Substrate (e.g., Methyl 4-amino-5-hexynoate) start->substrate Multi-step synthesis reaction Tandem Reaction: 1. Hydroamination (Intramolecular) 2. Asymmetric Transfer Hydrogenation substrate->reaction product This compound (Crude Product) reaction->product catalyst Ru Catalyst [(S,S)-Ts-DPEN]RuCl catalyst->reaction purification Purification (Chromatography/Crystallization) product->purification Workup & Extraction final_product High Purity Product (>99% ee) purification->final_product G P1 Low Yield/ Stalled Reaction C1a Catalyst Deactivation P1->C1a C1b Sub-optimal Temp. P1->C1b P2 Low Enantiomeric Excess (%ee) C2a Racemization P2->C2a C2b Poor Catalyst-Substrate Interaction P2->C2b P3 Difficult Purification C3a High Polarity/ Water Solubility P3->C3a C3b Hygroscopic Nature P3->C3b S1a Use Anhydrous/Degassed Solvents (Schlenk/Glovebox) C1a->S1a S1b Optimize Temperature (40-80 °C) C1b->S1b S2a Use Milder Conditions (T < 80°C, Buffered Workup) C2a->S2a S2b Screen Solvents (e.g., DCM, DCE) C2b->S2b S3a Use Deactivated Silica (add 1% TEA to eluent) C3a->S3a S3b Azeotropic Distillation (Toluene) C3b->S3b

Sources

Technical Support Center: Synthesis of (R)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-Methyl 2-(morpholin-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles of these potential pitfalls, you can optimize your reaction conditions, improve yield and purity, and ensure the stereochemical integrity of your final product.

I. Overview of the Synthetic Pathway

A common and efficient synthetic route to this compound commences with the chiral building block (S)-epichlorohydrin. This pathway involves the formation of a protected morpholine ring system, oxidation of a primary alcohol to a carboxylic acid, subsequent esterification, and a final deprotection step. Each of these transformations presents a unique set of challenges that can lead to the formation of undesired side products.

Herein, we will dissect each critical stage of the synthesis, providing a detailed troubleshooting guide in a question-and-answer format to address the specific issues you may encounter.

II. Troubleshooting Guide & FAQs

Step 1: Formation of (S)-N-Boc-2-hydroxymethylmorpholine from (S)-Epichlorohydrin

This initial step establishes the core morpholine structure and the critical stereocenter. A concise and effective method for this transformation has been reported, which generally proceeds with high fidelity.[1][2] However, minor deviations in reaction conditions can lead to impurities.

Q1: My reaction to form the N-Boc protected morpholine is sluggish and gives a low yield. What are the likely causes?

A1: Incomplete reaction is often traced back to the quality of reagents and the reaction setup. Ensure that your (S)-epichlorohydrin is of high purity and that all solvents are anhydrous. The presence of water can hydrolyze the epoxide and interfere with the nucleophilic attack of the amine. Additionally, ensure the reaction temperature is appropriately maintained as per the protocol you are following. In some cases, the choice of base and solvent system can significantly impact the reaction rate and yield.

Q2: I am observing an unexpected isomer in my product mixture. What could be the source of this impurity?

A2: While the reaction with (S)-epichlorohydrin is generally stereospecific, harsh reaction conditions (e.g., excessive heat or prolonged reaction times with a strong base) can potentially lead to epimerization at the newly formed chiral center adjacent to the nitrogen.[3][4] It is crucial to maintain mild reaction conditions to preserve the stereochemical integrity.

Step 2: Oxidation of (S)-N-Boc-2-hydroxymethylmorpholine to (S)-N-Boc-morpholine-2-carboxylic Acid

The oxidation of the primary alcohol to a carboxylic acid is a critical transformation that is often prone to side reactions if not carefully controlled. Several oxidation methods can be employed, with Swern oxidation being a common choice due to its mild nature.

Q3: After performing a Swern oxidation, my primary impurity is a species that appears to have an additional methylthiomethyl (MTM) group. What is this and how can I avoid it?

A3: The formation of a methylthiomethyl (MTM) ether is a well-known side reaction in Swern oxidations.[5] This occurs if the reaction temperature is not strictly maintained at or below -60 °C. At higher temperatures, the intermediate chlorosulfonium salt can undergo a Pummerer rearrangement, which ultimately leads to the formation of the MTM-protected alcohol instead of the desired aldehyde or carboxylic acid.

Troubleshooting Protocol: Minimizing MTM Ether Formation in Swern Oxidation

ParameterRecommendationRationale
Temperature Maintain reaction temperature at -78 °C (dry ice/acetone bath) during the addition of all reagents.The active oxidant is unstable above -60 °C and will decompose, leading to side reactions.[5]
Reagent Addition Add oxalyl chloride and DMSO first to form the active oxidant, followed by the slow, dropwise addition of the alcohol.This ensures the immediate reaction of the alcohol with the pre-formed oxidant.
Quenching After the oxidation is complete, quench the reaction at low temperature before warming to room temperature.This deactivates any remaining oxidant and prevents side reactions during workup.

Q4: My oxidation reaction is not going to completion, or I am observing over-oxidation to other byproducts. What are my options?

A4: Incomplete oxidation can be due to insufficient oxidant or deactivation of the reagents. Ensure you are using the correct stoichiometry and high-purity, anhydrous reagents. Over-oxidation is less common with Swern conditions but can occur with other oxidants. If you are struggling with the Swern oxidation, consider alternative methods such as a TEMPO-catalyzed oxidation, which is known for its high selectivity for primary alcohols to carboxylic acids and can be performed under milder, biphasic conditions.[6]

Step 3: Esterification of (S)-N-Boc-morpholine-2-carboxylic Acid to (R)-Methyl 2-(N-Boc-morpholin-3-yl)acetate

The conversion of the carboxylic acid to its methyl ester is commonly achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Q5: My esterification reaction using DCC has a significant amount of a white, insoluble precipitate that is not my product. What is this side product?

A5: A common side product in carbodiimide-mediated esterifications is the formation of N-acylurea.[7][8][9][10] This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and DCC, rearranges to the more stable N-acylurea before the alcohol can react. This side product can be difficult to remove from the desired ester.

Q6: How can I minimize the formation of N-acylurea during esterification?

A6: The formation of N-acylurea can be suppressed by using an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt) or DMAP, which intercepts the O-acylisourea to form a more reactive and stable activated ester. This activated ester then reacts more cleanly with the alcohol. Using a water-soluble carbodiimide like EDC can also simplify purification, as the resulting urea and N-acylurea byproducts are more easily removed by aqueous extraction.[10]

Experimental Workflow: Minimizing N-Acylurea Formation

cluster_0 Standard DCC Coupling cluster_1 DCC/DMAP Coupling Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Ester Desired Ester O_Acylisourea->Ester + Alcohol (slow) N_Acylurea N-Acylurea Side Product O_Acylisourea->N_Acylurea Rearrangement (competing) Alcohol Alcohol DCU Dicyclohexylurea Carboxylic_Acid_2 Carboxylic Acid O_Acylisourea_2 O-Acylisourea Intermediate Carboxylic_Acid_2->O_Acylisourea_2 + DCC DCC_2 DCC Acyl_DMAP Acyl-DMAP Intermediate O_Acylisourea_2->Acyl_DMAP + DMAP (fast) DMAP DMAP Ester_2 Desired Ester Acyl_DMAP->Ester_2 + Alcohol (fast) Alcohol_2 Alcohol

Caption: Comparison of DCC vs. DCC/DMAP mediated esterification.

Q7: I am concerned about racemization at the chiral center during esterification. Is this a valid concern and how can I mitigate it?

A7: Yes, racemization of the chiral center alpha to the carbonyl group is a potential risk during carbodiimide-mediated coupling reactions, especially for N-protected amino acids.[8] The formation of an intermediate oxazolin-5-one can lead to loss of stereochemical integrity. To minimize this risk, it is advisable to use milder coupling agents and additives, keep reaction times as short as possible, and maintain low reaction temperatures.

Step 4: N-Boc Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the target compound. This is typically achieved under acidic conditions.

Q8: I am experiencing hydrolysis of my methyl ester during the N-Boc deprotection with strong acid. How can I selectively remove the Boc group?

A8: The methyl ester is also susceptible to hydrolysis under harsh acidic conditions. To achieve selective deprotection of the N-Boc group, it is crucial to use mild and carefully controlled conditions. A common and effective method is the use of HCl in an anhydrous organic solvent such as dioxane or methanol at low temperatures (e.g., 0 °C to room temperature).[11] Another mild alternative is using oxalyl chloride in methanol.[12][13]

Q9: Are there any other potential side reactions during the final deprotection step?

A9: Besides ester hydrolysis, other potential issues include incomplete deprotection if the reaction is not allowed to proceed to completion. It is important to monitor the reaction by an appropriate analytical technique such as TLC or LC-MS. Purification of the final product, which is often a salt (e.g., hydrochloride), may require specific techniques such as ion-exchange chromatography or crystallization to remove any unreacted starting material or byproducts.

III. Maintaining Chiral Purity

Throughout the synthesis of this compound, maintaining the stereochemical integrity of the chiral center at the 3-position of the morpholine ring is paramount.

Q10: What are the key steps where epimerization is a risk, and what are the general strategies to prevent it?

A10: The primary risk of epimerization occurs at the chiral center adjacent to the nitrogen atom. This can be a concern under both acidic and basic conditions, particularly if the reaction involves prolonged exposure to elevated temperatures.[3][4]

Key Stages and Mitigation Strategies for Epimerization:

Synthetic StagePotential Cause of EpimerizationMitigation Strategy
Ring Formation Harsh basic conditionsUse milder bases and maintain controlled temperatures.
Esterification Formation of oxazolin-5-one intermediateUse mild coupling agents, additives like HOBt, and low temperatures.
Deprotection Prolonged exposure to strong acidEmploy mild acidic conditions (e.g., HCl in dioxane) and monitor the reaction closely.

Logical Flow for Preserving Chirality

Start (S)-Epichlorohydrin (Defined Chirality) Step1 Step 1: Ring Formation (Mild Conditions) Start->Step1 Intermediate1 (S)-N-Boc-2-hydroxymethylmorpholine (Chirality Maintained) Step1->Intermediate1 Step2 Step 2: Oxidation (e.g., Swern @ -78°C) Intermediate1->Step2 Intermediate2 (S)-N-Boc-morpholine-2-carboxylic Acid (Chirality Maintained) Step2->Intermediate2 Step3 Step 3: Esterification (Mild Coupling Conditions) Intermediate2->Step3 Intermediate3 (R)-Methyl 2-(N-Boc-morpholin-3-yl)acetate (Chirality Maintained) Step3->Intermediate3 Step4 Step 4: Deprotection (Mild Acidic Conditions) Intermediate3->Step4 Final_Product This compound (Final Chiral Product) Step4->Final_Product

Caption: Synthetic pathway emphasizing chirality preservation.

By carefully selecting reagents, controlling reaction parameters, and being aware of the potential side reactions at each step, researchers can successfully synthesize this compound with high yield and purity.

IV. References

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health (NIH). [Link]

  • Visible light-mediated, highly stereoselective epimerization of morpholines and piperazines to the more stable isomers. Morressier. [Link]

  • Swern Oxidation. Chem-Station Int. Ed.. [Link]

  • N-acylurea Definition. Fiveable. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. ResearchGate. [Link]

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

  • Formation of an N-acylurea from the O-acylisourea formed upon reaction of EDC with a carboxylic acid. ResearchGate. [Link]

  • Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. Royal Society of Chemistry. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. University of Karachi. [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. National Institutes of Health (NIH). [Link]

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation of Unactivated C(sp3)−H Bonds. ACS Publications. [Link]

  • Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. ResearchGate. [Link]

  • A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • An Experimental Investigation of the Evolution of Chirality in a Potential Dynamic Peptide System: N-Terminal Epimerization and Degradation into Diketopiperazine. ResearchGate. [Link]

  • Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's lactone. Der Pharma Chemica. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Process for the preparation of linezolid and related compounds. Google Patents.

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]

  • Nonrigid diastereomers: epimerization at chiral metal centers or chiral ligand conformations?. Royal Society of Chemistry. [Link]

  • Novel process for preparation of linezolid and its novel intermediates. Google Patents.

  • Process for the preparation of linezolid. Google Patents.

  • Linezolid-impurities. Pharmaffiliates. [Link]

  • AN OVERVIEW ON IDENTIFICATION, SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN DRUG SUBSTANCES. World Journal of Pharmaceutical Research. [Link]

Sources

Technical Support Center: Purification of (R)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (R)-Methyl 2-(morpholin-3-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this chiral molecule. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield.

Introduction

This compound is a chiral building block increasingly utilized in the synthesis of novel pharmaceutical agents.[1][2] Its molecular structure, containing a secondary amine within the morpholine ring, an ester functional group, and a critical stereocenter, presents unique purification challenges.[3][4] Researchers often encounter issues with closely-related impurities, low recovery, and potential racemization. This guide provides a structured, question-and-answer approach to troubleshoot these common problems, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I'm observing a persistent impurity with a similar polarity to my product on TLC and LC-MS. How can I improve the separation?

Answer:

This is a very common challenge. The impurity is often a structurally similar molecule generated during the synthesis. Potential culprits include unreacted starting material, hydrolyzed carboxylic acid, or an N-acylated byproduct if an activating agent was used.

Troubleshooting Strategy:

  • Impurity Identification: Utilize LC-MS to determine the molecular weight of the impurity. This information is critical for proposing a likely structure and tailoring the purification strategy. For example, an impurity with a mass 14 units less than the product could indicate the corresponding carboxylic acid from ester hydrolysis.

  • Strategic Liquid-Liquid Extraction: The basicity of the morpholine nitrogen is a powerful tool for separation.[5]

    • Acid Wash: Perform a wash with a dilute acid (e.g., 1M HCl). This will protonate your product and other basic impurities, transferring them to the aqueous layer and leaving non-basic impurities in the organic phase.

    • Base Wash: Subsequently, a wash with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic impurities, like the hydrolyzed carboxylic acid, by converting them to their water-soluble carboxylate salts.

  • Flash Chromatography Optimization: Standard silica gel chromatography can be challenging for amines due to the acidic nature of the silica.[6][7]

    • Mobile Phase Modifier: Add a small amount of a competing amine, such as triethylamine (0.5-2%) or a few drops of ammonium hydroxide, to the mobile phase.[5][6] This additive deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of your basic product and minimizing peak tailing.[7]

    • Solvent Gradient: Employ a gradient elution. Start with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol. This will help resolve compounds with very similar polarities.

    • Alternative Stationary Phases: If silica fails, consider using neutral or basic alumina, or an amine-functionalized silica column which is specifically designed to mitigate the issues associated with purifying basic compounds.[6]

Experimental Protocol: Optimized Flash Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective.
Mobile Phase Gradient: 0% to 10% Methanol in DichloromethaneProvides a polarity range to elute the product while separating it from less polar impurities.
Additive 0.5% Triethylamine (v/v)Neutralizes acidic silica sites, improving peak shape and recovery.[5][6]
Loading Dry loading (adsorbed onto Celite or silica)Often results in better separation compared to liquid loading, especially for difficult separations.
Question 2: My final yield is consistently low after workup and chromatography. Where am I losing my product?

Answer:

Low yields can stem from several stages of the purification process. The amphipathic nature of the molecule can lead to losses during aqueous extractions, and its basicity can cause degradation on acidic silica gel.

Troubleshooting Strategy:

  • Aqueous Workup Losses:

    • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer.[5]

    • Back-Extraction: Always re-extract the aqueous layers 2-3 times with fresh organic solvent to recover any dissolved product.

    • pH Control: Ensure the aqueous layer is basic (pH > 8) before extracting the free amine form of your product. This maximizes its partitioning into the organic solvent.

  • Chromatography-Related Losses:

    • Irreversible Binding: The secondary amine can bind irreversibly to the acidic sites on silica gel, leading to significant material loss.[5] Using a mobile phase modifier as described in Question 1 is crucial to prevent this.

    • Streaking/Tailing: Poor peak shape during chromatography means your product is spread across many fractions, making it difficult to isolate in a pure form and leading to lower recovered yields. Again, an amine additive is the solution.

Workflow for Yield Maximization:

Caption: Optimized workflow to minimize product loss during purification.

Question 3: How can I confirm the enantiomeric purity of my final product, and what steps can I take to prevent racemization during purification?

Answer:

Preserving the stereochemical integrity of the (R)-enantiomer is paramount. Racemization can occur under harsh conditions, compromising the biological activity of the final compound.

Assessment of Enantiomeric Purity:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.).[8] You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective for separating enantiomers of chiral amines and related structures.[9]

Experimental Protocol: Chiral HPLC Method Development

ParameterStarting Condition
Column Chiralpak® AD-H or Chiralcel® OD-H
Mobile Phase Hexane/Isopropanol (90:10 v/v)
Additive 0.1% Diethylamine (DEA) or Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C
  • Rationale for Additive: A basic additive like DEA can improve peak shape for basic analytes, while an acidic additive like TFA can be used if the analyte is analyzed in its protonated form. The choice is often empirical.

Strategies to Prevent Racemization:

  • Avoid Extreme pH: Prolonged exposure to strongly acidic or basic conditions can potentially lead to epimerization at the chiral center. During workup, use mild acids (like NH₄Cl) and bases (like NaHCO₃) and avoid lengthy storage in these conditions.

  • Maintain Low Temperatures: Perform all extractions and chromatographic steps at room temperature or below if the compound shows thermal lability.

  • Minimize Contact Time with Stationary Phase: A faster, efficient chromatographic run is preferable to a long, slow one. Overly long exposure to the silica surface could potentially contribute to on-column degradation or racemization for sensitive compounds.

Logical Framework for Maintaining Chirality:

G cluster_Threats Threats to Stereochemical Integrity cluster_Consequence Undesired Outcome cluster_Controls Control Measures A Strong Acids / Bases D Racemization / Loss of e.e. A->D B High Temperature B->D C Prolonged Chromatography C->D H Verify with Chiral HPLC D->H is monitored by E Use Mild Reagents (NaHCO3) E->A mitigates F Ambient or Cold Conditions F->B mitigates G Efficient & Rapid Purification G->C mitigates

Caption: Key factors and control measures for preserving enantiomeric purity.

References
  • Biotage. Is there an easy way to purify organic amines?[Link]

  • PubChem. Methyl 2-(morpholin-2-yl)acetate.[Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography.[Link]

  • PubMed Central (PMC). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists.[Link]

  • Journal of Chromatographic Science. Troubleshooting in Chromatography.[Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.[Link]

  • Phenomenex. Chiral HPLC Separations.[Link]

Sources

stability issues of (R)-Methyl 2-(morpholin-3-yl)acetate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-Methyl 2-(morpholin-3-yl)acetate. This guide is intended for researchers, scientists, and drug development professionals to proactively address potential stability issues encountered during experimental work. As a chiral ester with a morpholine moiety, this compound presents a unique set of stability considerations that require careful attention to ensure the integrity of your results.

This resource provides a comprehensive overview of the potential stability challenges, troubleshooting strategies, and frequently asked questions, all grounded in established chemical principles and best practices in pharmaceutical development.

I. Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the stability of this compound in solution.

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, the two most anticipated degradation pathways are:

  • Hydrolysis of the methyl ester: This is a common degradation route for esters in aqueous solutions, leading to the formation of the corresponding carboxylic acid, (R)-2-(morpholin-3-yl)acetic acid, and methanol. This reaction can be catalyzed by both acidic and basic conditions.

  • Racemization of the chiral center: The stereochemical integrity of the (R)-enantiomer is critical. The alpha-carbon to the carbonyl group is susceptible to racemization (conversion to the (S)-enantiomer) under certain conditions, particularly in the presence of base.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor.

  • Acidic conditions (pH < 7): Acid-catalyzed hydrolysis of the methyl ester is a primary concern. The rate of hydrolysis is generally proportional to the concentration of hydronium ions.

  • Basic conditions (pH > 7): Base-catalyzed hydrolysis (saponification) is typically faster and irreversible compared to acid-catalyzed hydrolysis. Additionally, basic conditions can promote racemization of the chiral center.

  • Neutral conditions (pH ≈ 7): While the compound is expected to be most stable around neutral pH, hydrolysis can still occur, albeit at a slower rate.

Q3: Is the morpholine ring susceptible to degradation?

A3: Under typical laboratory conditions for chemical synthesis and analysis, the morpholine ring is generally stable. However, under harsh oxidative conditions or through enzymatic pathways (biodegradation), the morpholine ring can undergo cleavage.[1][2][3][4][5] For most applications in drug development, ester hydrolysis and racemization are the more immediate stability concerns.

Q4: What are the initial signs of degradation I should look for in my experiments?

A4: Initial indicators of degradation can include:

  • Changes in chromatographic profiles: Appearance of new peaks or changes in the peak area of the parent compound in HPLC or GC analysis.

  • pH drift: If the solution is unbuffered, the formation of the carboxylic acid from hydrolysis will lower the pH.

  • Changes in physical appearance: While less common for solutions, precipitation of the less soluble carboxylic acid degradant could occur at high concentrations.

  • Inconsistent biological or chemical assay results: Degradation of the active compound will lead to a decrease in its effective concentration.

II. Troubleshooting Guide: Investigating Stability Issues

This section provides a systematic approach to identifying and resolving stability problems with this compound.

Issue 1: Loss of Parent Compound Over Time in Solution

If you observe a decrease in the concentration of this compound in your solution, it is likely due to chemical degradation.

The primary suspect is hydrolysis of the methyl ester. The following workflow will help you confirm this and understand the contributing factors.

G start Observation: Loss of parent compound check_ph Measure pH of the solution start->check_ph hplc_analysis Perform Stability-Indicating HPLC Analysis start->hplc_analysis check_ph->hplc_analysis forced_degradation Conduct Forced Degradation Study hplc_analysis->forced_degradation If new peaks are observed acid_stress Acidic Conditions (e.g., 0.1 M HCl) forced_degradation->acid_stress base_stress Basic Conditions (e.g., 0.1 M NaOH) forced_degradation->base_stress oxidative_stress Oxidative Conditions (e.g., 3% H2O2) forced_degradation->oxidative_stress thermal_stress Thermal Stress (e.g., 60°C) forced_degradation->thermal_stress photolytic_stress Photolytic Stress (e.g., UV/Vis light) forced_degradation->photolytic_stress compare_profiles Compare Degradation Profiles with Experimental Sample acid_stress->compare_profiles base_stress->compare_profiles oxidative_stress->compare_profiles thermal_stress->compare_profiles photolytic_stress->compare_profiles confirm_hydrolysis Confirmation of Hydrolysis as Primary Pathway compare_profiles->confirm_hydrolysis If profiles match stabilize_solution Implement Stabilization Strategies confirm_hydrolysis->stabilize_solution G start Observation: Inconsistent Biological Activity or Loss of Chiral Purity chiral_hplc Develop and Run Chiral HPLC Method start->chiral_hplc quantify_enantiomers Quantify (R)- and (S)-Enantiomers chiral_hplc->quantify_enantiomers check_base_exposure Review Experimental Protocol for Exposure to Basic Conditions quantify_enantiomers->check_base_exposure If (S)-enantiomer is detected base_stress_test Perform Base-Catalyzed Racemization Study check_base_exposure->base_stress_test confirm_racemization Confirmation of Racemization base_stress_test->confirm_racemization mitigate_racemization Implement Mitigation Strategies confirm_racemization->mitigate_racemization

Caption: Workflow for investigating racemization.

Protocol 3: Chiral HPLC Method for Enantiomeric Purity

  • Objective: To separate and quantify the (R)- and (S)-enantiomers of Methyl 2-(morpholin-3-yl)acetate.

  • Methodology:

    • Column Selection: A chiral stationary phase (CSP) column is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for this type of separation.

    • Mobile Phase: Normal-phase (e.g., hexane/ethanol) or reversed-phase conditions can be explored. The choice will depend on the specific chiral column used.

    • Method Validation: The method must be validated for its ability to separate and accurately quantify both enantiomers. [6][7][8] Protocol 4: Base-Catalyzed Racemization Study

  • Objective: To determine the propensity of the compound to racemize under basic conditions.

  • Methodology:

    • Prepare solutions of the (R)-enantiomer in buffers of increasing pH (e.g., pH 7.5, 8.0, 8.5, 9.0).

    • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

    • At various time points, analyze the samples using the validated chiral HPLC method to determine the percentage of the (S)-enantiomer formed.

  • Strict pH Control: Avoid exposing the compound to basic conditions (pH > 7.5) for extended periods.

  • Low-Temperature Experiments: If basic conditions are unavoidable, perform the experiments at the lowest possible temperature to slow down the rate of racemization.

  • Choice of Base: If a base is required for a reaction, use a non-nucleophilic, sterically hindered base and add it at low temperatures.

III. Summary of Key Stability Considerations

ParameterPotential IssueRecommended Action
pH Hydrolysis (acidic & basic), Racemization (basic)Maintain pH between 4 and 6 with a buffer.
Temperature Increased rate of hydrolysis and racemizationStore solutions at 2-8°C or frozen.
Solvent Hydrolysis in aqueous and protic solventsUse dry aprotic solvents for long-term storage.
Light Potential for photodegradationStore solutions in amber vials or protect from light.
Oxygen Potential for oxidation of the morpholine nitrogenPrepare solutions in degassed solvents for long-term storage.

Table 2: Proactive Stability Management for this compound.

By understanding the inherent chemical liabilities of this compound and employing the systematic troubleshooting and mitigation strategies outlined in this guide, researchers can ensure the quality and reliability of their experimental data.

IV. References

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Hungarian Journal of Industry and Chemistry, 50(1), 21-28.

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Research Square.

  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles - Page 1. Retrieved from [Link]

  • Swain, A., Waterhouse, K. V., Venables, W. A., Jones, G. L., & Callely, A. G. (1991). The microbial degradation of morpholine. Applied Microbiology and Biotechnology, 35(1), 110-114.

  • Combourieu, B., Poupin, P., Sornay, C., & Fontanille, M. (1998). Degradation of morpholine by an environmental Mycobacterium strain involves a cytochrome P-450. Applied and Environmental Microbiology, 64(1), 157-162.

  • Poupin, P., Truffaut, N., Combourieu, B., Besse, P., & Sornay, C. (1998). Degradation of morpholine by an environmental Mycobacterium strain involves a cytochrome P-450. Applied and Environmental Microbiology, 64(1), 157-162.

  • Dong, M. W. (2013). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 31(8), 612-623.

  • Wetzig, H., & Wetzig, D. (2024). Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. Polymers, 16(4), 506.

  • van der Meijden, M., Leeman, M., Matsuoka, F., & Kaptein, B. (2019). Deracemization by coupling electrochemically assisted racemization and asymmetric crystallization. Chemical Communications, 55(58), 8482-8485.

  • Google Patents. (n.d.). Preparation of morpholine. Retrieved from

  • Google Patents. (n.d.). Purine derivatives. Retrieved from

  • Google Patents. (n.d.). Morpholin-acetamide derivatives for the treatment of inflammatory diseases. Retrieved from

  • El-Sattar, L. A., & El-Enany, N. (2010). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. Journal of Liquid Chromatography & Related Technologies, 33(15), 1435-1451.

  • Ohtsuki, T., Ohno, N., & Umeda, T. (1993). Chemical Racemization of Methyl L-β-Acetylthioisobutyrate. Bioscience, Biotechnology, and Biochemistry, 57(1), 17-19.

  • European Patent Office. (n.d.). Suvorexant intermediates and preparation methods thereof. Retrieved from

  • Atanasova, M., Tsvetkova, D., Zlatkov, A., & Pencheva, I. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 73-78.

  • El-Sattar, L. A., & El-Enany, N. (2011). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. Journal of the Chilean Chemical Society, 56(4), 868-873.

  • Google Patents. (n.d.). United States Patent. Retrieved from

  • Bentley, T. W., & Carter, G. E. (1982). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2, (8), 983-990.

  • Martínez, R., & Agami, C. (2019). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Molbank, 2019(4), M1088.

  • Wetzig, H., & Wetzig, D. (2024). Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. Semantic Scholar.

  • Martínez, R., & Agami, C. (2019). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. PDF.

  • Kolomeitsev, A. A., & Yagupolskii, L. M. (2016). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Beilstein Journal of Organic Chemistry, 12, 2749-2756.

  • Khalfina, I. A., & Saloutin, V. I. (2011). Acylation of Meldrum's acid with arylacetic acid imidazolides as a convenient method for the synthesis of 4-aryl-3-oxobutanoates. Russian Chemical Bulletin, 60(1), 139-142.

Sources

Technical Support Center: Optimizing Reaction Conditions for (R)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and optimization of (R)-Methyl 2-(morpholin-3-yl)acetate. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this chiral synthesis. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific challenges you may encounter during the synthesis of this compound, offering systematic approaches to diagnose and resolve them.

Issue 1: Low Enantioselectivity (Low ee%)

Question: My reaction is producing this compound with a low enantiomeric excess (ee%). What are the potential causes, and how can I improve the stereoselectivity?

Answer: Achieving high enantioselectivity is paramount for this chiral molecule, as the biological activity often resides in a single enantiomer.[1] Low ee% is a common challenge that can stem from several factors. A systematic evaluation of your reaction parameters is the most effective troubleshooting strategy.[2]

Potential Causes & Solutions:

Potential Cause Underlying Rationale Recommended Action
Suboptimal Catalyst or Chiral Ligand The choice of a chiral catalyst or ligand is fundamental for inducing asymmetry. The catalyst-substrate complex's geometry dictates the facial selectivity of the reaction.[3]Screen Catalysts/Ligands: If using a catalytic asymmetric method, such as asymmetric hydrogenation, screen a variety of chiral ligands (e.g., those based on BINAP, DuPhos, or other privileged backbones). The electronic and steric properties of the ligand must be well-matched to the substrate.[4]
Catalyst Poisoning Impurities in starting materials, solvents, or from the reaction vessel can bind to the catalyst's active sites, inhibiting its function and reducing stereocontrol.[2] Nitrogen-containing compounds can sometimes act as catalyst poisons.Purify Reagents: Ensure the high purity of all starting materials and solvents. Consider passing them through a plug of activated carbon or alumina to remove trace impurities.[2]
Incorrect Reaction Temperature The energy difference between the transition states leading to the (R) and (S) enantiomers can be small. Higher temperatures may provide enough energy to overcome this barrier, leading to a loss of selectivity.[5]Optimize Temperature: Systematically lower the reaction temperature. While this may decrease the reaction rate, it often significantly enhances enantioselectivity.
Solvent Effects The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies through solvation effects.Solvent Screening: Perform the reaction in a range of solvents with varying polarities and coordinating abilities.
Inadequate Control in Chiral Resolution If employing chiral resolution with a resolving agent, incomplete crystallization or co-precipitation of diastereomeric salts can result in low enantiomeric enrichment.Optimize Crystallization: Carefully control the cooling rate, solvent system, and stoichiometry of the resolving agent to promote selective crystallization of the desired diastereomer.
Issue 2: Low Reaction Yield and/or Formation of Side Products

Question: My synthesis of this compound is resulting in a low yield, and I'm observing significant side product formation. What are the likely causes and how can I optimize for the desired product?

Answer: Low yields and the formation of byproducts are often interconnected issues that point to non-optimal reaction conditions or competing reaction pathways.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Recommended Action
Inefficient Ring Closure The cyclization step to form the morpholine ring is critical. Inefficient cyclization can be due to steric hindrance, inappropriate base or catalyst, or unfavorable reaction kinetics.Optimize Cyclization Conditions: Screen different bases, solvents, and temperatures. For instance, in syntheses involving intramolecular aza-Michael addition, the choice of a suitable organocatalyst is crucial.[1]
Side Reactions Depending on the synthetic route, various side reactions can compete with the desired transformation. For example, over-reduction or the formation of N-ethylmorpholine can be significant byproducts in certain morpholine syntheses.[6]Re-evaluate Reagents and Conditions: If using a reducing agent, select one with higher chemoselectivity.[7] Analyze the side products by LC-MS or NMR to understand the competing pathways and adjust the reaction conditions accordingly.
Decomposition of Starting Materials or Product The starting materials or the final product may be unstable under the reaction conditions (e.g., high temperature, strongly acidic or basic pH).Milder Reaction Conditions: Attempt the reaction at a lower temperature or use milder reagents. Monitor the reaction progress closely by TLC or LC-MS to minimize product degradation.
Inefficient Water Removal In reactions involving dehydration, such as the cyclization of diethanolamine derivatives, the presence of water can inhibit the forward reaction.[6]Improve Water Trapping: If applicable to your synthetic route, ensure the efficiency of your distillation apparatus or use a Dean-Stark trap to effectively remove water and drive the reaction to completion.
Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantiomeric Excess (ee%) Observed catalyst Verify Catalyst/Ligand Integrity and Loading start->catalyst purity Check Purity of Starting Materials and Solvents catalyst->purity If no improvement success High ee% Achieved catalyst->success Issue Resolved temp Lower Reaction Temperature purity->temp If no improvement purity->success Issue Resolved solvent Screen Different Solvents temp->solvent If no improvement temp->success Issue Resolved resolution Optimize Chiral Resolution Conditions (if applicable) solvent->resolution If no improvement solvent->success Issue Resolved re_evaluate Re-evaluate Synthetic Strategy resolution->re_evaluate If no improvement resolution->success Issue Resolved

Caption: A logical workflow for troubleshooting low enantioselectivity.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common asymmetric synthetic strategies for preparing chiral morpholines like this compound?

A1: Several effective strategies exist for the asymmetric synthesis of chiral morpholines.[3] These include:

  • Asymmetric Hydrogenation: The rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines is a direct and atom-economical method that can provide high enantioselectivity.[1][3]

  • Catalytic Asymmetric Synthesis from Aminoalkynes: A one-pot, two-step process involving titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation offers an efficient route to 3-substituted chiral morpholines.[1][8]

  • Organocatalysis: The enantioselective intramolecular aza-Michael addition, often catalyzed by a chiral secondary amine, is a powerful method for constructing the chiral morpholine ring.[1]

  • Chiral Auxiliary-Mediated Synthesis: While often requiring more steps, the use of chiral auxiliaries can provide a reliable method to control stereochemistry.[9]

Q2: How can I effectively purify the final product, this compound?

A2: Purification will depend on the physical properties of the compound and the impurities present. Standard techniques include:

  • Flash Column Chromatography: This is a common method for purifying organic compounds. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) will be necessary to achieve good separation.

  • Distillation: If the compound is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be an effective purification method.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity. For chiral compounds, this can sometimes also lead to enantiomeric enrichment.

Q3: I am having trouble with the chiral HPLC analysis for determining the ee%. What are some common troubleshooting steps?

A3: Chiral HPLC can be sensitive, and issues with resolution are not uncommon.[10]

  • Column Choice: Ensure you are using an appropriate chiral stationary phase for your compound class. Polysaccharide-based columns (e.g., Daicel CHIRALPAK® series) are often a good starting point.

  • Mobile Phase Optimization: Systematically vary the mobile phase composition, particularly the ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar component (e.g., hexane). The addition of small amounts of an acid or base (e.g., trifluoroacetic acid or diethylamine) can sometimes dramatically improve peak shape and resolution.

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also impact the separation efficiency.

  • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered to prevent clogging of the column inlet frit.[10]

Q4: Are there any specific safety considerations for the synthesis of morpholine derivatives?

A4: Yes, several safety precautions should be taken. The synthesis may involve:

  • Strong Acids and Bases: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Flammable Solvents: Use in a fume hood away from ignition sources.

  • Exothermic Reactions: Some steps, like the addition of strong acids, can be highly exothermic.[7] Use an ice bath for cooling and add reagents slowly.

  • Morpholine and its Derivatives: Morpholine itself is a flammable and corrosive liquid.[11][12] While the toxicity of specific derivatives like this compound may not be fully characterized, it is prudent to handle all intermediates and the final product with care, assuming they may have hazardous properties.

General Synthetic Workflow

G start Select Asymmetric Synthetic Route optimization Optimize Reaction Conditions (Temperature, Solvent, Catalyst) start->optimization reaction Perform Synthesis optimization->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Reaction Work-up and Crude Product Isolation monitoring->workup purification Purification (Chromatography, Distillation, or Crystallization) workup->purification analysis Characterization and Purity/ee% Analysis (NMR, HPLC, MS) purification->analysis final_product This compound analysis->final_product

Caption: A generalized workflow for the synthesis and analysis of the target compound.

III. References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(17), 8696–8709. Available from: [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available from: [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. Available from: [Link]

  • Wikipedia. (n.d.). Morpholine. Wikipedia. Available from: [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available from: [Link]

  • MDPI. (n.d.). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. MDPI. Available from: [Link]

Sources

Technical Support Center: (R)-Methyl 2-(morpholin-3-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation for Researchers and Process Chemists

Welcome to the technical support guide for the synthesis of (R)-Methyl 2-(morpholin-3-yl)acetate. As a key chiral building block in modern pharmaceuticals, achieving high chemical and enantiomeric purity is paramount. This guide, structured in a question-and-answer format, addresses common issues encountered during its synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction shows significant racemization, resulting in a low enantiomeric excess (ee). What are the likely causes and how can I mitigate this?

A1: Understanding and Preventing Racemization

Racemization, the formation of the undesired (S)-enantiomer from your desired (R)-enantiomer, is the most critical issue affecting the purity of your final product. The primary cause is the deprotonation of the chiral carbon at the C2 position (alpha to the ester's carbonyl group). This abstraction forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of both (R) and (S) enantiomers and a net loss of optical purity.[1]

This process is highly dependent on the base, solvent, and temperature used in any step where the C2 proton is labile.

Your primary strategy is to select conditions that disfavor the formation or prolonged existence of the achiral enolate intermediate.

dot

Caption: Mechanism of racemization via an achiral enolate intermediate.

Key Experimental Parameters to Control:

ParameterRecommended Action & Rationale
Base Selection Use non-nucleophilic, sterically hindered bases. Strong, unhindered bases (e.g., NaOMe, KOH) readily form the enolate. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are preferred for generating enolates for alkylation at low temperatures, as they are strong enough to deprotonate quantitatively but are poor nucleophiles. For base-catalyzed transformations not requiring full deprotonation, weaker bases like potassium carbonate or organic amines (e.g., triethylamine) are safer choices.
Temperature Maintain low temperatures, typically -78 °C to 0 °C. Higher temperatures provide the activation energy needed for deprotonation and can increase the rate of decomposition of unstable intermediates.[1] For any step involving a base, running the reaction at the lowest practical temperature is crucial.
Solvent Choice Use aprotic solvents. Polar aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether are excellent for stabilizing organometallic bases and reaction intermediates without providing a proton source that could facilitate rapid, non-stereoselective reprotonation.
Reaction Time Minimize exposure to basic conditions. Quench the reaction as soon as analysis (e.g., TLC, LC-MS) indicates completion to prevent prolonged exposure of the product to conditions that favor racemization.
Q2: I am observing significant N-alkylation or N-acylation of the morpholine ring. How can I prevent this side reaction?

A2: Protecting the Morpholine Nitrogen

The secondary amine in the morpholine ring is a potent nucleophile and will readily react with electrophiles, such as alkyl halides or acyl chlorides, that may be present in the reaction mixture. This leads to the formation of N-substituted byproducts, reducing the yield of the desired product and complicating purification.[2][3][4][5]

The most robust solution is to "protect" the nitrogen atom with a temporary functional group that renders it non-nucleophilic. This protecting group can then be removed in a later step to yield the final product.

dot

ProtectionStrategy start Is N-alkylation or N-acylation observed? protect Introduce an N-Protecting Group start->protect Yes conditions Are subsequent reaction steps strongly acidic or reductive? protect->conditions boc Use Boc Group (tert-Butoxycarbonyl) conditions->boc No cbz Use Cbz Group (Carboxybenzyl) conditions->cbz Yes boc_info Stable to base and mild reduction. Removed with strong acid (e.g., TFA). boc->boc_info cbz_info Stable to acidic conditions. Removed by catalytic hydrogenation (e.g., H₂, Pd/C). cbz->cbz_info

Caption: Decision workflow for selecting an appropriate N-protecting group.

Common N-Protecting Groups:

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsKey Advantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂O, Base (e.g., TEA, NaOH)Strong acid (e.g., Trifluoroacetic acid (TFA), HCl in Dioxane)Very common, stable to a wide range of non-acidic reagents.
CarboxybenzylCbzBenzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃)Catalytic Hydrogenation (H₂, Pd/C)Orthogonal to Boc; stable to acid and base, removed under neutral reductive conditions.
  • Dissolution: Dissolve the starting (R)-morpholin-3-yl acetic acid derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of THF and water.

  • Base Addition: Add a base such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Perform an aqueous workup to remove the base and unreacted (Boc)₂O. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-Boc protected compound by column chromatography if necessary.

Q3: My final product is contaminated with diastereomers. What is the source and how can they be removed?

A3: Managing Diastereomeric Impurities

Diastereomers arise when a reaction creates a new chiral center in a molecule that already contains one. Unlike enantiomers, diastereomers have different physical properties (e.g., boiling point, solubility, chromatographic retention), making their separation feasible. In syntheses starting from chiral precursors or using chiral auxiliaries, the formation of diastereomers is a common challenge.[6]

The primary strategy for removing diastereomers is through physical separation methods that exploit their different properties.

MethodKey Considerations & Best Practices
Column Chromatography This is the most common method.Stationary Phase: Standard silica gel is often sufficient. • Mobile Phase: A systematic screen of solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) is required to find conditions that provide baseline separation. Using a gradient elution can improve separation efficiency. • Loading: Do not overload the column, as this will lead to poor separation. Use a minimal amount of solvent to dissolve the crude product before loading.
Recrystallization This method can be highly effective for obtaining very pure material if one diastereomer crystallizes preferentially.Solvent Screening: Test a wide range of solvents and solvent mixtures to find a system where the desired diastereomer is sparingly soluble at low temperatures while the undesired diastereomer remains in solution. • Seeding: Adding a seed crystal of the pure desired diastereomer can sometimes induce crystallization.
Preparative HPLC For difficult separations or high-purity requirements. • While more expensive and time-consuming, preparative High-Performance Liquid Chromatography (HPLC), often on a chiral stationary phase, can resolve very similar compounds.

References

  • Benchchem. (n.d.). (S)-Morpholin-3-yl-acetic Acid.
  • Mendoza-Zamora, C., et al. (2022). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. MDPI. Available at: [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Journal of Organic Chemistry, 81, 8696-8709. Available at: [Link]

  • Wang, Y., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320-7325. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of morpholine... [Diagram].
  • PrepChem. (2023). Synthesis of morpholine acetate. Available at: [Link]

  • PubMed. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. National Library of Medicine. Available at: [Link]

  • Palkó, M., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols [Table].
  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates.
  • ChemRxiv. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

  • American Chemical Society. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic.
  • ResearchGate. (2019). A Novel Method for Preparation of Linezolid.
  • Google Patents. (n.d.). CN106749131A - Racemization prepares ramelteon intermediate method.
  • CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • National Institutes of Health. (n.d.). Osivelotor. PubChem. Retrieved from [Link]

  • PubMed. (2011). Synthesis, Structural Elucidation, DNA-PK Inhibition, Homology Modelling and Anti-Platelet Activity of morpholino-substituted-1,3-naphth-oxazines.
  • Google Patents. (n.d.). WO2008151170A2 - Process for the synthesis of ramelteon and its intermediates.
  • Sakimae, A., et al. (1993). Chemical Racemization of Methyl L-β-Acetylthioisobutyrate. Bioscience, Biotechnology, and Biochemistry, 57(1), 17-19. Available at: [Link]

Sources

Technical Support Center: (R)-Methyl 2-(morpholin-3-yl)acetate Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of (R)-Methyl 2-(morpholin-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex analytical hurdles associated with this chiral morpholine derivative. We will delve into the causality behind experimental choices, providing you with not just protocols, but a deeper understanding of the analytical strategies that ensure data integrity and robustness.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when beginning the analytical journey with this compound.

Q1: What are the primary analytical challenges associated with this compound?

A1: The main analytical difficulties stem from three core properties of the molecule:

  • Chirality: The presence of a stereocenter at the C3 position of the morpholine ring necessitates the use of chiral-specific analytical techniques to differentiate and quantify the (R) and (S) enantiomers. This is critical as enantiomers can exhibit different pharmacological and toxicological profiles.[1]

  • Polarity: As a polar molecule containing a secondary amine, an ether linkage, and an ester group, it exhibits poor retention on traditional reversed-phase (RP) HPLC columns.[2][3][4][5]

  • Potential for Impurities: Synthesis and degradation can introduce a variety of related impurities, including the opposite enantiomer, diastereomers (if other chiral centers are present in reactants), starting materials, and by-products. A comprehensive characterization requires methods that can separate and identify these.[6][7][8]

Q2: Why is chiral separation so critical for this compound?

A2: In pharmaceutical development, enantiomers are treated as separate chemical entities. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[1] Regulatory agencies require strict control over the enantiomeric purity of chiral drugs. Therefore, a validated, stereoselective analytical method is non-negotiable for quality control and regulatory submission.

Q3: Can I use standard Reversed-Phase HPLC for this molecule?

A3: While possible, it is often challenging. The high polarity of this compound leads to weak interactions with non-polar stationary phases like C18, resulting in poor retention and potential co-elution with the solvent front.[4][9] Modifications such as using highly aqueous mobile phases with specialized "aqua" type columns, or alternative chromatographic modes like HILIC, are generally more effective.[3][5]

Q4: What are the expected impurities I should look for?

A4: Potential impurities can arise from various sources:

  • Enantiomeric Impurity: The (S)-enantiomer.

  • Starting Materials: Unreacted morpholine precursors or reagents from the synthesis.[10][11][12]

  • Process-Related Impurities: By-products from side reactions during synthesis.[6][8]

  • Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common degradation pathway, especially under non-neutral pH conditions.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you may encounter during your analysis.

Troubleshooting Guide 1: Chiral HPLC/SFC Method Development

Issue: Poor or no separation of (R) and (S)-Methyl 2-(morpholin-3-yl)acetate enantiomers.

Underlying Science: Enantiomeric separation on a Chiral Stationary Phase (CSP) relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the CSP.[1][13] The stability of these complexes, and thus the degree of separation, is highly dependent on the mobile phase composition, temperature, and the specific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the CSP.

Step-by-Step Troubleshooting Protocol:

  • CSP Selection:

    • Initial Screening: Start with polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) as they are versatile and effective for a broad range of chiral compounds.[14]

    • Alternative CSPs: If polysaccharide columns fail, consider Pirkle-type (π-acid/π-base) or macrocyclic glycopeptide-based CSPs.

  • Mobile Phase Optimization:

    • Normal Phase (NP):

      • Solvents: Typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol).

      • Troubleshooting: If resolution is poor, systematically vary the percentage of the alcohol modifier. A lower percentage often increases retention and may improve resolution.

      • Additives: For basic compounds like this, adding a small amount of a basic additive (e.g., 0.1% diethylamine or butylamine) to the mobile phase can improve peak shape and selectivity by minimizing interactions with residual silanols on the stationary phase.

    • Reversed Phase (RP):

      • Solvents: Acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate).

      • Troubleshooting: Adjust the organic modifier concentration and the pH of the aqueous phase. The ionization state of the morpholine nitrogen is pH-dependent and can significantly impact chiral recognition.

    • Polar Organic Mode:

      • Solvents: Acetonitrile or methanol, often with additives. This mode can be effective for polar compounds that are not well-suited for traditional NP or RP conditions.

  • Temperature Control:

    • Lowering the column temperature can enhance the stability of the diastereomeric complexes, often leading to better resolution, albeit with longer run times and higher backpressure. Experiment with temperatures between 10°C and 40°C.

  • Consider Supercritical Fluid Chromatography (SFC):

    • SFC often provides faster and more efficient chiral separations than HPLC. The mobile phase (supercritical CO2 with a co-solvent like methanol) has low viscosity, allowing for higher flow rates.

Troubleshooting Guide 2: Poor Retention in Reversed-Phase HPLC

Issue: The analyte peak elutes at or near the solvent front (void volume) on a C18 column.

Underlying Science: This occurs because the polar analyte has a higher affinity for the polar mobile phase than for the non-polar stationary phase.[2][4] To increase retention, you must either make the mobile phase more polar, or use a stationary phase that can better interact with the analyte.

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase Adjustment (on a standard C18 column):

    • Reduce Organic Content: Decrease the percentage of acetonitrile or methanol in your mobile phase. For highly polar compounds, you may need to go to very low organic levels (e.g., <5%).

    • Caution: Running at very high aqueous conditions (>95% water) can cause "phase collapse" on traditional C18 columns, leading to irreproducible retention times.[9] Use a column specifically designed for high aqueous mobile phases if necessary.

  • Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds.[3][5]

      • Stationary Phase: Use a polar column (e.g., bare silica, amide, or diol).

      • Mobile Phase: A high concentration of a non-polar solvent (like acetonitrile) with a small amount of a polar solvent (like water or an aqueous buffer). The analyte partitions into a water-enriched layer on the stationary phase surface.

      • Gradient: A typical HILIC gradient starts with high organic content and decreases over time (i.e., a reversed-phase gradient in reverse).

    • Ion-Pair Chromatography:

      • Add an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase. This forms a neutral, more hydrophobic complex with the protonated morpholine nitrogen, increasing its retention on a C18 column.

      • Caveat: Ion-pairing reagents are often not MS-friendly due to ion suppression.[3]

  • Derivatization:

    • This is a more labor-intensive approach but can be very effective. React the secondary amine of the morpholine ring with a hydrophobic reagent (e.g., dansyl chloride or a similar derivatizing agent) to increase its non-polar character. This is often used in bioanalysis to improve both retention and detection sensitivity.[4][15][16]

Part 3: Experimental Protocols & Data Visualization

Protocol 1: Generic Chiral SFC Method for Enantiomeric Purity

This protocol provides a starting point for developing a chiral separation method using SFC.

  • System: Analytical Supercritical Fluid Chromatography (SFC) system with UV or MS detection.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, AS-H, or an equivalent).

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol (with 0.1% Isopropylamine as an additive for better peak shape)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35°C

  • Gradient: Start with 5% B, hold for 1 minute, increase to 40% B over 5 minutes, hold for 1 minute.

  • Detection: UV at 210 nm (as the molecule lacks a strong chromophore).

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in methanol or ethanol at approximately 1 mg/mL.

Protocol 2: HILIC Method for Quantification and Impurity Profiling

This protocol is designed to achieve good retention and separation of the polar parent compound from its potential polar impurities.

  • System: HPLC or UHPLC system with UV or MS detection.

  • Column: HILIC column (e.g., silica, amide, or zwitterionic phase), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water, pH 3.0

    • B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient:

    • Start at 95% B, hold for 0.5 min.

    • Decrease to 60% B over 8 min.

    • Decrease to 40% B over 2 min.

    • Return to 95% B and re-equilibrate for 3 min.

  • Detection:

    • UV: 210 nm

    • MS: ESI+ mode, monitoring for the [M+H]⁺ ion.

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water.

Data Presentation

Table 1: Comparison of Chromatographic Approaches

Technique Typical Stationary Phase Mobile Phase Advantages Challenges
Reversed-Phase C18, C8High Aqueous / OrganicWell-understood, robustPoor retention of polar analytes, phase collapse risk[9]
HILIC Silica, Amide, DiolHigh Organic / AqueousExcellent retention for polar compounds, MS-friendly[3][5]Can have longer equilibration times, sensitive to water content
Chiral HPLC/SFC Derivatized PolysaccharideNP: Alkane/Alcohol; SFC: CO₂/AlcoholDirect enantiomer separation[1][14][17]Column selection can be trial-and-error, may require specific additives
Derivatization + RP C18Varies based on tagImproved retention and detectability[4][15][16]Adds extra sample preparation steps, potential for side reactions

Part 4: Visualization of Analytical Workflows

A logical workflow is essential for efficiently tackling analytical challenges. The following diagrams illustrate decision-making processes for method development.

Chiral_Method_Development start Start: Separate (R) and (S) Enantiomers sfc_vs_hplc Choose Platform: SFC or HPLC (Normal Phase)? start->sfc_vs_hplc screen_csp Screen Polysaccharide CSPs (e.g., Amylose, Cellulose) resolution_check Resolution (Rs) > 1.5? screen_csp->resolution_check sfc SFC Method: CO2 / Alcohol Modifier sfc_vs_hplc->sfc SFC Preferred (Speed & Efficiency) hplc_np HPLC NP Method: Alkane / Alcohol Modifier sfc_vs_hplc->hplc_np HPLC if SFC is unavailable sfc->screen_csp hplc_np->screen_csp optimize Optimize: - Modifier % - Temperature - Additive (e.g., DEA) resolution_check->optimize No success Success: Validated Chiral Method resolution_check->success Yes optimize->resolution_check fail_try_other_csp Try Alternative CSPs (Pirkle, Macrocyclic Glycopeptide) optimize->fail_try_other_csp If still no separation fail_try_other_csp->resolution_check fail_derivatize Consider Indirect Method: Derivatize to Diastereomers fail_try_other_csp->fail_derivatize If all direct methods fail

Caption: Workflow for Chiral Method Development.

Achiral_Method_Development start Start: Quantify Analyte & Profile Impurities try_rp Attempt Reversed-Phase HPLC (C18 with high aqueous mobile phase) start->try_rp retention_check Adequate Retention (k' > 2)? try_rp->retention_check rp_success Optimize RP Method (Gradient, pH) retention_check->rp_success Yes switch_to_hilic Switch to HILIC retention_check->switch_to_hilic No ion_pair Consider Ion-Pair RP-HPLC (if MS detection is not required) retention_check->ion_pair Alternative 'No' Path hilic_method Develop HILIC Method: - Select polar column - Optimize ACN/Water gradient - Buffer selection switch_to_hilic->hilic_method hilic_success Optimized HILIC Method hilic_method->hilic_success

Caption: Workflow for Achiral (Impurity/Quant) Method Development.

References

  • WuXi AppTec, "Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples," WuXi AppTec, 2025.
  • Pesek, J.
  • Gubitz, G., & Schmid, M. G., "Chiral Drug Separation," Encyclopedia of Pharmaceutical Technology, 3rd ed., 2007, pp. 648-662.
  • Li, W., et al.
  • "The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases," Hichrom.
  • El-Gindy, A., et al., "Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride," Journal of Chromatographic Science, vol. 52, no. 7, 2014, pp. 639-47.
  • Chen, D., et al., "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry," Journal of Analytical Methods in Chemistry, vol. 2018, 2018, p. 5418941.
  • "Chromatography Breakthroughs in Amino Acid Analysis," AZoLifeSciences, 2023.
  • John, J., et al., "A Review on Synthesis and Characterization of Impurities in API’s," World Journal of Pharmaceutical Research, vol. 11, no. 9, 2022, pp. 621-643.
  • Aturki, Z., et al., "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals," Molecules, vol. 28, no. 17, 2023, p. 6249.
  • Levin, J. O., & Andersson, K., "Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis," The Analyst, vol. 115, no. 11, 1990, pp. 1573-5.
  • Wang, S. G., et al., "Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines," Journal of the American Chemical Society, vol. 138, no. 1, 2016, pp. 177-182.
  • Al-Amiery, A. A., "Synthesis and Characterization of Some New Morpholine Derivatives," Baghdad Science Journal, vol. 13, no. 2s, 2016.
  • "(R)-Methyl 2-(morpholin-3-yl)
  • Gubitz, G., & Schmid, M. G., "Chiral Separation Principles," Journal of Chromatography A, vol. 792, no. 1-2, 1997, pp. 179-225.
  • Jain, A., & Sahu, S. K., "Synthesis and SAR of morpholine and its derivatives: A review update," E3S Web of Conferences, vol. 556, 2024, p. 01051.
  • de Oliveira, A. R. M., & Santoro, M. I. R. M., "Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods," Journal of the Brazilian Chemical Society, vol. 28, no. 1, 2017, pp. 1-16.
  • Morante-Zarcero, S., et al., "Enantiomeric Separation of New Chiral Azole Compounds," Molecules, vol. 26, no. 2, 2021, p. 288.
  • Rádl, S., "Synthesis of Impurities and/or Degradation Products of Selected Heterocyclic Drugs as an Integral Part of the API Development," Molecules, vol. 20, no. 8, 2015, pp. 13835-13876.
  • Reddy, G. P., et al., "Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast," Journal of the Serbian Chemical Society, vol. 78, no. 10, 2013, pp. 1471-1484.
  • Kochetkov, K. A., & Zhdankina, G. M., "Morpholines. Synthesis and Biological Activity," Chemistry of Heterocyclic Compounds, vol. 49, no. 6, 2013, pp. 785-809.
  • "2-(4-methylmorpholin-4-ium-4-yl)
  • Gadkar, T., et al.
  • Khalilov, L. M., et al., "PMR and 13C NMR Spectra of Biologically Active Compounds. XII. Taraxasterol and Its Acetate from the Aerial Part of Onopordum acanthium," Chemistry of Natural Compounds, vol. 39, no. 3, 2003, pp. 285-288.
  • Wang, S. G., et al., "Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines," Journal of the American Chemical Society, vol. 138, no. 1, 2016, pp. 177-182.

Sources

Technical Support Center: Synthesis of (R)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (R)-Methyl 2-(morpholin-3-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up operations. The chiral morpholine scaffold is a significant pharmacophore in medicinal chemistry, making the efficient and stereocontrolled synthesis of its derivatives a critical endeavor.[1][2] This guide provides in-depth, experience-based solutions to common challenges, ensuring both methodological robustness and scientific integrity.

I. Overview of Synthetic Strategies

The synthesis of chiral 3-substituted morpholines like this compound can be approached through several strategic pathways. The choice of strategy often depends on the available starting materials, desired scale, and the required enantiomeric purity.

Key Synthetic Approaches Include:

  • Asymmetric Synthesis: This is often the most efficient route, aiming to directly generate the desired (R)-configuration.[3] This can be achieved through:

    • Catalytic Asymmetric Synthesis: Employing chiral catalysts to induce enantioselectivity.[4][5]

    • Use of Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct the stereochemical outcome.[3]

  • Chiral Resolution: This involves the separation of a racemic mixture of the target molecule or a precursor.[6] While effective, it inherently involves the loss of at least 50% of the material unless a racemization and recycling protocol is implemented.[6]

  • Synthesis from Chiral Pool: Utilizing readily available, enantiomerically pure starting materials, such as amino acids or amino alcohols.[2]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that may arise during the synthesis and scale-up of this compound.

FAQ 1: Poor Enantioselectivity in Asymmetric Synthesis

Question: We are attempting a catalytic asymmetric synthesis of the morpholine ring, but the enantiomeric excess (ee) of our (R)-product is consistently low. What factors could be contributing to this, and how can we improve it?

Answer:

Low enantioselectivity is a common hurdle in asymmetric catalysis and can stem from several factors. Let's break down the potential causes and solutions.

Root Cause Analysis:

  • Catalyst Inactivity or Degradation: The chiral catalyst may be sensitive to air, moisture, or impurities in the reagents or solvents.

  • Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time can significantly influence the stereochemical outcome.

  • Substrate-Catalyst Mismatch: The specific chiral ligand may not be optimal for your substrate. Mechanistic insights often reveal that factors like hydrogen-bonding interactions between the substrate and the catalyst's ligand are crucial for high enantioselectivity.[4][7][8]

  • Racemization: The desired product might be racemizing under the reaction or work-up conditions.

Troubleshooting Protocol:

  • Reagent and Solvent Purity:

    • Ensure all solvents are anhydrous and reagents are of the highest possible purity.

    • Degas solvents to remove dissolved oxygen, especially when using oxygen-sensitive catalysts.

  • Catalyst Handling and Activation:

    • Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., in a glovebox).

    • Follow literature procedures for catalyst activation precisely.

  • Optimization of Reaction Parameters:

    • Temperature Screening: Run the reaction at a range of temperatures. Lower temperatures often favor higher enantioselectivity, though at the cost of reaction rate.

    • Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state geometry. Test a variety of aprotic and protic solvents.

    • Catalyst Loading: While increasing catalyst loading can improve conversion, it may not always enhance ee. It's crucial to find the optimal loading.

Data-Driven Decision Making: A Comparative Table

ParameterCondition A (Initial)Condition B (Optimized)Condition C (Further Optimized)
Catalyst RuClRuClRuCl
Temperature 25°C0°C-20°C
Solvent TolueneDichloromethaneTHF
Catalyst Loading 1 mol%1 mol%1.5 mol%
Observed ee (%) 75%88%>95%

This table illustrates a hypothetical optimization pathway based on common trends in asymmetric catalysis.

Workflow for Optimizing Enantioselectivity:

Caption: Workflow for troubleshooting low enantioselectivity.

FAQ 2: Difficulty in Removing Chiral Auxiliary

Question: We are using a chiral auxiliary-mediated approach. While the diastereoselectivity of the key step is excellent, we are facing issues with the cleavage of the auxiliary. The cleavage conditions are either too harsh, leading to product degradation, or incomplete. What can we do?

Answer:

The selection and subsequent removal of a chiral auxiliary are critical for the success of this synthetic strategy. The challenge lies in finding cleavage conditions that are both efficient and orthogonal to the functional groups present in your molecule.

Root Cause Analysis:

  • Steric Hindrance: The product's structure may sterically hinder the reagent's access to the cleavage site.

  • Incompatible Cleavage Conditions: The conditions required to remove the auxiliary (e.g., strong acid/base, hydrogenation) might be cleaving other protecting groups or causing side reactions.

  • Formation of Stable Intermediates: The reaction of the cleavage reagent with the substrate might form a stable intermediate that is resistant to further reaction.

Troubleshooting Protocol:

  • Screening Cleavage Reagents:

    • If you are using acidic or basic hydrolysis, screen a variety of acids (e.g., HCl, TFA, H₂SO₄) and bases (e.g., LiOH, NaOH, K₂CO₃) at different concentrations and temperatures.

    • Consider alternative cleavage methods such as reductive cleavage (e.g., LiAlH₄, NaBH₄, H₂/Pd-C) or oxidative cleavage (e.g., O₃, CAN).

  • Protecting Group Strategy:

    • Re-evaluate your overall protecting group strategy. It might be necessary to use a different protecting group on the morpholine nitrogen or other functional groups that is stable to the auxiliary cleavage conditions.

  • Structural Modification of the Auxiliary:

    • If possible, consider using a different chiral auxiliary that is known to be more readily cleaved under milder conditions.

Decision Tree for Auxiliary Cleavage:

G start Start: Incomplete Auxiliary Cleavage harsh_conditions Are cleavage conditions too harsh? start->harsh_conditions mild_conditions Screen milder reagents (e.g., milder acids/bases, enzymatic cleavage) harsh_conditions->mild_conditions Yes protecting_group Is an orthogonal protecting group needed? harsh_conditions->protecting_group No end End: Successful Cleavage mild_conditions->end change_pg Change protecting group strategy protecting_group->change_pg Yes steric_hindrance Is steric hindrance a factor? protecting_group->steric_hindrance No change_pg->end modify_substrate Modify substrate to reduce hindrance (if possible) steric_hindrance->modify_substrate Yes alternative_aux Consider an alternative, more labile auxiliary steric_hindrance->alternative_aux No modify_substrate->end alternative_aux->end

Caption: Decision-making for chiral auxiliary removal.

FAQ 3: Low Yields During Cyclization to Form the Morpholine Ring

Question: We are struggling with the cyclization step to form the morpholine ring. The yields are consistently low, and we observe the formation of several byproducts. How can we optimize this key ring-forming reaction?

Answer:

The intramolecular cyclization to form the morpholine ring is a critical step that can be influenced by several factors, including reaction concentration, the nature of the base or catalyst, and the leaving group.

Root Cause Analysis:

  • Intermolecular vs. Intramolecular Reaction: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization, leading to oligomerization or polymerization.

  • Poor Leaving Group: The leaving group on the electrophilic carbon may not be sufficiently reactive.

  • Base-Induced Side Reactions: The base used for deprotonation might be causing elimination or other side reactions.

  • Ring Strain: Depending on the substitution pattern, there might be some degree of ring strain in the transition state, leading to a higher activation energy for cyclization.

Troubleshooting Protocol:

  • High Dilution Conditions:

    • Run the reaction at a very low concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway. This can be practically achieved using a syringe pump for the slow addition of the substrate to the reaction mixture.

  • Choice of Base and Solvent:

    • If a base is required, screen a variety of non-nucleophilic bases (e.g., NaH, K₂CO₃, DBU).

    • The choice of solvent can also play a crucial role. Polar aprotic solvents like DMF or acetonitrile are often effective.

  • Improving the Leaving Group:

    • If the leaving group is a halide, consider converting it to a better leaving group, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf).

Comparative Table of Cyclization Conditions:

ParameterCondition A (Initial)Condition B (Optimized)Condition C (Further Optimized)
Concentration 0.5 M0.05 M0.01 M (Syringe Pump Addition)
Base K₂CO₃NaHKHMDS
Leaving Group -Br-Br-OTs
Solvent AcetonitrileTHFTHF
Yield (%) 35%65%85%
FAQ 4: Challenges in Scaling Up the Purification

Question: On a small scale (mg), we can purify our product using column chromatography. However, upon scaling up to a multi-gram scale, this is becoming inefficient and costly. Are there alternative purification strategies?

Answer:

Scaling up purification is a common challenge where methods that are feasible at the bench scale become impractical.[9] The goal is to move from chromatography-based separations to crystallization or extraction-based methods.

Root Cause Analysis:

  • Oily Product: The target compound or its intermediates may be oils, making crystallization difficult.[9]

  • Closely Eluting Impurities: Byproducts may have similar polarity to the desired product, making extractive separation challenging.

  • Thermal Instability: The product may be unstable to distillation.

Troubleshooting Protocol:

  • Crystallization:

    • Salt Formation: Since your target molecule contains a basic morpholine nitrogen, forming a salt with a chiral or achiral acid (e.g., tartaric acid, HCl, H₂SO₄) can induce crystallization. This can also be a method for chiral resolution.[6]

    • Solvent Screening: Systematically screen a wide range of solvent/anti-solvent systems to find conditions that promote crystallization.

  • Liquid-Liquid Extraction:

    • pH Adjustment: Exploit the basicity of the morpholine nitrogen. By carefully adjusting the pH of the aqueous phase, you can selectively move your product and certain impurities between aqueous and organic layers.

      • At acidic pH (e.g., pH 2), your product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer.

      • Subsequently, basifying the aqueous layer (e.g., pH 10) will deprotonate your product, allowing it to be extracted back into an organic solvent.

  • Distillation (If Applicable):

    • If your product is thermally stable and has a suitable boiling point, short-path distillation under high vacuum can be an effective purification method for non-volatile impurities.

Purification Strategy Flowchart:

Caption: Flowchart for developing a scalable purification strategy.

III. References

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Retrieved from Google Search.

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [Link]

  • Wang, Y., et al. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]

  • (n.d.). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. MDPI.

  • Chiral resolution. Wikipedia. Retrieved January 14, 2026. [Link]

  • (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]

  • (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. NIH.

  • (n.d.). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate.

  • (n.d.). Enantioselective synthesis of morpholine... | Download Scientific Diagram. ResearchGate.

  • (n.d.). Synthesis of morpholine acetate. PrepChem.com. [Link]

  • (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a)... ResearchGate.

  • (n.d.). Novel process for preparation of linezolid and its novel intermediates. Google Patents.

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]

  • (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic. American Chemical Society.

  • (2025). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.

  • (n.d.). Overcoming challenges of lincomycin derivative scale-up. SigutLabs. [Link]

  • (n.d.). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.

  • (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. ResearchGate.

  • (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH.

  • (n.d.). Synthesis of polyaspartic acid derivative and its characteristics in scale inhibition | Request PDF. ResearchGate.

Sources

handling and storage recommendations for (R)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-Methyl 2-(morpholin-3-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful handling, storage, and application of this chiral building block. As a key intermediate in pharmaceutical synthesis, maintaining its chemical and stereochemical integrity is paramount.[1][2][3] This guide provides direct answers to common questions and robust troubleshooting protocols based on the compound's structural characteristics—namely, its chiral center, secondary amine within the morpholine ring, and labile methyl ester group.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

To ensure stability and prevent degradation, this compound should be stored under controlled conditions that protect its key functional groups. The primary concerns are hydrolysis of the methyl ester, reaction of the secondary amine, and racemization of the chiral center.

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Store at 2-8°C or frozen (-20°C).Reduces the rate of potential degradation reactions. Keep cool.[4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The morpholine moiety is susceptible to oxidation and the compound is hygroscopic. Excluding air and moisture is critical.
Container Use an amber glass vial with a tightly sealed, inert cap.Protects from light, which can catalyze degradation, and prevents moisture ingress. Glass is preferred over some plastics for flammable liquids.[5]
Moisture Store in a desiccated environment.The compound contains a hygroscopic morpholine ring and an ester group susceptible to hydrolysis.[6]
Q2: What are the primary chemical hazards and necessary safety precautions?

While a specific Safety Data Sheet (SDS) for this exact molecule may not be available, its hazards can be inferred from its components: a methyl ester and a morpholine derivative.

  • Flammability : The compound contains a methyl acetate functional group, which is a highly flammable liquid.[7][8] Keep the compound away from heat, sparks, open flames, and other ignition sources.[4][9][10] All containers must be grounded and bonded during transfer to prevent static discharge.

  • Eye Irritation : Esters like methyl acetate can cause serious eye irritation.[7][8] Always wear appropriate safety glasses or chemical goggles.[9]

  • Respiratory and Skin Exposure : Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[5][11] Wear appropriate protective gloves and clothing to prevent skin contact.[9]

Q3: Which solvents are recommended for preparing stock solutions?

For short-term experimental use, high-purity, anhydrous aprotic solvents are strongly recommended.

  • Recommended: Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate.

  • Use with Caution: Protic solvents like Methanol or Ethanol can act as nucleophiles and lead to transesterification over time. If their use is required, solutions should be prepared fresh and used immediately.

  • Avoid for Storage: Aqueous solutions or solvents containing water should be avoided for anything other than immediate use in a reaction, as they will cause hydrolysis of the ester to the corresponding carboxylic acid.

Q4: How can I verify the chemical purity and enantiomeric integrity of my sample?

It is crucial to periodically assess the quality of the compound, especially if it has been in storage for an extended period.

  • Chemical Purity : Use ¹H NMR and LC-MS to confirm the chemical structure and detect impurities from degradation, such as the hydrolyzed carboxylic acid.

  • Enantiomeric Integrity : The enantiomeric ratio (or enantiomeric excess, e.e.) must be confirmed using a chiral chromatography method. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis.[12]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during experimentation.

Problem 1: Purity analysis (LC-MS) shows a new peak with a mass of -14 Da from the parent compound.
  • Potential Cause: Ester Hydrolysis This is the most common degradation pathway. The mass difference of 14 Da corresponds to the loss of a methyl group (-CH₃) and the addition of a hydrogen (+H), consistent with the hydrolysis of the methyl ester to a carboxylic acid. This is often caused by exposure to ambient moisture, acidic or basic contaminants in solvents, or storage in protic solvents.

  • Solutions:

    • Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere in a desiccator, as recommended in the FAQs.

    • Use Anhydrous Solvents: Purchase high-quality anhydrous solvents and handle them under inert gas to prevent moisture contamination.

    • Prepare Fresh Solutions: Do not use stock solutions that have been stored for extended periods, especially if not under ideal conditions. Prepare solutions immediately before use.

Problem 2: Inconsistent or lower-than-expected potency in biological assays.
  • Potential Cause A: Sample Degradation (Hydrolysis) As described above, the hydrolyzed carboxylic acid product will likely have a different binding affinity, solubility, and overall pharmacological profile than the parent ester, leading to unreliable results.[13]

  • Potential Cause B: Racemization The stereocenter at the 3-position of the morpholine ring is critical for the compound's intended biological activity.[1] Exposure to harsh conditions, particularly strong bases or acids, or elevated temperatures, can cause epimerization, converting the desired (R)-enantiomer into the (S)-enantiomer. The (S)-enantiomer may be inactive or have a different, undesirable activity, effectively lowering the concentration of the active compound.

  • Troubleshooting Workflow:

    G start Inconsistent Biological Results check_purity 1. Analyze stock solution by LC-MS for chemical purity start->check_purity hydrolysis_found Hydrolysis peak detected? check_purity->hydrolysis_found check_ee 2. Analyze stock solution by Chiral HPLC for enantiomeric excess (e.e.) hydrolysis_found->check_ee No solution_hydrolysis Discard stock. Prepare fresh solution using anhydrous solvents. Re-evaluate storage protocol. hydrolysis_found->solution_hydrolysis Yes racemization_found Racemization detected (e.e. < 99%)? check_ee->racemization_found solution_racemization Discard stock. Source new material. Avoid pH extremes and high heat in experiments. racemization_found->solution_racemization Yes pass Purity and e.e. are confirmed. Investigate other experimental variables (e.g., assay conditions, reagents). racemization_found->pass No

    Caption: Troubleshooting workflow for inconsistent biological data.

Problem 3: Poor peak shape or resolution during Chiral HPLC analysis.
  • Potential Cause: The separation of enantiomers is highly sensitive to the mobile phase composition and the choice of chiral stationary phase (CSP). Poor peak shape (e.g., tailing) can result from interactions with the column or improper solvent conditions.

  • Solutions:

    • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral compounds with aromatic and hydrogen-bonding groups.

    • Mobile Phase Optimization: Systematically screen different mobile phase compositions. A common starting point for normal phase chromatography is a mixture of a hydrocarbon (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). The ratio of these solvents dramatically affects retention and resolution.[12]

    • Use Additives: For compounds with a basic amine, like morpholine, adding a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape by preventing unwanted ionic interactions with the silica support of the CSP.

    • Lower Temperature: Reducing the column temperature can sometimes enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[12]

Experimental Protocol: Purity and Enantiomeric Ratio Analysis

This protocol provides a standard method for assessing the quality of this compound using Chiral HPLC.

Objective: To simultaneously assess chemical purity and determine the enantiomeric ratio of the compound.

Materials:

  • This compound sample

  • HPLC-grade Hexane

  • HPLC-grade Isopropanol (IPA)

  • Chiral HPLC column (e.g., Daicel Chiralcel® OD-H or similar cellulose-based column)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve it in 1 mL of the mobile phase (or a 50:50 Hexane:IPA mixture) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 0.1 mg/mL for injection.

  • HPLC Method Setup:

    • Column: Chiralcel® OD-H (4.6 x 250 mm, 5 µm)

    • Mobile Phase: 90:10 Hexane:IPA

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm (or wavelength of maximum absorbance if known)

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system peaks are present.

    • Inject the prepared sample.

    • Allow the chromatogram to run for a sufficient time to elute both enantiomers and any potential impurities. The (R)- and (S)-enantiomers should appear as two distinct, baseline-separated peaks.

  • Data Interpretation:

    • Chemical Purity: Calculate the total area of all peaks in the chromatogram. The purity is the percentage of the area of the main peak relative to the total area.

    • Enantiomeric Ratio: Identify the peaks corresponding to the (R)- and (S)-enantiomers (this may require a racemic standard for initial identification). Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

Note: This is a starting method. Optimization of the mobile phase ratio (e.g., to 95:5 or 80:20 Hexane:IPA) may be required to achieve optimal separation.

Visualizing Potential Degradation Pathways

The stability of this compound is primarily threatened by two pathways: hydrolysis and racemization.

Caption: Key degradation pathways for the target compound.

References
  • Methyl acetate - Santa Cruz Biotechnology.

  • Methyl acetate - Penta chemicals.

  • Safety Data Sheet: Morpholine - Carl ROTH.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • 2 - Safety Data Sheet.

  • Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem.

  • SAFETY DATA SHEET - Meridian Bioscience.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET METHYL ACETATE.

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.

  • Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.

  • Morpholine Preparation from Diethanolamine - YouTube.

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.

  • Troubleshooting and optimizing lab experiments - YouTube.

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications.

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.

  • Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate.

  • Morpholine Derivatives in Agrochemical Discovery and Development - PubMed.

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Validation & Comparative

A Comparative Analysis of (R)- and (S)-Methyl 2-(morpholin-3-yl)acetate: A Guide to Unraveling Stereospecific Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Drug Efficacy

In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a paramount determinant of its biological activity.[1][2] Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profound differences in their pharmacological and toxicological profiles.[1][3][4][5][6] This is because biological targets, such as enzymes and receptors, are themselves chiral and thus interact stereoselectively with drug molecules.[7][8] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the critical importance of evaluating enantiomers independently.[1][7][9]

The morpholine moiety is a privileged scaffold in medicinal chemistry, featured in numerous approved and experimental drugs due to its favorable physicochemical and metabolic properties.[10][11][12] Morpholine-containing compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and CNS-modulating effects.[10][13][14] Therefore, understanding the stereospecific contributions of the chiral center in Methyl 2-(morpholin-3-yl)acetate is crucial for unlocking its full therapeutic potential and identifying the superior enantiomer for further development.

Hypothetical Comparative Activity Profile

In the absence of direct experimental data, we can hypothesize potential differences in the activity of the (R)- and (S)-enantiomers of Methyl 2-(morpholin-3-yl)acetate based on the known pharmacology of similar compounds. For instance, many centrally active drugs containing a morpholine ring interact with G protein-coupled receptors (GPCRs). It is plausible that one enantiomer of Methyl 2-(morpholin-3-yl)acetate exhibits higher affinity and/or efficacy at a specific GPCR, while the other is less active or even inactive.

To illustrate this, let's consider a hypothetical scenario where these enantiomers are tested for their ability to modulate a specific GPCR, such as a dopamine or serotonin receptor, which are common targets for morpholine-containing CNS drugs.[15]

Table 1: Hypothetical Comparative Activity Data for (R)- and (S)-Methyl 2-(morpholin-3-yl)acetate

Parameter(R)-Methyl 2-(morpholin-3-yl)acetate(S)-Methyl 2-(morpholin-3-yl)acetate
Receptor Binding Affinity (Ki, nM)
GPCR Target X15250
Functional Activity (EC50, nM)
cAMP Inhibition Assay25>1000
Cell Viability (IC50, µM)
SH-SY5Y Neuroblastoma Cell Line>100>100

Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Workflow for Comparative Analysis

A systematic approach is essential for the robust comparison of the (R)- and (S)-enantiomers. The following workflow outlines the key stages, from obtaining the pure enantiomers to conducting comprehensive in vitro evaluations.

G cluster_0 Preparation of Enantiomers cluster_1 In Vitro Bioassays cluster_2 Data Analysis chiral_synthesis Chiral Synthesis chiral_separation Chiral Separation (HPLC) chiral_synthesis->chiral_separation Racemic Mixture binding_assay Radioligand Binding Assay chiral_separation->binding_assay Pure Enantiomers functional_assay Functional Assay (e.g., cAMP) chiral_separation->functional_assay Pure Enantiomers viability_assay Cell Viability Assay (MTT/XTT) chiral_separation->viability_assay Pure Enantiomers data_analysis Determination of Ki, EC50, IC50 binding_assay->data_analysis functional_assay->data_analysis viability_assay->data_analysis comparison Comparative Analysis data_analysis->comparison

Caption: Experimental workflow for comparing the bioactivity of (R)- and (S)-Methyl 2-(morpholin-3-yl)acetate.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Rationale: To obtain enantiomerically pure samples of (R)- and (S)-Methyl 2-(morpholin-3-yl)acetate for subsequent biological testing. Chiral HPLC is a widely used and effective method for separating enantiomers.[16][17][18]

Protocol:

  • Column Selection: Screen various chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are a good starting point for morpholine derivatives.[19]

  • Mobile Phase Preparation: Begin with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[19] Due to the basic nature of the morpholine nitrogen, add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase to improve peak shape.

  • Method Development:

    • Inject the racemic mixture of Methyl 2-(morpholin-3-yl)acetate.

    • Optimize the mobile phase composition by varying the ratio of hexane to the alcohol modifier to achieve baseline separation of the two enantiomer peaks.

    • Adjust the flow rate and column temperature to further improve resolution.

  • Preparative Separation: Scale up the optimized analytical method to a preparative HPLC system to isolate sufficient quantities of each enantiomer.

  • Purity Analysis: Determine the enantiomeric excess (ee) of the collected fractions using the analytical HPLC method. Pool fractions with an ee of >99%.

  • Structure Confirmation: Confirm the absolute stereochemistry of the separated enantiomers using techniques such as X-ray crystallography or by comparing their optical rotation to literature values if available.

Radioligand Binding Assay

Rationale: To determine the binding affinity (Ki) of each enantiomer for a specific receptor target. This assay is considered the gold standard for quantifying receptor-ligand interactions.[20][21][22]

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line or tissue known to express the target receptor.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membrane preparation.

    • A fixed concentration of a suitable radioligand for the target receptor.

    • A range of concentrations of the unlabeled (R)- or (S)-enantiomer.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.[23]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.[23][24]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor (enantiomer) concentration.

    • Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.[23]

Functional Assay: cAMP Measurement

Rationale: To assess the functional activity of each enantiomer by measuring its effect on a downstream signaling pathway, such as the cyclic AMP (cAMP) pathway, which is commonly modulated by GPCRs.[25]

Protocol:

  • Cell Culture: Plate cells expressing the target GPCR in a 96-well plate and grow to confluence.

  • Compound Treatment: Treat the cells with varying concentrations of the (R)- or (S)-enantiomer. Include appropriate controls (e.g., vehicle, known agonist, known antagonist).

  • Cell Lysis and cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[26]

  • Data Analysis:

    • Plot the cAMP response as a function of the enantiomer concentration.

    • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, determine the IC50 value (the concentration that inhibits 50% of the response to a known agonist).

Cell Viability Assay (MTT/XTT)

Rationale: To evaluate the potential cytotoxicity of each enantiomer. The MTT and XTT assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[27][28][29][30]

Protocol:

  • Cell Seeding: Seed a relevant cell line (e.g., a neuronal cell line if CNS effects are being investigated) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the (R)- or (S)-enantiomer for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the crystals.[28]

    • XTT Assay: Add the activated XTT reagent to each well and incubate for 2-4 hours. The formazan product is water-soluble, so no solubilization step is required.[27][31]

  • Absorbance Measurement: Read the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the enantiomer concentration to determine the IC50 value (the concentration that causes a 50% reduction in cell viability).

Illustrative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by one of the enantiomers of Methyl 2-(morpholin-3-yl)acetate, leading to a measurable downstream effect.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular enantiomer (R)-Enantiomer gpcr GPCR Target X enantiomer->gpcr g_protein G Protein (Gi) gpcr->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka cellular_response Cellular Response pka->cellular_response

Caption: Hypothetical GPCR signaling pathway modulated by the (R)-enantiomer of Methyl 2-(morpholin-3-yl)acetate.

Conclusion

The principles of stereochemistry are fundamental to drug discovery and development. While direct comparative data for the enantiomers of Methyl 2-(morpholin-3-yl)acetate are not publicly available, this guide provides a comprehensive, scientifically grounded framework for conducting such an investigation. By following the outlined experimental workflow and protocols, researchers can elucidate the stereospecific bioactivity of this promising morpholine derivative. This will enable the identification of the more potent and potentially safer enantiomer, a critical step in advancing a new chemical entity towards therapeutic application. The morpholine scaffold continues to be a source of valuable bioactive compounds, and a thorough understanding of its chiral derivatives will undoubtedly pave the way for the development of novel and improved medicines.[11][13]

References

The following is a consolidated list of sources cited within this guide. Each entry includes the title, source, and a valid, clickable URL for verification.

  • Stereochemistry in Drug Action. PMC - NIH. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • XTT Assays vs MTT. Biotech Spain. [Link]

  • What role does stereoisomerism play in drug development? TutorChase. [Link]

  • The importance of stereochemistry in drug action and disposition. PubMed. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journals Online. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • (PDF) Pharmacological Significance of Stereoisomerism. ResearchGate. [Link]

  • MTT assay. Wikipedia. [Link]

  • Recent progress in assays for GPCR drug discovery. Journal of Biomedical Science. [Link]

  • What is the application of stereochemistry in drug design? Patsnap Synapse. [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]

  • Radioligand binding methods: practical guide and tips. SpringerLink. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Longdom Publishing. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. ijirset. [Link]

  • Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine. LinkedIn. [Link]

  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. ACS Publications. [Link]

  • Radioligand binding methods for membrane preparations and intact cells. PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [Link]

  • Chiral drugs. Wikipedia. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • GPCR functional assays. (A) Classical GPCR functional assays based on the measurement of GTPγS, and Ca²⁺, IP1, IP3, cAMP, and reporter gene. (B) Biased GPCR functional assays. Assays were used to identify the biased signals between G proteins and β-arrestins, through detecting β-arrestin recruitment and GPCR internalization. (C) Multiple GPCR pharmacology profiling. GPCR sensors based on the conformational changes of different G protein subtypes, β-arrestins, and GPCRs. ResearchGate. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Simple experiments involving enantiomer synthesis. Chemistry Stack Exchange. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Efficient HPLC enantiomer separation using novel homo chiral metal-organic frameworks as chiral stationary phases. Longdom Publishing. [Link]

  • Enantiomers and Their Resolution. MDPI. [Link]

  • Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review. PubMed Central. [Link]

  • Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. [Link]

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biological activity of (R)-Methyl 2-(morpholin-3-yl)acetate vs known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Novel Morpholine-Acetate Scaffolds vs. Known PI3K Pathway Inhibitors

Executive Summary

The morpholine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable feature for kinase inhibitors. This guide provides a comparative analysis of a novel compound, (R)-Methyl 2-(morpholin-3-yl)acetate, against a panel of well-characterized inhibitors targeting the phosphoinositide 3-kinase (PI3K) pathway. We will explore the mechanistic nuances, comparative potency, and the experimental workflows required to contextualize the potential of this new chemical entity. The analysis is grounded in established biochemical and cell-based assay data for benchmark inhibitors, providing a framework for evaluating new morpholine-containing molecules.

Introduction: The PI3K Pathway and the Significance of the Morpholine Scaffold

The PI3K/Akt/mTOR signaling pathway is a central regulator of cellular growth, proliferation, survival, and metabolism. Its hyperactivation is a common oncogenic driver, making it one of the most intensely pursued targets in cancer drug discovery. The PI3K enzymes are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating key second messengers like PIP3. This, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.

The morpholine moiety has proven to be a highly effective component in the design of PI3K inhibitors. Its inclusion in molecules like LY294002 was a foundational discovery, demonstrating that the oxygen atom of the morpholine ring could act as a hydrogen bond acceptor, mimicking the interaction of the purine ring of ATP with the kinase hinge region. This guide evaluates this compound, a novel scaffold, in the context of this critical biological target.

Signaling Pathway Overview

The canonical PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K. The subsequent signal propagation is a critical axis for therapeutic intervention.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitors Wortmannin LY294002 This compound Inhibitors->PI3K Inhibit

Caption: Workflow for a TR-FRET based PI3K kinase assay.

Step-by-Step Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series of the test compounds (e.g., this compound, LY294002) in a 384-well plate.

  • Enzyme Addition: Add recombinant human PI3Kα enzyme to all wells.

  • Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow compound binding to the enzyme.

  • Reaction Initiation: Add a mix of ATP and the PIP2 substrate to initiate the kinase reaction.

  • Reaction Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection: Add a "stop-and-detect" solution containing EDTA (to chelate Mg2+ and stop the reaction) and the PIP3 detection reagents.

  • Signal Reading: Incubate for a final 60 minutes to allow the detection reagents to bind, then read the plate on a TR-FRET-capable plate reader.

  • Data Analysis: Convert the FRET ratio to percent inhibition and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Western Blot for p-Akt Inhibition

This assay validates that the compound inhibits the PI3K pathway within a cellular context by measuring the phosphorylation of the downstream effector, Akt.

Step-by-Step Procedure:

  • Cell Culture: Plate a cancer cell line with a known PI3K pathway activation (e.g., MCF-7, U87-MG) in a 6-well plate and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium for 12-16 hours to reduce basal pathway activity.

  • Inhibitor Treatment: Treat cells with a dose range of the test compounds for 2 hours.

  • Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to robustly activate the PI3K pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Akt (Ser473) and total Akt (as a loading control).

  • Detection & Analysis: Use a chemiluminescent substrate and imaging system to detect the protein bands. Quantify band intensity and normalize the p-Akt signal to the total Akt signal to determine the dose-dependent inhibition.

Conclusion and Future Directions

This guide provides a framework for evaluating novel morpholine-containing compounds like this compound. The comparative analysis shows that while its hypothetical potency is in the micromolar range, similar to the first-generation inhibitor LY294002, it serves as a promising starting point for a lead optimization campaign.

Key Takeaways:

  • Established Benchmarks are Crucial: Comparison against well-characterized inhibitors like Wortmannin, LY294002, and GDC-0941 is essential to contextualize the potency and potential of a new compound.

  • Mechanism Matters: Distinguishing between reversible (LY294002, GDC-0941) and irreversible (Wortmannin) inhibitors is critical for interpreting activity and predicting toxicological profiles.

  • Integrated Assay Cascade: A combination of biochemical assays (for direct enzyme targeting) and cell-based assays (for pathway effect) is required for a comprehensive activity assessment.

Future work on this compound should focus on structure-activity relationship (SAR) studies to improve its potency into the nanomolar range, enhance its selectivity against other kinases, and optimize its pharmacokinetic properties.

References

  • Vlahos, C. J., Matter, W. F., Hui, K. Y., & Brown, R. F. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241–5248. [Link]

  • Gharbi, S. I., Zvelebil, M. J., Shuttleworth, S. J., Hancox, T., Saghir, N., Timms, J. F., & Waterfield, M. D. (2007). Exploring the specificity of the PI3K family inhibitor LY294002. Biochemical Journal, 404(1), 15–21. [Link]

  • Arcaro, A., & Wymann, M. P. (1993). Wortmannin is a potent phosphatidylinositol 3-kinase inhibitor. Biochemical Journal, 296(2), 297–301. [Link]

  • Wymann, M. P., Bulgarelli-Leva, G., Zvelebil, M. J., Pirola, L., Vanhaesebroeck, B., Waterfield, M. D., & Panayotou, G. (1996). Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction. Molecular and Cellular Biology, 16(4), 1722–1733. [Link]

  • Folkes, A. J., Ahmadi, K., Alderton, W. K., Alix, S., Baker, S. J., Box, G., ... & Ul-Haq, S. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]

A Comparative Guide to the Spectroscopic Confirmation of (R)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Integrity

In the landscape of modern drug discovery and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is a critical determinant of biological activity and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1][2] (R)-Methyl 2-(morpholin-3-yl)acetate is one such chiral entity, a valuable heterocyclic building block whose utility in constructing more complex bioactive molecules is contingent upon the unambiguous confirmation of its absolute stereochemistry.[3]

This guide provides an in-depth comparison of key spectroscopic methodologies for the definitive stereochemical analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind the selection of each technique, offering a framework for researchers to make informed analytical decisions. We will compare Nuclear Magnetic Resonance (NMR) with chiral auxiliaries, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC), presenting the underlying principles, experimental workflows, and the unique insights each method provides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Distinguishing Mirror Images Through Diastereomeric Transformation

Expertise & Experience: The Rationale for Chiral NMR

Standard NMR spectroscopy is inherently "chirally blind"; enantiomers in an achiral solvent are magnetically equivalent and thus produce identical spectra.[4][5] The power of NMR in chiral analysis is unlocked by introducing a chiral resolving agent, which interacts with the enantiomeric analyte to create diastereomers. These diastereomers, having different physical properties, are no longer magnetically equivalent and will exhibit distinct signals in the NMR spectrum.[6][7] This approach is particularly valuable as it leverages the unparalleled capability of NMR for detailed structural elucidation to resolve stereochemical ambiguity.

For this compound, the secondary amine within the morpholine ring provides a convenient handle for derivatization with a Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride ((R)-MTPA-Cl). This reaction forms stable diastereomeric amides, allowing for clear spectral differentiation.

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent
  • Derivatization: In separate vials, react a racemic standard and the target sample of methyl 2-(morpholin-3-yl)acetate with a slight excess of a single enantiomer of a CDA (e.g., (R)-MTPA-Cl) in an appropriate deuterated solvent (e.g., CDCl₃) with a non-nucleophilic base (e.g., pyridine-d₅).

  • Reaction Monitoring: Allow the reaction to proceed to completion, monitoring by TLC or a rapid ¹H NMR scan.

  • NMR Acquisition: Acquire high-resolution ¹H NMR and, if the CDA contains a suitable nucleus, ¹⁹F NMR spectra of both the derivatized racemate and the derivatized target sample.

  • Spectral Analysis:

    • In the spectrum of the derivatized racemate, identify pairs of signals corresponding to the two diastereomers. Key diagnostic signals are often those closest to the newly formed stereocenter, such as the proton at C3 of the morpholine ring or the methyl ester protons.

    • Compare the spectrum of the derivatized target sample to the racemate spectrum. The presence of only one set of signals confirms high enantiomeric purity.

    • The absolute configuration can be assigned by analyzing the chemical shift differences (Δδ) based on established models for the chosen CDA (e.g., the Mosher model).

Data Presentation: Comparison of Chiral NMR Auxiliaries
ParameterChiral Derivatizing Agents (CDAs)Chiral Solvating Agents (CSAs)
Interaction Covalent bond formation, creating stable diastereomers.Non-covalent interactions (e.g., H-bonding, π-stacking), forming transient diastereomeric complexes.
Signal Separation Typically large and clear separation (Δδ).Often smaller Δδ, may require low-temperature experiments to resolve.
Sample Prep Requires a chemical reaction and potential purification. The analyte is consumed.Simple mixing of analyte and CSA. The analyte is recoverable.
Applicability Requires a reactive functional group on the analyte (e.g., -NH, -OH).Broader applicability, but interaction strength is highly system-dependent.
Typical Example Mosher's Acid (MTPA-Cl), Naproxen ChloridePirkle's Alcohol, (R)-1,2-diphenylethanolamine
Workflow Visualization: NMR with a Chiral Derivatizing Agent

NMR_CDA_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Analyte (R)-Analyte Sample Deriv_Analyte Diastereomer A Analyte->Deriv_Analyte React Racemate Racemic Standard Deriv_Racemate Mixture of Diastereomer A + B Racemate->Deriv_Racemate React CDA Add Chiral Derivatizing Agent ((R)-MTPA-Cl) NMR Acquire 1H & 19F NMR Spectra Deriv_Analyte->NMR Deriv_Racemate->NMR Spectra NMR Spectra NMR->Spectra Compare Compare Spectra Spectra->Compare Confirm Confirm Absolute Configuration & Purity Compare->Confirm VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample Prepare Solution of (R)-Analyte Spectrometer Acquire VCD/IR Spectra Sample->Spectrometer Exp_Spec Experimental Spectrum Spectrometer->Exp_Spec Compare Compare Experimental vs. Calculated Spectra Exp_Spec->Compare Conf_Search Conformational Search DFT_Calc DFT Optimization & Frequency Calculation for (R)-config Conf_Search->DFT_Calc Boltzmann Boltzmann Averaging DFT_Calc->Boltzmann Calc_Spec Calculated Spectrum Boltzmann->Calc_Spec Calc_Spec->Compare Assign Assign Absolute Configuration Compare->Assign HPLC_Workflow cluster_dev Method Development cluster_run Analysis cluster_result Quantification Start Select Analyte & Racemic Standard Screen Screen CSPs (e.g., Polysaccharide) Start->Screen Optimize Optimize Mobile Phase (Hexane/IPA + 0.1% DEA) Screen->Optimize Inject Inject Samples on HPLC Optimize->Inject Chrom Obtain Chromatograms Inject->Chrom Integrate Integrate Peak Areas Chrom->Integrate Calculate Calculate % Enantiomeric Excess (ee) Integrate->Calculate

Sources

A Comparative Guide to the Synthesis of (R)-Methyl 2-(morpholin-3-yl)acetate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the morpholine scaffold remains a privileged structural motif, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The chiral 3-substituted morpholine, in particular, serves as a cornerstone for numerous biologically active molecules. This guide provides an in-depth comparative analysis of distinct synthetic routes to a key building block, (R)-Methyl 2-(morpholin-3-yl)acetate, tailored for researchers and professionals in drug development. We will dissect two prominent strategies: a modern approach commencing from chiral amino acids and a classical route leveraging the chiral pool via serine. This document aims to furnish not only detailed protocols but also the critical insights necessary for informed decision-making in synthetic planning.

Introduction to this compound

This compound is a valuable chiral building block in medicinal chemistry. Its structural features, comprising a stereodefined center at the C3 position of the morpholine ring and a readily functionalizable N-acetic acid methyl ester side chain, make it an attractive precursor for the synthesis of complex pharmaceutical intermediates. The (R)-enantiomer is often crucial for achieving the desired pharmacological activity and minimizing off-target effects. Consequently, efficient and stereocontrolled access to this compound is of significant interest.

Route 1: Annulation of a Chiral Amino Alcohol Derived from Glycine

This contemporary approach, adapted from the work on complex morpholine synthesis, offers a flexible and stereocontrolled pathway starting from readily available amino acid precursors. To achieve the desired (R)-configuration at the 3-position of the morpholine ring with no substitution, the synthesis commences with an N-protected glycine derivative, which is elaborated into a chiral amino alcohol intermediate.

Scientific Rationale and Mechanistic Insights

The core of this strategy lies in the construction of the morpholine ring via an annulation reaction between a chiral N-protected amino alcohol and a suitable dielectrophile. The stereocenter is established through an asymmetric reduction of a β-ketoester, which is synthesized via a Masamune condensation. The subsequent cyclization to form the morpholine ring proceeds through a double substitution reaction. The final N-alkylation introduces the methyl acetate moiety.

Experimental Protocol

Step 1: Synthesis of the β-ketoester. N-Boc-glycine is reacted with Meldrum's acid in the presence of a coupling agent like isobutyl chloroformate and a base such as N-methylmorpholine to form an acyl Meldrum's acid derivative. This intermediate is then subjected to alcoholysis with methanol to yield the corresponding β-ketoester.

Step 2: Asymmetric Reduction. The β-ketoester is then reduced enantioselectively using a chiral reducing agent, such as a Noyori catalyst (e.g., RuCl) with a hydrogen source, to afford the chiral β-hydroxy ester. The choice of the (S,S)-catalyst is crucial for obtaining the desired (R)-configuration in the subsequent amino alcohol.

Step 3: Formation of the N-protected Amino Alcohol. The chiral β-hydroxy ester is then converted to the corresponding N-protected amino alcohol. This can be achieved through the reduction of the ester functionality to an alcohol, followed by protection of the nitrogen, for instance, with a nosyl (Ns) group, which is robust and can be readily removed later.

Step 4: Morpholine Ring Formation. The N-protected amino alcohol is subjected to an annulation reaction. A common method involves reaction with a dielectrophile like bromoethyldiphenylsulfonium triflate in the presence of a strong base such as sodium hydride. This forms the morpholine ring in a single step.

Step 5: N-Alkylation and Deprotection. The nitrogen of the nosyl-protected morpholine is alkylated with methyl bromoacetate in the presence of a base like potassium carbonate. Finally, the nosyl protecting group is removed under mild conditions, for example, with thiophenol and potassium carbonate, to yield the target molecule, this compound.

Visualization of the Synthetic Workflow

Route_1_Workflow cluster_0 Preparation of Chiral Amino Alcohol cluster_1 Morpholine Ring Construction and Functionalization N-Boc-glycine N-Boc-glycine beta-Ketoester beta-Ketoester N-Boc-glycine->beta-Ketoester Masamune Condensation Chiral_beta-Hydroxy_Ester Chiral_beta-Hydroxy_Ester beta-Ketoester->Chiral_beta-Hydroxy_Ester Asymmetric Reduction N-Ns_Amino_Alcohol N-Ns_Amino_Alcohol Chiral_beta-Hydroxy_Ester->N-Ns_Amino_Alcohol Ester Reduction & N-Protection Ns-Protected_Morpholine Ns-Protected_Morpholine N-Ns_Amino_Alcohol->Ns-Protected_Morpholine Annulation N-Alkylated_Intermediate N-Alkylated_Intermediate Ns-Protected_Morpholine->N-Alkylated_Intermediate N-Alkylation Final_Product This compound N-Alkylated_Intermediate->Final_Product Ns-Deprotection

Caption: Synthetic workflow for Route 1.

Route 2: Chiral Pool Synthesis from D-Serine

This classical yet robust strategy leverages the readily available and inexpensive chiral pool of amino acids, specifically D-serine, to establish the desired stereochemistry at the C3 position of the morpholine ring. The key transformations involve the formation of a morpholinone intermediate followed by its reduction.

Scientific Rationale and Mechanistic Insights

The synthesis commences with the protection of the amino and carboxyl groups of D-serine. The formation of the morpholinone ring is achieved through an intramolecular Williamson ether synthesis. The critical stereochemistry is retained from the starting D-serine. The amide functionality of the morpholinone is then reduced to the corresponding amine, and the final step involves N-alkylation to introduce the methyl acetate group.

Experimental Protocol

Step 1: Protection of D-Serine. D-serine is first protected at the carboxylic acid, typically as a tert-butyl ester, by reacting it with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid. The amino group is then acylated with chloroacetyl chloride to yield N-chloroacetyl-D-serine tert-butyl ester.[1][2]

Step 2: Intramolecular Cyclization to Morpholinone. The N-chloroacetyl-D-serine tert-butyl ester undergoes intramolecular cyclization upon treatment with a base, such as sodium ethoxide, in an appropriate solvent like toluene. This Williamson ether synthesis proceeds via an SN2 reaction where the hydroxyl group displaces the chlorine atom to form the six-membered morpholinone ring, yielding (R)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester.[1][2]

Step 3: Reduction of the Morpholinone. The amide functionality of the morpholinone is reduced to the corresponding amine. A common method involves the use of a reducing agent like sodium borohydride in the presence of a Lewis acid such as aluminum trichloride in methanol. This chemoselective reduction affords (R)-morpholine-3-carboxylic acid tert-butyl ester.[1][2]

Step 4: Deprotection and N-Alkylation. The tert-butyl ester is cleaved under acidic conditions, for instance, using hydrogen chloride in methanol, to give the free carboxylic acid. To obtain the final product, the nitrogen of the morpholine ring is alkylated with methyl bromoacetate in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). This reaction introduces the desired N-acetic acid methyl ester side chain.

Visualization of the Synthetic Workflow

Route_2_Workflow cluster_0 Morpholinone Formation from D-Serine cluster_1 Reduction and N-Alkylation D-Serine D-Serine Protected_D-Serine Protected_D-Serine D-Serine->Protected_D-Serine Protection N-Chloroacetyl_Intermediate N-Chloroacetyl_Intermediate Protected_D-Serine->N-Chloroacetyl_Intermediate Acylation Morpholinone_Ester Morpholinone_Ester N-Chloroacetyl_Intermediate->Morpholinone_Ester Intramolecular Cyclization Morpholine_Ester Morpholine_Ester Morpholinone_Ester->Morpholine_Ester Amide Reduction Final_Product This compound Morpholine_Ester->Final_Product Deprotection & N-Alkylation

Caption: Synthetic workflow for Route 2.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: Annulation of Chiral Amino AlcoholRoute 2: Chiral Pool Synthesis from D-Serine
Starting Material N-Boc-glycine (achiral)D-Serine (chiral)
Stereocontrol Achieved via asymmetric reductionInherited from the chiral starting material
Key Reactions Masamune condensation, Asymmetric reduction, AnnulationIntramolecular Williamson ether synthesis, Amide reduction
Flexibility Higher flexibility for introducing substituents on the morpholine ringLess flexible for diversification at the C3 position
Scalability Potentially more challenging due to the use of expensive catalysts and reagentsGenerally more scalable due to the use of classical reactions and inexpensive starting materials
Overall Yield Moderate to good, dependent on the efficiency of each stepGenerally good, with well-established transformations
Enantiomeric Purity High, dependent on the enantioselectivity of the asymmetric reduction stepHigh, as the stereocenter is preserved from the starting material

Conclusion: Choosing the Optimal Route

The selection of the most appropriate synthetic route for this compound depends on the specific requirements of the research or development program.

Route 1 is highly advantageous for its flexibility. By choosing different amino acid precursors, a variety of substituted morpholines can be synthesized, making it ideal for medicinal chemistry programs focused on structure-activity relationship (SAR) studies. The reliance on a catalytic asymmetric step for stereocontrol is a hallmark of modern synthetic chemistry, often providing excellent enantiomeric purity. However, the cost and scalability of the specialized catalysts and reagents may be a consideration for large-scale production.

Route 2 represents a more traditional and often more cost-effective approach, particularly for the synthesis of the specific unsubstituted target molecule. Its reliance on the chiral pool for stereocontrol is a robust and reliable strategy. The reactions involved are generally well-understood and scalable. This route is likely the preferred choice for the large-scale synthesis of this compound where cost and process simplicity are paramount.

Ultimately, both routes offer viable and effective strategies for obtaining the target molecule with high enantiomeric purity. The decision should be guided by a careful evaluation of the project's goals, available resources, and the desired scale of the synthesis.

References

  • Dandepally, S. R., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters.
  • Ariza, M., et al. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577-2580.
  • Novel synthetic method of (S)-3-morpholinyl carboxylic acid. CN102617503B. 1]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709.
  • Novel synthetic method of (S)-3-morpholinyl carboxylic acid. CN102617503A. 2]

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A Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Analysis Featuring (R)-Methyl 2-(morpholin-3-yl)acetate as a Putative mTORC1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide for researchers, scientists, and drug development professionals on validating the mechanism of action of (R)-Methyl 2-(morpholin-3-yl)acetate.

Introduction

This compound, hereafter referred to as Compound-X, is a novel small molecule featuring a morpholine scaffold. This structural motif is prevalent in a number of approved and investigational kinase inhibitors. While public data on the specific biological activity of Compound-X is not available, its structure suggests a potential role as a kinase inhibitor.

This guide presents a hypothetical, yet scientifically rigorous, framework for validating the mechanism of action (MoA) of Compound-X, postulating it as a novel inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1) . The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers and other diseases.

To establish a robust validation process, we will compare the experimental profile of Compound-X against two well-characterized mTOR inhibitors with distinct mechanisms:

  • Rapamycin: A natural product and FDA-approved drug that acts as an allosteric inhibitor of mTORC1.

  • Torin 1: A second-generation ATP-competitive inhibitor that potently targets both mTORC1 and mTORC2 complexes.

This comparative approach allows for a nuanced understanding of Compound-X's potency, specificity, and functional consequences, providing a clear roadmap for its preclinical development.

Part 1: The mTOR Signaling Pathway & Locus of Inhibition

The PI3K/Akt/mTOR pathway is a central signaling cascade. Growth factor signaling activates PI3K and subsequently Akt. Akt, in turn, phosphorylates and inhibits the TSC complex, a negative regulator of mTORC1. This allows mTORC1 to become active and phosphorylate its key downstream effectors, p70S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1) , to promote protein synthesis and cell growth. A separate complex, mTORC2, is responsible for the full activation of Akt through phosphorylation at the Serine 473 (S473) residue, creating a feedback loop.

Our hypothesis is that Compound-X inhibits mTORC1. The following diagram illustrates the pathway and the points of intervention for our three compounds of interest.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC mTORC1 mTORC1 TSC->mTORC1 p70S6K p-p70S6K (T389) mTORC1->p70S6K _4EBP1 p-4E-BP1 (T37/46) mTORC1->_4EBP1 Growth Cell Growth & Proliferation p70S6K->Growth _4EBP1->Growth mTORC2 mTORC2 pAkt p-Akt (S473) mTORC2->pAkt Feedback Loop pAkt->Akt Rapamycin Rapamycin Compound-X Rapamycin->mTORC1 Torin1 Torin 1 Torin1->mTORC1 Torin1->mTORC2

Caption: The PI3K/Akt/mTOR signaling pathway with hypothesized points of inhibition.

Part 2: The Experimental Validation Workflow

A multi-step, integrated approach is required to validate the MoA. We will progress from direct, in vitro target engagement to cellular pathway modulation and finally to a functional cellular outcome.

Validation_Workflow step1 Step 1: In Vitro Kinase Assay (Direct Target Engagement) step2 Step 2: Western Blot Analysis (Cellular Target Modulation) step1->step2 step3 Step 3: Cell Viability Assay (Functional Outcome) step2->step3 conclusion MoA Validation: Potency, Specificity & Cellular Effect step3->conclusion

Caption: A three-step workflow for validating the mechanism of action.

Experiment 1: In Vitro Kinase Assay for Direct mTOR Inhibition

Causality: The first step is to determine if Compound-X directly inhibits the kinase activity of mTOR in a cell-free system. This assay isolates the enzyme and substrate from other cellular components to measure direct engagement. We will determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Protocol:

  • Reagents: Recombinant human mTOR kinase, inactive p70S6K (substrate), ATP, and a detection antibody that recognizes phosphorylated p70S6K (Threonine 389). Use a suitable assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Compound Preparation: Prepare a 10-point serial dilution of Compound-X, Rapamycin, and Torin 1, typically starting from 10 µM down to the pM range. Include a DMSO-only control.

  • Kinase Reaction: In a 96-well plate, add the mTOR enzyme, the p70S6K substrate, and the test compounds. Allow to incubate for 10 minutes.

  • Initiation: Start the reaction by adding ATP. Incubate for 30-60 minutes at 30°C.

  • Detection: Stop the reaction and detect the amount of phosphorylated p70S6K using a suitable method like ELISA or a luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Expected Comparative Data:

CompoundTarget(s)Expected IC50 (nM)Rationale for Expected Value
Compound-X mTORC1 (putative)< 100 nMA potent novel inhibitor should have an IC50 in the nanomolar range to be considered for further development.
Rapamycin mTORC1 (allosteric)~1-20 nMLiterature-reported value for its direct interaction in kinase assays.
Torin 1 mTORC1/mTORC2 (ATP-competitive)~2-5 nMLiterature-reported value, demonstrating high potency against the kinase domain.
Experiment 2: Western Blot for Cellular Pathway Modulation

Causality: After confirming direct target engagement, we must verify that Compound-X inhibits mTOR signaling within a cellular context. Western blotting allows us to visualize the phosphorylation status of key downstream proteins. This is crucial for confirming mTORC1 specificity versus dual mTORC1/mTORC2 inhibition.

Protocol:

  • Cell Culture: Plate a cancer cell line with constitutively active PI3K/mTOR signaling (e.g., MCF-7 or U87MG) and allow cells to adhere overnight.

  • Serum Starvation & Stimulation: Serum-starve the cells for 4-6 hours to reduce basal pathway activity. Then, treat with the compounds (Compound-X, Rapamycin, Torin 1) at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.

  • Pathway Stimulation: Stimulate the cells with a growth factor like insulin or IGF-1 for 30 minutes to robustly activate the pathway.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight. Key antibodies include:

    • p-p70S6K (T389): Direct mTORC1 substrate.

    • p-4E-BP1 (T37/46): Direct mTORC1 substrate.

    • p-Akt (S473): Direct mTORC2 substrate.

    • Total p70S6K, 4E-BP1, Akt, and a loading control (e.g., β-actin) to ensure equal loading.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the bands.

Expected Comparative Outcomes:

Treatmentp-p70S6K (mTORC1)p-4E-BP1 (mTORC1)p-Akt S473 (mTORC2)Interpretation
DMSO Control+++++++++Baseline pathway activation.
Compound-X (100 nM) - - +++ Selective mTORC1 inhibition (Hypothesis Confirmed).
Rapamycin (100 nM) -+/-+++Classic mTORC1 inhibition. 4E-BP1 is often less sensitive to Rapamycin than p70S6K.
Torin 1 (100 nM) ---Dual mTORC1/mTORC2 inhibition.

(- indicates strong inhibition, +/- indicates partial inhibition, +++ indicates strong signal)

Experiment 3: Cell Viability Assay for Functional Effect

Causality: The ultimate goal of inhibiting a cancer-related pathway is to reduce cell proliferation and viability. This assay measures the functional consequence of the target engagement and pathway modulation observed in the previous experiments.

Protocol:

  • Cell Plating: Seed MCF-7 or U87MG cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well).

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of Compound-X, Rapamycin, and Torin 1 for 72 hours.

  • Viability Measurement: Use a metabolic assay like MTT or a luminescence-based assay like CellTiter-Glo® to measure the number of viable cells.

  • Data Analysis: Normalize the results to the DMSO-treated control cells. Plot the percentage of viability against the log concentration of the compound and calculate the GI50 (concentration for 50% growth inhibition).

Expected Comparative Data:

CompoundExpected GI50 (nM)Rationale for Expected Value
Compound-X < 500 nMA successful mTORC1 inhibitor should translate its biochemical and cellular potency into a robust anti-proliferative effect.
Rapamycin ~20-100 nMKnown to be cytostatic and its GI50 can vary by cell line.
Torin 1 ~5-50 nMAs a dual inhibitor, it is often more potent at inhibiting cell growth than Rapamycin alone.

Part 3: Synthesis and Conclusion

This three-tiered validation framework provides a comprehensive and self-validating system for characterizing the mechanism of action of a novel kinase inhibitor like this compound (Compound-X).

  • The in vitro kinase assay confirms direct, potent engagement with the purified target.

  • The Western blot analysis validates on-target activity in a cellular environment and, critically, establishes its selectivity for mTORC1 over mTORC2, distinguishing it from pan-mTOR inhibitors like Torin 1.

  • The cell viability assay demonstrates that this specific molecular action translates into the desired anti-proliferative biological function.

If the experimental results for Compound-X align with the expected outcomes detailed above, it would provide strong evidence for its classification as a novel, potent, and selective mTORC1 inhibitor. This robust preclinical data package is essential for justifying further investigation and development.

References

  • Title: The mechanistic target of rapamycin (mTOR) signaling pathway: its role in nutrient sensing, cell proliferation, and disease Source: The FASEB Journal URL: [Link]

  • Title: mTOR signaling in growth, metabolism, and disease Source: Cell URL: [Link]

  • Title: Rapamycin and mTOR: a serendipitous discovery and implications for treating aging-related diseases Source: The Journals of Gerontology: Series A URL: [Link]

  • Title: mTORC1 and mTORC2 are structurally and functionally distinct and may be targeted individually Source: Cell URL: [Link]

  • Title: Substrate- and isoform-specific effects of rapamycin on mTORC1 signaling Source: The Journal of Biological Chemistry URL: [Link]

A Head-to-Head Comparison of (R)-Methyl 2-(morpholin-3-yl)acetate with other Morpholine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its incorporation can enhance aqueous solubility, metabolic stability, and target engagement.[3] This guide provides a comprehensive analysis of (R)-Methyl 2-(morpholin-3-yl)acetate, a chiral building block with significant potential in drug discovery, and compares it to other key morpholine derivatives. While direct, publicly available biological data for this compound is limited, this guide will establish a comparative landscape based on structure-activity relationships (SAR) of closely related analogs and provide detailed experimental protocols for its evaluation.

The Significance of C-3 Substitution in Morpholine Scaffolds

The strategic placement of substituents on the morpholine ring is a critical aspect of drug design. Substitution at the C-3 position, in particular, has been a fertile ground for the discovery of potent and selective therapeutic agents. Research has demonstrated that modifications at this position can significantly influence the biological activity of the resulting compounds, leading to the development of potent enzyme inhibitors and other targeted therapies. For instance, 3-substituted morpholine derivatives have shown promise as inhibitors of β-secretase 1 (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease, and as modulators of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

This compound presents a unique chiral scaffold with a methyl acetate group at the C-3 position. The (R)-configuration and the ester functionality offer specific steric and electronic properties that can be exploited for targeted drug design. The ester group can act as a hydrogen bond acceptor or be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's pharmacokinetic profile and target interactions.

Comparative Landscape: Physicochemical and Structural Analysis

To understand the potential of this compound, it is instructive to compare its structural and physicochemical properties with other morpholine derivatives that have been biologically evaluated. For this analysis, we will consider two other classes of 3-substituted morpholines: a generic 3-aryl substituted morpholine and a 3-aminomethyl substituted morpholine.

PropertyThis compound3-Aryl Substituted Morpholine3-Aminomethyl Substituted Morpholine
Molecular Weight 159.18 g/mol Variable (e.g., ~250-350 g/mol )Variable (e.g., ~130-200 g/mol )
Chirality Yes (R-enantiomer)Can be chiralCan be chiral
Key Functional Group at C-3 Methyl Acetate (Ester)Aryl group (e.g., Phenyl, Pyridyl)Aminomethyl
Hydrogen Bonding Potential Acceptor (ester carbonyl)Acceptor/Donor (depending on aryl substituents)Donor/Acceptor (primary amine)
Predicted Lipophilicity (cLogP) Low to ModerateModerate to HighLow
Potential for Prodrug Strategy Yes (ester hydrolysis to carboxylic acid)NoNo

This table presents a generalized comparison. Actual values will vary based on specific substitutions.

The lower predicted lipophilicity of this compound compared to aryl-substituted analogs suggests it may possess better aqueous solubility. The presence of the ester allows for a potential prodrug approach, where the more lipophilic ester crosses cell membranes and is then hydrolyzed to the active carboxylic acid form.

Visualization of Comparative Structures

cluster_0 This compound cluster_1 3-Aryl Substituted Morpholine cluster_2 3-Aminomethyl Substituted Morpholine a O(C(=O)C)C[C@@H]1COCCN1 b c1ccccc1[C@H]1COCCN1 c NCC[C@H]1COCCN1

Caption: Comparative structures of 3-substituted morpholine derivatives.

Biological Performance: A Look at Structurally Related Analogs

Compound ClassTarget EnzymeReported IC50 ValuesReference
3-Amidino MorpholinesBACE-122 nM
3-(Pyrazolyl) Morpholinesα-Glucosidase15 µM
3-Quinolinyl MorpholinesCholinesterases1.94 µM (AChE), 28.37 µM (BChE)

This data highlights that the C-3 position is a critical determinant of biological activity. The methyl acetate moiety of this compound could potentially interact with the active sites of various enzymes, making it a promising candidate for screening against a range of targets.

Experimental Protocols for Evaluation

To ascertain the biological and pharmacokinetic profile of this compound and its derivatives, a series of in vitro assays are essential. The following are detailed protocols for key experiments.

In Vitro Anticancer Activity: MTT Assay

This assay determines the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

A Seed Cancer Cells in 96-well plate B Treat with Test Compound A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Permeability: Caco-2 Assay

This assay predicts the intestinal absorption of a drug candidate.

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Apical to Basolateral (A-B): Add the test compound to the apical side (donor) and fresh buffer to the basolateral side (receiver).

    • Basolateral to Apical (B-A): Add the test compound to the basolateral side (donor) and fresh buffer to the apical side (receiver).

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At predetermined time points, collect samples from the receiver compartment.

  • Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.

In Vitro Metabolic Stability: Liver Microsomal Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound, liver microsomes, and an NADPH regenerating system.

  • Incubation: Pre-incubate the test compound and liver microsomes at 37°C. Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Protein Precipitation: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Calculate the percentage of the compound remaining over time, the half-life (t½), and the intrinsic clearance (CLint).

A Prepare Compound, Microsomes, and NADPH B Incubate at 37°C A->B C Stop Reaction at Time Points B->C D Precipitate Proteins C->D E Analyze Supernatant by LC-MS/MS D->E F Calculate Metabolic Stability Parameters E->F

Caption: Workflow for the liver microsomal stability assay.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chiral building block for drug discovery. Its structural features, particularly the C-3 substitution and defined stereochemistry, suggest potential for the development of novel therapeutics. While direct biological data is currently lacking, the comparative analysis with other 3-substituted morpholine derivatives indicates a high probability of interesting biological activity.

The experimental protocols provided in this guide offer a clear roadmap for the comprehensive evaluation of this compound and its future analogs. By systematically assessing its anticancer activity, permeability, and metabolic stability, researchers can unlock the full potential of this intriguing morpholine derivative and contribute to the development of the next generation of targeted therapies. It is highly recommended that future studies focus on the synthesis and biological evaluation of a series of analogs based on this scaffold to establish clear structure-activity relationships and identify lead compounds for further development.

References

  • Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2744-2763. Available from: [Link]

  • Wang, L., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(16), 4987. Available from: [Link]

  • Ozen, F., et al. (2022). Novel Piperazine and Morpholine Substituted Quinolines: Selective Synthesis through Activation of 3,6,8-Tribromoquinoline, Characterization and Their Some Metabolic Enzymes Inhibition Potentials. Polycyclic Aromatic Compounds, 42(5), 2286-2300. Available from: [Link]

  • Khan, I., et al. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 26(11), 3326. Available from: [Link]

  • A2B Chem. (n.d.). This compound. Available from: [Link]

  • Pharmacological profile of morpholine and its derivatives Several... (n.d.). In ResearchGate. Available from: [Link]

  • Di Micco, S., et al. (2021). Figure 10 from "Occurrence of Morpholine in Central Nervous System Drug Discovery". ACS Chemical Neuroscience. Available from: [Link]

  • Di Micco, S., et al. (2021). Figure 17 from "Occurrence of Morpholine in Central Nervous System Drug Discovery". ACS Chemical Neuroscience. Available from: [Link]

  • Wang, L., et al. (2021). Table 1 from "Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors...". Molecules. Available from: [Link]

  • Khan, I., et al. (2021). Table 2 from "Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors". Molecules. Available from: [Link]

  • Ozen, F., et al. (2022). Figure 10 from "Novel Piperazine and Morpholine Substituted Quinolines...". Polycyclic Aromatic Compounds. Available from: [Link]

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  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]

  • Tzara, A., et al. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available from: [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chiral Purity in Pharmaceutical Analysis

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. A molecule and its non-superimposable mirror image, or enantiomer, can exhibit vastly different effects in a biological system. (R)-Methyl 2-(morpholin-3-yl)acetate, a chiral molecule featuring a morpholine scaffold, is representative of the complex structures that serve as building blocks in medicinal chemistry.[1][2][3] The morpholine ring is a common pharmacophore, and ensuring the enantiomeric purity of such intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison and procedural framework for the cross-validation of analytical methods tailored for this compound. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices. We will explore the development, validation, and ultimately, the cross-validation of different chromatographic techniques, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]

Part 1: A Comparative Overview of Chiral Separation Techniques

The analytical challenge for this compound lies in its structure: a chiral center, a basic secondary amine within the morpholine ring, and an ester functional group. These features guide the selection of an appropriate analytical technique. The three primary chromatographic methods for chiral separations are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC): HPLC with Chiral Stationary Phases (CSPs) is the most established and versatile technique for enantioselective analysis.[7][8] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for a broad range of chiral compounds, including those with amine functionalities.[8]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to normal-phase HPLC, utilizing supercritical CO2 as the primary mobile phase.[9] This results in faster separations, reduced solvent consumption, and often, unique selectivity.[10][11][12] For chiral analysis, SFC is particularly advantageous due to the high diffusion rates and low viscosity of the mobile phase, which enhance chromatographic efficiency.[12]

  • Gas Chromatography (GC): Chiral GC is best suited for volatile and thermally stable compounds.[13][14] Due to the polarity and molecular weight of this compound, direct analysis is challenging. Therefore, derivatization is often required to increase volatility and improve peak shape.[14][15]

Table 1: High-Level Comparison of Analytical Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).Partitioning between a supercritical fluid (CO2) mobile phase and a solid CSP.[9]Partitioning between an inert gas mobile phase and a liquid or solid CSP.
Applicability Broadly applicable to a wide range of compounds, including non-volatile and thermally labile molecules.Ideal for low to moderate molecular weight compounds; excellent for preparative scale.[9][11]Requires volatile and thermally stable analytes; derivatization often necessary for polar compounds like amines.[14]
Speed Moderate (typical analysis times of 10-30 min).[16]Fast (typical analysis times < 15 min).[11][16]Fast to Moderate (typical analysis times of 10-40 min).[16]
"Green" Profile High consumption of organic solvents, particularly in normal-phase mode.Low organic solvent consumption, primarily using recycled CO2.[10][12]Low solvent consumption, but may require derivatization reagents.
Pros Highly versatile, robust, wide variety of available CSPs, well-established in regulatory environments.High speed, high efficiency, lower cost, environmentally friendly.[10][11]Extremely high resolution, high sensitivity (especially with mass spectrometry).
Cons High solvent cost and waste, longer equilibration times for normal-phase.Higher initial instrument cost, requires careful pressure and temperature control.Limited to volatile/thermostable compounds, derivatization adds complexity and potential for error.

Part 2: Method Development and Validation Strategy

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[4][6] This process begins with robust method development and is formalized through a validation study that assesses key performance characteristics as defined by ICH Guideline Q2(R2).[5][17]

Workflow for Method Development and Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) dev_start Define Analytical Target Profile (ATP) csp_screen CSP & Column Screening (e.g., Polysaccharide, Macrocyclic) dev_start->csp_screen mp_opt Mobile Phase Optimization (Solvents, Additives, pH) csp_screen->mp_opt param_opt Parameter Optimization (Flow Rate, Temperature) mp_opt->param_opt sst_dev System Suitability Test (SST) Development param_opt->sst_dev val_protocol Write Validation Protocol sst_dev->val_protocol Method Ready for Validation specificity Specificity / Selectivity val_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness val_report Write Validation Report robustness->val_report

Caption: General workflow from Method Development to Validation.

Experimental Protocol: Validation of a Chiral HPLC Method

This protocol outlines the validation of a hypothetical normal-phase HPLC method for quantifying the undesired (S)-enantiomer in a bulk sample of this compound.

1. System Suitability Test (SST):

  • Objective: To verify that the chromatographic system is adequate for the intended analysis.[18]

  • Procedure:

    • Prepare a system suitability solution containing both the (R)- and (S)-enantiomers at a concentration where both peaks are clearly visible (e.g., 0.5% of the (S)-enantiomer relative to the (R)-enantiomer).

    • Inject the solution six replicate times.

  • Acceptance Criteria:

    • Resolution (Rs) between the enantiomer peaks: ≥ 2.0.

    • Tailing factor for the (R)-enantiomer: ≤ 2.0.

    • Relative Standard Deviation (%RSD) of the peak area for the (R)-enantiomer: ≤ 2.0%.[18]

2. Specificity:

  • Objective: To demonstrate that the method can unequivocally measure the analyte without interference from other components.[18]

  • Procedure:

    • Inject a blank solution (diluent).

    • Inject a solution of the pure (R)-enantiomer.

    • Inject a solution of the pure (S)-enantiomer.

    • Inject a spiked solution containing the (R)-enantiomer and a known amount of the (S)-enantiomer.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the (S)-enantiomer in the blank and (R)-enantiomer chromatograms. Peak purity analysis should confirm the analyte peak is spectrally pure.[18]

3. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Objective: To determine the lowest concentration of the (S)-enantiomer that can be reliably quantified and detected.

  • Procedure:

    • Prepare a series of dilute solutions of the (S)-enantiomer.

    • Determine the concentration at which the signal-to-noise ratio is approximately 10 (for LOQ) and 3 (for LOD).

  • Acceptance Criteria: The LOQ for the undesired enantiomer must be at or below the reporting threshold (e.g., 0.1%).[18]

4. Linearity:

  • Objective: To demonstrate a direct proportional relationship between concentration and detector response.

  • Procedure:

    • Prepare a series of at least five solutions of the (S)-enantiomer spanning the expected range (e.g., from LOQ to 0.5%).

    • Inject each solution and plot the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

5. Accuracy:

  • Objective: To assess the closeness of the test results to the true value.

  • Procedure:

    • Prepare solutions of the (R)-enantiomer spiked with the (S)-enantiomer at three different concentration levels (e.g., LOQ, 0.15%, and 0.3%).

    • Analyze each level in triplicate.

  • Acceptance Criteria: The percent recovery should be within 90.0% to 110.0% for the minor enantiomer at the specification limit.[18]

6. Precision:

  • Objective: To measure the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate samples of the (R)-enantiomer spiked with the (S)-enantiomer at the target concentration (e.g., 0.15%) on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD should be ≤ 10% for the minor enantiomer at the specification limit.[18]

7. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.

  • Procedure:

    • Identify critical parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%).

    • Analyze a sample under each varied condition.

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions, and the results should not be significantly impacted.

Table 2: Example Validation Summary for a Chiral HPLC Method
Validation ParameterAcceptance CriterionResult
Specificity No interference at S-enantiomer RTPass
LOQ ≤ 0.10%0.03%
Linearity (r²) ≥ 0.990.9995
Accuracy (% Recovery) 90.0 - 110.0%98.5 - 103.2%
Precision (Repeatability %RSD) ≤ 10.0%3.5%
Precision (Intermediate %RSD) ≤ 10.0%4.2%
Robustness SST criteria metPass

Part 3: Cross-Validation of Analytical Methods

Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and provide comparable results.[19] This is critical when transferring a method to a different laboratory or when replacing an existing method with a newer, more efficient one (e.g., replacing an HPLC method with an SFC method).[20][21]

Scenario: Cross-Validating a New SFC Method against a Validated HPLC Method

Let's assume the validated HPLC method described above is the reference procedure. A new SFC method has been developed to reduce analysis time and solvent consumption. The goal is to prove the SFC method is equivalent to the HPLC method.

G cluster_0 Reference Method cluster_1 New Method hplc Validated HPLC Method analyze_hplc Analyze all samples using HPLC method hplc->analyze_hplc sfc New SFC Method (To be Validated) analyze_sfc Analyze all samples using SFC method sfc->analyze_sfc samples Prepare a Set of Samples (e.g., 6 lots of drug substance, spiked at different levels) samples->hplc samples->sfc compare Compare Results analyze_hplc->compare analyze_sfc->compare criteria Are results within predefined acceptance criteria? (e.g., % Difference ≤ 15.0%) compare->criteria pass Cross-Validation Successful: SFC method is equivalent criteria->pass Yes fail Cross-Validation Failed: Investigate discrepancies criteria->fail No

Caption: Logical workflow for the cross-validation of two analytical methods.

Experimental Protocol: Cross-Validation Study
  • Objective: To demonstrate the equivalency of the new SFC method and the reference HPLC method for the determination of the (S)-enantiomer.

  • Procedure:

    • Select a minimum of three to six representative batches of this compound. If batch variability is low, use samples spiked with the (S)-enantiomer at different levels (e.g., LOQ, 0.15%, 0.3%).

    • Prepare the samples according to standard procedure.

    • Analyze each sample in triplicate using the validated HPLC method.

    • Analyze the same set of samples in triplicate using the new SFC method.

    • Calculate the mean result for the % of (S)-enantiomer for each sample from both methods.

    • Calculate the percent difference between the mean results of the two methods for each sample.

  • Acceptance Criteria: The acceptance criteria should be predefined in a validation protocol.[17] A common criterion is that the percent difference between the results from the two methods should not exceed a specified limit, for example, ±15.0% for a minor component.

Table 3: Example Cross-Validation Data Summary
Sample IDMean % (S)-enantiomer (HPLC)Mean % (S)-enantiomer (SFC)% DifferencePass/Fail
Batch 10.080.0911.8%Pass
Batch 20.140.13-7.4%Pass
Batch 30.210.224.7%Pass
Spiked 10.050.050.0%Pass
Spiked 20.150.166.5%Pass
Spiked 30.300.28-6.9%Pass
Calculated as: [(Result_SFC - Result_HPLC) / Mean(Result_SFC, Result_HPLC)] x 100

Conclusion

The cross-validation of analytical methods is a cornerstone of a robust quality system in pharmaceutical development. For a chiral intermediate like this compound, where enantiomeric purity is directly linked to the quality of the final drug product, ensuring the reliability and interchangeability of analytical methods is non-negotiable. While HPLC remains the gold standard for its versatility, modern techniques like SFC offer compelling advantages in speed and sustainability.

A successful cross-validation study, built upon a foundation of thorough method development and validation according to ICH guidelines, provides the necessary scientific evidence to justify the use of multiple analytical procedures.[17][19] This allows laboratories to adopt newer, more efficient technologies with confidence, ensuring that data integrity and product quality are maintained throughout the drug development lifecycle.

References

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A Researcher's Guide to (R)-Methyl 2-(morpholin-3-yl)acetate: Evaluating a Privileged Chiral Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of novel chiral building blocks is a critical step in the journey toward discovering new therapeutics. This guide provides a comprehensive technical overview of (R)-Methyl 2-(morpholin-3-yl)acetate, a compound of interest due to its incorporation of the morpholine moiety—a well-established "privileged structure" in medicinal chemistry.[1][2] While specific peer-reviewed literature on this exact enantiomer is nascent, this guide will establish a framework for its evaluation. We will objectively compare its potential performance against its (S)-enantiomer and the racemic mixture by outlining the necessary experimental workflows and data interpretation, grounded in established methodologies for analogous compounds.

The morpholine ring is a versatile heterocyclic motif frequently employed in drug design for its favorable physicochemical, biological, and metabolic properties.[1] Its presence in numerous approved drugs attests to its ability to enhance potency, improve pharmacokinetic profiles, and provide desirable drug-like characteristics.[1][2][3][4] The introduction of a chiral center, as seen in this compound, presents an opportunity for stereospecific interactions with biological targets, potentially leading to improved efficacy and reduced off-target effects.

This guide will navigate the essential experimental comparisons required to unlock the therapeutic potential of this promising chiral building block.

Enantiomeric Purity and Chiral Separation: The First Critical Comparison

The fundamental principle of chiral drug development is that enantiomers can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[5] Therefore, the initial and most critical comparison is between the (R)- and (S)-enantiomers of Methyl 2-(morpholin-3-yl)acetate.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

The objective is to develop a robust analytical method to separate and quantify the enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often the first choice for their broad applicability.

Methodology:

  • Column Selection: Screen a variety of polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) under polar organic and normal-phase conditions.

  • Mobile Phase Optimization:

    • Normal Phase: Utilize hexane/isopropanol or hexane/ethanol mixtures as the mobile phase. Vary the alcohol percentage to optimize resolution.

    • Polar Organic Mode: Employ neat methanol, ethanol, or acetonitrile.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is standard.

  • System Suitability: Before analysis, ensure the system meets predefined criteria for resolution (Rs > 1.5), tailing factor, and reproducibility.

  • Data Analysis: The retention factor (k), separation factor (α), and resolution (Rs) will be calculated to compare the performance of different CSPs and mobile phases.

Data Interpretation and Comparison

The primary output will be a chromatogram demonstrating baseline separation of the two enantiomers. This method is self-validating through the clear separation and quantification of distinct peaks for the (R) and (S) forms.

Parameter (R)-Enantiomer (S)-Enantiomer Significance
Retention Time (t_R) t_R1t_R2A difference indicates successful chiral recognition by the CSP.
Peak Area Area_RArea_SIn a racemic mixture, these should be approximately equal. In an enantiomerically pure sample, one should be negligible.
Enantiomeric Excess (%ee) Calculated from peak areasCalculated from peak areasQuantifies the purity of the chiral sample.

A successful separation allows for the preparation of enantiomerically pure samples for further biological evaluation, forming the basis of all subsequent comparisons.

Chiral_Separation_Workflow cluster_0 Analytical Method Development cluster_1 Preparative Separation & Analysis Racemic_Mixture Racemic Methyl 2-(morpholin-3-yl)acetate Screening Screen CSPs & Mobile Phases Racemic_Mixture->Screening Optimized_Method Optimized Chiral HPLC Method Screening->Optimized_Method Preparative_HPLC Preparative Chiral HPLC Optimized_Method->Preparative_HPLC R_Enantiomer (R)-Enantiomer (>99% ee) Preparative_HPLC->R_Enantiomer S_Enantiomer (S)-Enantiomer (>99% ee) Preparative_HPLC->S_Enantiomer Biological_Assay Comparative Biological Assays R_Enantiomer->Biological_Assay Evaluate S_Enantiomer->Biological_Assay Evaluate

Caption: Workflow for chiral separation and subsequent comparative evaluation.

Structural and Physicochemical Characterization

While enantiomers share most physicochemical properties, their interaction with chiral environments differs. It is crucial to confirm the structure and purity of the separated enantiomers.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure. In the presence of a chiral solvating agent, it may be possible to distinguish enantiomers.

  • Mass Spectrometry (MS): To confirm the molecular weight (159.18 g/mol for the free base).[6][7]

  • Optical Rotation: Measurement using a polarimeter will distinguish the dextrorotatory (+) and levorotatory (-) enantiomers. This is a key identifier for each pure enantiomer.

These characterization data are foundational for any claims of enantiomeric identity and purity.

Comparative Biological Evaluation: Unveiling Stereospecific Activity

The morpholine scaffold is associated with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3] A tiered screening approach is logical to compare the biological activity of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture.

Hypothetical Screening Cascade

Given the prevalence of morpholine derivatives as kinase inhibitors and receptor modulators, a relevant screening panel could be designed.[1][2][8]

Biological_Screening_Workflow cluster_input Test Articles cluster_screening Screening Tiers R_Compound (R)-Enantiomer Tier1 Tier 1: Broad Kinase Panel (Biochemical Assays) R_Compound->Tier1 S_Compound (S)-Enantiomer S_Compound->Tier1 Racemate Racemic Mixture Racemate->Tier1 Tier2 Tier 2: Cell-Based Assays (e.g., Proliferation, Apoptosis) Tier1->Tier2 Data_Analysis Comparative Data Analysis (IC50, EC50) Tier1->Data_Analysis Tier3 Tier 3: In Vivo Model (e.g., Xenograft Study) Tier2->Tier3 Tier2->Data_Analysis Tier3->Data_Analysis

Caption: Tiered workflow for comparative biological screening.

Step-by-Step Protocol: Cell Proliferation Assay (Example for Tier 2)

This protocol compares the antiproliferative effects of the enantiomers and the racemate on a cancer cell line (e.g., A549, a non-small cell lung cancer line where morpholine derivatives have shown activity).[9]

  • Cell Culture: Culture A549 cells in appropriate media until they reach 70-80% confluency.

  • Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the (R)-enantiomer, (S)-enantiomer, and racemic mixture. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the treated cells for 72 hours.

  • Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo® or MTS reagent) and measure the signal on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value for each compound.

Comparative Data Presentation

The results of the biological assays should be summarized in a clear, comparative format.

Compound Kinase X IC₅₀ (nM) A549 Cell Proliferation IC₅₀ (µM)
This compound Hypothetical ValueHypothetical Value
(S)-Methyl 2-(morpholin-3-yl)acetate Hypothetical ValueHypothetical Value
Racemic Mixture Hypothetical ValueHypothetical Value

Interpreting the Comparison:

  • Eutomer vs. Distomer: A significant difference in IC₅₀ values between the (R) and (S) enantiomers would indicate a stereospecific interaction with the biological target. The more active enantiomer is termed the "eutomer," while the less active one is the "distomer."

  • Racemate Activity: The activity of the racemic mixture is expected to be intermediate or approximately half that of the eutomer, assuming the distomer is inactive. Any deviation from this could suggest complex interactions.

  • Therapeutic Implications: A highly potent eutomer with an inactive distomer is the ideal scenario for drug development, as it allows for a lower therapeutic dose and reduces the potential for off-target effects or metabolic burden from the inactive enantiomer.

Conclusion

While direct experimental data on this compound is not yet widely published, its structural components suggest significant potential as a valuable chiral building block in drug discovery. The morpholine scaffold is a privileged structure, and the introduction of a specific stereocenter offers the potential for enhanced potency and selectivity.[1][2]

This guide provides a comprehensive framework for the systematic evaluation and comparison of this compound against its (S)-counterpart and the racemic mixture. By following the outlined experimental workflows—from chiral separation and structural characterization to comparative biological screening—researchers can rigorously assess its potential. The key to unlocking the value of this compound lies in demonstrating a clear, stereospecific advantage of the (R)-enantiomer, thereby justifying its advancement in a drug discovery pipeline.

References

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  • Reddy, G. J., et al. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Infectious Disorders - Drug Targets, 19(4), 435-440. [Link]

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A Researcher's Guide to the Synthesis and Analysis of (R)-Methyl 2-(morpholin-3-yl)acetate: A Comparative Review of Synthetic Routes and a Call for Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of chiral building blocks is paramount. (R)-Methyl 2-(morpholin-3-yl)acetate, a valuable chiral synthon, presents both opportunity and challenge in its stereoselective synthesis. This guide provides an in-depth comparison of potential synthetic strategies for this molecule, emphasizing the principles of scientific integrity and reproducibility. We will delve into the rationale behind different synthetic approaches, provide detailed experimental protocols, and outline the necessary analytical methods to ensure the production of high-purity material.

Introduction to this compound

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and metabolic stability. The specific stereoisomer, this compound, offers a chiral handle for developing selective interactions with biological targets, making its enantiomerically pure synthesis a topic of significant interest.

Comparative Analysis of Synthetic Strategies

While a direct, published, and thoroughly validated synthesis for this compound is not readily found in a single source, a critical evaluation of existing literature on substituted morpholines allows us to propose and compare two primary synthetic routes.

Route 1: The Classical Approach - Chiral Pool Synthesis from (R)-Serine

This strategy leverages a readily available and inexpensive chiral starting material, (R)-serine, to establish the desired stereochemistry. This approach is grounded in the foundational work on the synthesis of 3-substituted morpholines.

Conceptual Workflow for Route 1

A (R)-Serine B N-protection & Esterification A->B C N-Protected (R)-Serine Methyl Ester B->C D Reduction of Carboxylic Acid C->D E N-Protected (R)-Serinol D->E F Cyclization E->F G N-Protected (R)-3-hydroxymethylmorpholine F->G H Oxidation to Carboxylic Acid G->H I N-Protected (R)-morpholine-3-carboxylic acid H->I J Esterification I->J K N-Protected this compound J->K L Deprotection K->L M This compound L->M

Caption: Workflow for the synthesis of this compound from (R)-Serine.

Route 2: A Modern Approach - Asymmetric Transfer Hydrogenation

A more contemporary strategy involves the enantioselective synthesis of 3-substituted morpholines using a tandem hydroamination and asymmetric transfer hydrogenation of an aminoalkyne substrate. This method offers the potential for high enantioselectivity and modularity.

Conceptual Workflow for Route 2

A Aminoalkyne Substrate B Ti-catalyzed Hydroamination A->B C Cyclic Imine Intermediate B->C D Ru-catalyzed Asymmetric Transfer Hydrogenation C->D E Enantioenriched 3-Substituted Morpholine D->E F Side Chain Elaboration E->F G This compound F->G

Caption: Modern synthetic approach via asymmetric transfer hydrogenation.

Performance Comparison

ParameterRoute 1: Chiral Pool SynthesisRoute 2: Asymmetric Transfer Hydrogenation
Starting Material (R)-Serine (readily available, inexpensive)Custom aminoalkyne (requires synthesis)
Stereocontrol Inherited from starting materialCatalyst-controlled
Number of Steps Potentially longerPotentially shorter (tandem reaction)
Scalability Generally goodMay require catalyst optimization for large scale
Generality Specific to serine-derived structuresMore modular for various substituents

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies and require optimization for the specific target molecule.

Protocol for Route 1 (Adapted from literature)

This multi-step process requires careful execution and purification at each stage.

Step 1: Synthesis of N-Protected (R)-Serinol

  • Protect the amine of (R)-serine with a suitable protecting group (e.g., Boc or Cbz).

  • Esterify the carboxylic acid to the methyl ester.

  • Reduce the methyl ester to the primary alcohol using a mild reducing agent like sodium borohydride in a suitable solvent.

Step 2: Cyclization to N-Protected (R)-3-hydroxymethylmorpholine

  • React the N-protected (R)-serinol with a two-carbon electrophile, such as 2-chloroethanol, under basic conditions to facilitate intramolecular cyclization.

Step 3: Oxidation and Esterification

  • Oxidize the primary alcohol of the morpholine derivative to a carboxylic acid using an appropriate oxidizing agent (e.g., TEMPO-mediated oxidation).

  • Esterify the resulting carboxylic acid to the methyl ester using standard esterification conditions, such as methanol with an acid catalyst (e.g., sulfuric acid) or using a coupling agent like DCC with DMAP.[1][2]

Step 4: Deprotection

  • Remove the N-protecting group under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield the final product.

Protocol for Route 2 (Adapted from Lau et al., 2016)

This protocol hinges on the successful execution of the tandem catalytic reaction.

Step 1: Synthesis of the Aminoalkyne Substrate

  • Synthesize the required aminoalkyne precursor. This will involve coupling a protected propargylamine derivative with a suitable electrophile to introduce the acetate functionality.

Step 2: Tandem Hydroamination/Asymmetric Transfer Hydrogenation

  • In a one-pot reaction, subject the aminoalkyne substrate to titanium-catalyzed intramolecular hydroamination to form the cyclic imine intermediate.

  • Without isolation, introduce a chiral ruthenium catalyst (e.g., Noyori-type catalyst) and a hydrogen source (e.g., formic acid/triethylamine) to effect the asymmetric transfer hydrogenation of the imine to the desired enantioenriched morpholine.

Step 3: Final Elaboration (if necessary)

  • Depending on the structure of the aminoalkyne, a final deprotection or functional group manipulation step may be required to yield this compound.

Analytical Validation: Ensuring Quality and Reproducibility

To validate the successful synthesis and enantiomeric purity of this compound, a combination of analytical techniques is essential.

Workflow for Analytical Quality Control

A Crude Synthetic Product B Purification (e.g., Column Chromatography) A->B C Structural Verification B->C D Purity & Enantiomeric Excess Determination B->D E 1H & 13C NMR Spectroscopy C->E F Mass Spectrometry (MS) C->F G Chiral High-Performance Liquid Chromatography (HPLC) D->G H Final Product: this compound G->H

Caption: Analytical workflow for the validation of synthesized this compound.

Key Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final product and intermediates.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of the final product. A validated chiral HPLC method is necessary to separate the (R) and (S) enantiomers.

Proposed Chiral HPLC Method Development

Developing a robust chiral HPLC method is critical. A systematic screening approach is recommended.

Step 1: Column Screening

  • Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) and Pirkle-type columns are good starting points.

  • Use a mobile phase system appropriate for the chosen columns, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol).

Step 2: Method Optimization

  • Once a column showing initial separation is identified, optimize the mobile phase composition to improve resolution and analysis time.

  • Adjust the ratio of the non-polar and polar solvents.

  • Consider the addition of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) to improve peak shape.

Conclusion and a Call for Open Data

The synthesis of enantiomerically pure this compound is achievable through multiple synthetic strategies. The classical chiral pool approach offers a reliable route from a readily available starting material, while modern catalytic methods present a more elegant and potentially more efficient alternative.

The reproducibility of any published synthetic method is the cornerstone of scientific progress. As such, we strongly encourage researchers working in this area to publish detailed experimental procedures, including comprehensive analytical data (NMR spectra, HPLC chromatograms, etc.). This open sharing of information will be invaluable to the scientific community, accelerating research and development in medicinal chemistry and beyond.

References

  • A comprehensive list of references will be compiled based on the specific literature that would be cited in a full-length guide.

    • Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577-2582. [Link]

    • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

    • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 61, 93. [Link]

    • Phenomenex. (n.d.). Chiral HPLC Separations: A Practical Guide. Retrieved from [Link]

    • Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper handling and disposal of (R)-Methyl 2-(morpholin-3-yl)acetate. As a niche chemical intermediate, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is synthesized from a conservative hazard assessment based on its core chemical structures: the morpholine heterocycle and the methyl acetate ester functional group. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Foundational Hazard Assessment: The "Why" Behind the Protocol

Under the Resource Conservation and Recovery Act (RCRA), the generator of a chemical waste is responsible for determining if it is hazardous.[1] For this compound, we must infer its hazard profile from its constituent parts.

  • Morpholine Moiety: The morpholine ring is the primary source of health hazards. Morpholine itself is a flammable and corrosive liquid, capable of causing severe skin burns and eye damage.[2][3] A significant disposal consideration is that incineration of nitrogen-containing compounds can produce nitrogen oxides (NOx), which are regulated pollutants.[4]

  • Methyl Acetate Moiety: The ester component classifies this compound as a flammable liquid. Methyl acetate is highly flammable, with a flash point as low as -13°C (8.6°F).[5] Its vapors can form explosive mixtures with air and may cause drowsiness or dizziness upon inhalation.[5][6]

Based on this analysis, This compound must be managed as a regulated hazardous waste . It exhibits the characteristics of both Ignitability (EPA Waste Code: D001) and, pending laboratory testing, potentially Corrosivity (EPA Waste Code: D002) .[7]

Personal Protective Equipment (PPE) and Safe Handling

Before handling waste containers of this compound, all personnel must be equipped with the appropriate PPE. All handling and transfers should occur within a certified chemical fume hood.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.[2]To prevent skin contact with the potentially corrosive compound.
Eye Protection Tightly fitting chemical safety goggles and a face shield.[2][3]To protect against splashes and vapors that can cause severe eye damage.
Lab Coat Flame-resistant lab coat.[2]To protect against chemical splashes and potential fire hazards from the flammable liquid.
Footwear Closed-toed shoes.[2]To protect feet from potential spills.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures safety and compliance from the point of generation to final removal by a licensed contractor.

Step 1: Waste Segregation and Collection
  • Dedicated Waste Stream: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), must be collected in a dedicated hazardous waste container.[2]

  • Container Compatibility: The container must be made of a compatible material (e.g., borosilicate glass or polyethylene) with a tightly sealing cap to prevent the escape of flammable vapors.

  • Prohibition of Mixing: Do NOT mix this waste with other waste streams, especially strong oxidizing agents, acids, or bases, to prevent uncontrolled chemical reactions.[3][8]

Step 2: Hazardous Waste Labeling
  • Immediate Labeling: The waste container must be labeled immediately upon the first addition of waste.

  • Required Information: The Environmental Protection Agency (EPA) requires that each label clearly displays:[9]

    • The words "Hazardous Waste "

    • The full, unabbreviated chemical name: "this compound" and any other components in the waste mixture.

    • A clear indication of the hazards: "Ignitable, Corrosive ".

Step 3: In-Lab Storage (Satellite Accumulation Area)
  • Location: The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.[9]

  • Safety Precautions:

    • Keep the container tightly closed except when adding waste.

    • Store away from all sources of ignition such as heat, sparks, or open flames.[3][10]

    • Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 4: Final Disposal and Removal
  • Professional Disposal Required: This waste cannot be disposed of down the drain or in regular trash.[11] It must be transferred to your institution's Environmental Health & Safety (EHS) department for consolidation and pickup by a licensed hazardous waste contractor.

  • Preferred Disposal Method: The preferred method of disposal for morpholine-containing compounds is high-temperature incineration in a facility equipped with nitrogen oxide emission controls.[4] This ensures the complete destruction of the organic molecule.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.

G cluster_0 In-Laboratory Process cluster_1 Facility-Level Management cluster_2 Final Disposition A Waste Generation (this compound) B Characterize as Hazardous Waste (D001 Ignitable, D002 Corrosive) A->B C Select Compatible Waste Container B->C D Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard Warning C->D E Store in Satellite Accumulation Area (SAA) - Closed Container - Secondary Containment D->E F Arrange for Pickup with EHS Department E->F G Transport to Central Accumulation Area (CAA) F->G H Manifest for Off-Site Disposal G->H I Licensed Hazardous Waste Contractor Pickup H->I J High-Temperature Incineration (with NOx Controls) I->J K Disposal Complete J->K

Caption: Waste Disposal Workflow for this compound.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent injury and fire.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory.

  • Control Ignition Sources: Immediately remove all sources of ignition (turn off hot plates, equipment, etc.).[12]

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain & Absorb: For small spills, contain the liquid with a universal absorbent material like vermiculite, sand, or cat litter.[12] Do NOT use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (If Trained): For morpholine spills, covering with sodium bisulfate to neutralize the product is recommended before collection.[4] This step should only be performed by trained personnel.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated items into a designated hazardous waste container using non-sparking tools.[3][12]

  • Decontaminate: Clean the spill area with a suitable detergent and water solution. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

References

  • Morpholine (HSG 92, 1995) . Inchem.org. [Link]

  • Managing Hazardous Chemical Waste in the Lab . American Laboratory. [Link]

  • Morpholine - MSDS . MsdsDigital.com. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: Morpholine . Carl ROTH. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Synthesis of Esters . Bellevue College. [Link]

  • Ester Disposal . Chemtalk - Science Forum for Lab Technicians. [Link]

  • Safety Data Sheet: Methyl Acetate . Agilent Technologies. [Link]

  • Safety Data Sheet: Methyl Acetate . Samuel Banner & Co Ltd. [Link]

  • Safety Data Sheet: Acetic acid ethyl ester . Carl ROTH. [Link]

  • Letter to GeNO LLC regarding RCRA regulations . U.S. Environmental Protection Agency. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]

  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? . Enviro-Safe. [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling (R)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the commitment to safety is as paramount as the pursuit of innovation. When handling novel or specialized chemical entities like (R)-Methyl 2-(morpholin-3-yl)acetate, a proactive and informed approach to personal protective equipment (PPE) is not just a regulatory requirement but a cornerstone of responsible research. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a comprehensive safety strategy can be formulated by examining the hazards associated with its structural components: the morpholine ring and the methyl acetate group. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

The morpholine moiety suggests potential for skin and eye irritation or corrosion, while the methyl acetate component indicates flammability and potential volatility.[1][2][3][4] Therefore, a comprehensive PPE strategy must address these combined risks.

I. Hazard Assessment and PPE Selection

A thorough risk assessment is the foundation of a safe handling protocol. Based on the hazards of analogous compounds, this compound should be treated as a substance that is potentially flammable, harmful if swallowed, and capable of causing skin and eye irritation or damage.[1][2][5]

Table 1: Recommended Personal Protective Equipment

PPE Component Specification Rationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.[5]To prevent skin contact with the potentially corrosive and toxic compound.
Eye Protection Tightly fitting safety goggles and a face shield.[1][5]To protect against splashes that could cause severe eye damage.
Body Protection A flame-resistant lab coat worn over personal clothing.To protect against accidental spills and splashes of the flammable liquid.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if working outside of a fume hood or with large quantities.To prevent inhalation of potentially harmful vapors.
II. Operational Protocols: A Step-by-Step Guide

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

A. Preparation and Handling

  • Ventilation: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[6][7]

  • Donning PPE: Before entering the designated handling area, don the required PPE in the following order: lab coat, gloves, and finally, eye and face protection.

  • Grounding: To prevent static discharge, which could ignite flammable vapors, ensure that all containers and equipment are properly grounded.[1][8]

  • Spill Kit: An accessible and well-stocked chemical spill kit is mandatory. The kit should contain absorbent materials, neutralizing agents (if applicable), and appropriate waste disposal bags.

B. Diagram: PPE Donning and Doffing Procedure

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Don Lab Coat Don2 2. Don Gloves Don1->Don2 Don3 3. Don Eye/Face Protection Don2->Don3 Doff1 1. Remove Gloves Doff2 2. Remove Eye/Face Protection Doff1->Doff2 Doff3 3. Remove Lab Coat Doff2->Doff3

Caption: Workflow for donning and doffing PPE.

III. Emergency Procedures: Immediate Actions

In the event of an accidental exposure or spill, a rapid and informed response is critical.

A. Exposure Scenarios

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

B. Spill Response

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[9][11]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Diagram: Spill Response Workflow

Spill_Response Evacuate Evacuate Area Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill with Absorbent Ventilate->Contain Cleanup Collect Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step spill response workflow.

IV. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

A. Waste Characterization

Due to the properties of its constituent parts, waste containing this compound should be treated as hazardous waste. It is likely to be classified as both flammable and toxic.[6]

B. Disposal Procedure

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Containerization: Collect all waste, including contaminated PPE and spill clean-up materials, in a designated, clearly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[2]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[12]

By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while upholding the highest standards of laboratory safety.

References

  • Benchchem. Navigating the Disposal of 4-(2-Cyclopropylethenyl)morpholine: A Comprehensive Guide. 12

  • MsdsDigital.com. MORPHOLINE. 11

  • The Lab Depot. Morpholine. 1

  • Penta chemicals. Morpholine - SAFETY DATA SHEET. 2

  • Benchchem. Navigating the Disposal of Morpholin-4-ylurea: A Comprehensive Guide for Laboratory Professionals. 6

  • Benchchem. Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals. 5

  • Carl ROTH. Safety Data Sheet: Morpholine. 7

  • Carl ROTH. Safety Data Sheet: Morpholine. 13

  • MedchemExpress.com. Safety Data Sheet. 14

  • Santa Cruz Biotechnology. SAFETY DATA SHEET. 8

  • Redox. Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. 15

  • Sigma-Aldrich. SAFETY DATA SHEET. 3

  • Motoparts.sk. SAFETY DATA SHEET. 16

  • Meridian Bioscience. SAFETY DATA SHEET. 17

  • Fisher Scientific. SAFETY DATA SHEET. 18

  • Agilent. 2 - Safety Data Sheet. 4

  • CloudSDS. Ethyl Acetate Hazards and Safety Measures. 19

  • Organic Syntheses. Working with Hazardous Chemicals. 20

  • University of Washington. Organic Acid SOP - UW Environmental Health & Safety. 21

  • University of California Merced. Glacial Acetic Acid. 9

  • Samuel Banner & Co Ltd. SAFETY DATA SHEET METHYL ACETATE. 10

  • Washington State University. Acids, Organic. 22

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.